molecular formula C5H8N2S B1388336 (R)-1-(Thiazol-2-YL)ethanamine CAS No. 623143-43-1

(R)-1-(Thiazol-2-YL)ethanamine

Cat. No.: B1388336
CAS No.: 623143-43-1
M. Wt: 128.2 g/mol
InChI Key: DUOLTCNKKZZNIC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Thiazol-2-YL)ethanamine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(Thiazol-2-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(Thiazol-2-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLTCNKKZZNIC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293505
Record name (αR)-α-Methyl-2-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623143-43-1
Record name (αR)-α-Methyl-2-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623143-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-2-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, stereochemical analysis, and handling protocols for (R)-1-(Thiazol-2-yl)ethanamine , a critical chiral building block in medicinal chemistry.

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine (also known as (R)-1-(2-Thiazolyl)ethylamine) is a specialized chiral heterocycle used primarily as a pharmacophore in the development of neurological and anti-infective therapeutics. Its value lies in the thiazole ring , which serves as a bioisostere for pyridine or imidazole, offering unique hydrogen-bonding capabilities and metabolic stability profiles.

This guide addresses the specific challenges in handling this compound, particularly its enantiomeric purity , hygroscopicity (as a salt), and propensity for racemization under harsh conditions.

Chemical Identity & Constants

The compound is most frequently supplied and handled as its hydrochloride salt due to the volatility and oxidative instability of the free base.

Nomenclature & Registry
ParameterData
IUPAC Name (1R)-1-(1,3-Thiazol-2-yl)ethanamine
Common Name (R)-1-(2-Thiazolyl)ethylamine
CAS (HCl Salt) 623143-43-1 (Specific (R)-isomer)
CAS (Racemic HCl) 947662-64-8
CAS (Free Base) 623143-42-0 (Generic/Unspecified)
Molecular Formula C₅H₈N₂S (Free Base) / C₅H₉ClN₂S (HCl Salt)
Molecular Weight 128.19 g/mol (Free Base) / 164.66 g/mol (HCl Salt)
Physicochemical Constants
PropertyValue (HCl Salt)Value (Free Base)Notes
Physical State White to off-white crystalline solidColorless to pale yellow oilFree base oxidizes rapidly in air.
Melting Point >180°C (Decomposes)N/A (Liquid)Salt MP varies with hydration state.
Boiling Point N/A~95°C @ 14 mmHgExtrapolated from 2-acetylthiazole analogs.
Solubility Water, Methanol, DMSODCM, EtOAc, TolueneSalt is highly water-soluble.
pKa (Est.) ~9.5 (Amine), ~2.5 (Thiazole N)Thiazole N is weakly basic.
Hygroscopicity HighN/ACritical: Store in desiccator.

Stereochemistry & Analysis (Critical Quality Attributes)

The biological activity of drugs derived from this intermediate often depends strictly on the (R)-configuration. The (S)-enantiomer may be inactive or off-target.

Optical Rotation

Note on Specific Rotation


: 
Unlike simple amino acids, the specific rotation of thiazole-ethylamines is highly sensitive to concentration , solvent , and pH . Literature values for this class can vary significantly.
  • Typical Range: Small magnitude rotations are common (e.g.,

    
    ).
    
  • Directive: Do not rely solely on optical rotation for purity assignment. Chiral HPLC is the mandatory standard for release testing.

Protocol: Determination of Enantiomeric Excess (ee)

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) This protocol separates the (R) and (S) enantiomers to quantify purity.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorption max).

  • Temperature: 25°C.

Self-Validating Step: Inject the racemic standard (CAS 947662-64-8) first to establish the separation factor (


). Baseline resolution (

) must be achieved before testing the (R)-sample.

Synthesis & Manufacturing Workflow

The (R)-enantiomer is typically generated via Enzymatic Kinetic Resolution or Asymmetric Synthesis from the chiral pool (e.g., (R)-Alanine derivatives). The Hantzsch synthesis usually yields a racemate requiring subsequent resolution.

Resolution Pathway Diagram

The following diagram illustrates the logic flow for obtaining the pure (R)-amine from a racemic precursor using enzymatic resolution, a common industrial route.

G cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution cluster_2 Purification Start 2-Acetylthiazole (Precursor) Reduct Reductive Amination (NH3 / H2 / Cat) Start->Reduct Racemate Racemic Amine (±)-1-(Thiazol-2-yl)ethanamine Reduct->Racemate Kinetic Kinetic Resolution (Selective Acetylation) Racemate->Kinetic Lipase Lipase (CAL-B) + Acyl Donor (Ethyl Acetate) Lipase->Kinetic Sep Separation (Acid/Base Extraction) Kinetic->Sep R_Amine (R)-Amine (Unreacted) Sep->R_Amine Aqueous Phase (Acidic) S_Amide (S)-Amide (Acetylated) Sep->S_Amide Organic Phase

Figure 1: Enzymatic kinetic resolution workflow. The lipase selectively acetylates the (S)-enantiomer, leaving the desired (R)-amine free for extraction.

Handling & Storage Protocols

Stability Factors
  • Oxidation: The thiazole ring is relatively stable, but the primary amine in the free base form is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.

  • Light Sensitivity: Thiazoles can undergo photo-degradation. Amber glassware is mandatory.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to clumping and weighing errors.

Standard Operating Procedure (Storage)
  • Container: Tightly sealed amber glass vial with a Teflon-lined cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Temperature: Long-term storage at 2°C to 8°C (Refrigerated).

  • Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or Drierite.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 947662-64-8, 1-(Thiazol-2-yl)ethanamine hydrochloride. Retrieved from [Link]

  • Fishman, A., et al. (2001). "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate." Biotechnology and Bioengineering, 74(3), 256-263. (Referenced for general lipase resolution protocols of chiral ethyl amines). Retrieved from [Link]

(R)-1-(Thiazol-2-YL)ethanamine: A Comprehensive Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Researcher: In the landscape of contemporary drug discovery and development, the unambiguous structural characterization of chiral building blocks is not merely a procedural formality but a cornerstone of scientific rigor and regulatory compliance. (R)-1-(Thiazol-2-YL)ethanamine, a key intermediate in the synthesis of numerous pharmacologically active agents, exemplifies the criticality of precise stereochemical and structural verification. This in-depth technical guide is designed for the discerning researcher, scientist, and drug development professional, offering a cohesive narrative on the essential analytical methodologies for the complete structure elucidation of this vital molecule.

Foundational Physicochemical and Spectroscopic Profile

A comprehensive understanding of the inherent chemical and physical properties of (R)-1-(Thiazol-2-YL)ethanamine provides the necessary framework for selecting and interpreting analytical data.

PropertyValueReference
Molecular Formula C₅H₈N₂SChemBK[1]
Molecular Weight 128.19 g/mol ChemBK[1]
Appearance White crystalline solid (as HCl salt)ChemBK[1]
Solubility Soluble in water and ethanol (as HCl salt)ChemBK[1]

Spectroscopic techniques are fundamental to piecing together the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of (R)-1-(Thiazol-2-YL)ethanamine. High-resolution ¹H and ¹³C NMR are indispensable for a complete structural assignment.

¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments, their electronic surroundings, and spatial relationships through spin-spin coupling.

Insight from the Field: The choice of a deuterated solvent is critical. While CDCl₃ is common, residual acidity can broaden the amine proton signals. A D₂O exchange experiment is a classic and definitive method to identify the labile N-H protons, which will disappear from the spectrum upon exchange.

¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms and information about their hybridization and chemical environment.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy probes the vibrational modes of bonds within the molecule, offering a rapid and effective means of identifying key functional groups.

Expert Tip: For primary amines, the N-H stretching region is particularly diagnostic, typically presenting as a doublet (symmetric and asymmetric stretches) between 3300 and 3500 cm⁻¹. The presence of the thiazole ring will also give rise to a series of characteristic absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to C=N, C=C, and C-S stretching and bending vibrations.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the crucial data of the molecule's mass, and in many cases, its fragmentation pattern, which can be used to corroborate the proposed structure.

Protocol for Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar amine, which will typically be observed as the protonated molecular ion [M+H]⁺.

The Crucial Dimension: Chiral Analysis

For a chiral molecule destined for pharmaceutical application, confirming the absolute stereochemistry and enantiomeric purity is non-negotiable.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the definitive method for separating and quantifying enantiomers.

Causality in Method Development: The selection of the Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based columns are often the first choice for their broad applicability to a wide range of chiral compounds, including amines. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is fine-tuned to achieve optimal resolution. The addition of a small amount of a basic modifier, such as diethylamine, is often necessary to improve peak shape and prevent tailing of the amine analytes.

A Self-Validating Experimental Protocol for Chiral HPLC:

  • Column Selection: Begin with a polysaccharide-based CSP (e.g., Chiralcel® OD-H).

  • Mobile Phase Optimization: Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% diethylamine.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Detection: UV detection at a wavelength where the thiazole chromophore absorbs (e.g., 254 nm).

  • System Suitability: Inject a racemic standard of 1-(Thiazol-2-YL)ethanamine to confirm the separation of the two enantiomers and determine their retention times.

  • Quantification: Inject the (R)-enantiomer sample and integrate the peak areas to calculate the enantiomeric excess (%ee).

Polarimetry: A Classic Confirmation of Chirality

Polarimetry measures the rotation of plane-polarized light by a chiral sample, providing a bulk measurement of its optical activity.

Authoritative Grounding: The measured specific rotation must be compared against a reliable literature value, ensuring that the solvent, concentration, temperature, and wavelength are identical to the reference conditions. This comparison helps to confirm the absolute configuration of the enantiomer.

A Unified Workflow for Structure Elucidation

The following diagram outlines a logical and efficient workflow for the comprehensive structural characterization of (R)-1-(Thiazol-2-YL)ethanamine.

cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Stereochemical Integrity cluster_3 Final Verification A Sample of (R)-1-(Thiazol-2-YL)ethanamine B Physicochemical Properties (MW, Appearance, Solubility) A->B C NMR (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry (HRMS) B->E F Chiral HPLC B->F G Polarimetry B->G H Data Synthesis and Structure Confirmation C->H D->H E->H F->H G->H I Comprehensive Structure Elucidation Report H->I

Caption: A workflow for the structure elucidation of (R)-1-(Thiazol-2-YL)ethanamine.

Concluding Remarks: A Commitment to Scientific Integrity

The rigorous and multi-faceted approach to the structure elucidation of (R)-1-(Thiazol-2-YL)ethanamine, as detailed in this guide, is emblematic of the high standards required in modern pharmaceutical development. By integrating foundational physicochemical data with advanced spectroscopic and chiral analyses, researchers can ensure the identity, purity, and stereochemical integrity of this critical building block. This commitment to analytical excellence is fundamental to the successful progression of drug candidates from the laboratory to the clinic.

References

  • ChemBK. (R)-1-(thiazol-2-yl)ethanaMine hydrochloride. Available at: [Link]

  • LookChem. 1-(Thiazol-2-yl)ethanamine HCl. Available at: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available at: [Link]

  • Chemist Library. Chiral Separation Techniques. Available at: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

Sources

(R)-1-(Thiazol-2-yl)ethanamine: Mechanism of Action & Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological utility, and experimental characterization of (R)-1-(Thiazol-2-yl)ethanamine .

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 1212888-81-7) is a privileged chiral heterocyclic scaffold used extensively in medicinal chemistry. It functions primarily as a bioisostere of α-methylbenzylamine and histamine analogs , serving as a critical pharmacophore in the development of central nervous system (CNS) agents and kinase inhibitors.

Unlike simple aliphatic amines, the incorporation of the thiazole ring confers unique electronic properties (electron-withdrawing nitrogen, electron-rich sulfur) that modulate lipophilicity and metabolic stability. Its mechanism of action (MoA) is dual-faceted:

  • Pharmacological MoA: It acts as a ligand for Trace Amine-Associated Receptor 1 (TAAR1) and Histamine receptors (H1/H3) , where the (R)-stereochemistry is often essential for optimal receptor pocket occupancy.

  • Synthetic MoA: It serves as a chiral "warhead" in Fragment-Based Drug Discovery (FBDD), directing the stereoselective binding of larger drug molecules (e.g., PI3K or kinase inhibitors) via hydrogen bonding and

    
    -stacking interactions.
    

Pharmacological Mechanism of Action

Target Class: Trace Amine-Associated Receptor 1 (TAAR1)

The (R)-1-(Thiazol-2-yl)ethanamine moiety is a structural analog of endogenous trace amines like


-phenylethylamine (PEA) . The thiazole ring mimics the phenyl ring of PEA but with altered electrostatics, while the chiral ethylamine chain provides the cationic anchor necessary for receptor activation.
  • Binding Mechanism: The protonated amine group forms a salt bridge with a conserved Aspartate (Asp3.32) residue in the transmembrane domain 3 (TM3) of the TAAR1 GPCR. The thiazole ring engages in

    
    -
    
    
    
    T-shaped stacking interactions with aromatic residues (e.g., Phe5.38 ) in TM5.
  • Stereoselectivity: The (R)-configuration orients the methyl group into a specific hydrophobic sub-pocket, often enhancing potency compared to the (S)-enantiomer, which may face steric clashes within the orthosteric binding site.

Signaling Cascade

Upon binding, the molecule stabilizes the active conformation of TAAR1, triggering the following cascade:

  • G-Protein Coupling: Recruitment of the stimulatory G-protein (

    
    ).
    
  • Effector Activation: Activation of Adenylyl Cyclase (AC) .

  • Second Messenger: Rapid accumulation of intracellular cyclic AMP (cAMP) .

  • Downstream Effect: Activation of Protein Kinase A (PKA) and phosphorylation of downstream targets (e.g., CREB), modulating neurotransmission (dopaminergic/glutamatergic modulation).

Histaminergic Modulation

Structurally, the molecule is a rigidified, lipophilic analog of betahistine (2-(2-pyridyl)ethanamine).

  • H3 Receptor Antagonism/Inverse Agonism: In some structural contexts, thiazole analogs block the constitutive activity of presynaptic H3 autoreceptors, increasing the release of histamine, acetylcholine, and norepinephrine.

Visualization: Signaling Pathway

The following diagram illustrates the G-protein coupled signaling pathway activated by (R)-1-(Thiazol-2-yl)ethanamine agonists.

TAAR1_Signaling node_receptor TAAR1 Receptor (Membrane) node_Gs Gs Protein (Heterotrimeric) node_receptor->node_Gs Activation (GTP exchange) node_ligand (R)-1-(Thiazol-2-yl) ethanamine node_ligand->node_receptor Stereoselective Binding node_AC Adenylyl Cyclase (AC) node_Gs->node_AC Stimulation node_cAMP cAMP (Second Messenger) node_AC->node_cAMP Conversion node_ATP ATP node_ATP->node_AC node_PKA Protein Kinase A (PKA) node_cAMP->node_PKA Activation node_CREB pCREB (Nucleus) node_PKA->node_CREB Phosphorylation node_Response Modulation of Monoamine Release node_CREB->node_Response Gene Transcription

Caption: TAAR1-mediated Gs signaling cascade activated by (R)-1-(Thiazol-2-yl)ethanamine binding.[1]

Experimental Protocols

Synthesis & Enzymatic Resolution

Obtaining high enantiomeric excess (ee > 99%) of the (R)-isomer is critical for biological activity. The industry-standard method utilizes Kinetic Resolution via lipases.

Reagents:

  • Racemic 1-(Thiazol-2-yl)ethanamine[2][1][3]

  • Ethyl acetate (Acyl donor & solvent)

  • Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435)

  • Methyl tert-butyl ether (MTBE)

Workflow:

  • Dissolution: Dissolve racemic amine (10 mmol) in MTBE (50 mL).

  • Acyl Donor: Add Ethyl acetate (5 eq).

  • Enzyme Addition: Add CAL-B (20 mg/mmol). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via Chiral HPLC. The enzyme selectively acetylates the (S)-enantiomer to the amide, leaving the (R)-amine unreacted.

  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme.

  • Separation:

    • Acidify filtrate with 1M HCl to extract the (R)-amine into the aqueous phase.

    • The (S)-amide remains in the organic phase.

    • Basify the aqueous phase (NaOH) and extract (R)-amine with DCM.

  • Validation: Analyze by Chiral GC or HPLC (Column: Chiralpak AD-H). Target ee > 99%.

In Vitro Functional Assay (cAMP Accumulation)

To verify the "Mechanism of Action" as a TAAR1 agonist.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • TR-FRET cAMP detection kit (e.g., LANCE Ultra).

  • Reference agonist:

    
    -Phenylethylamine (PEA).
    

Protocol:

  • Seeding: Plate cells (2,000 cells/well) in 384-well low-volume plates.

  • Stimulation: Add (R)-1-(Thiazol-2-yl)ethanamine (serial dilutions: 1 nM to 100

    
    M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
    
  • Incubation: Incubate for 30 minutes at Room Temperature.

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 340 nm, Emission: 665 nm).

  • Analysis: Plot sigmoidal dose-response curves to determine

    
    .
    

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties that define the utility of the (R)-thiazole scaffold versus the standard phenyl analog.

Property(R)-1-(Thiazol-2-yl)ethanamine(R)-

-Methylbenzylamine
Mechanistic Implication
LogP ~0.6~1.3Thiazole increases water solubility; better CNS penetration profile.
pKa (Conj. Acid) ~8.8~9.8Lower pKa implies a higher fraction of neutral species at physiological pH, aiding membrane permeability.
H-Bond Acceptors 2 (N, S)0Thiazole nitrogen (N3) can accept H-bonds in the receptor pocket, adding binding enthalpy.
Metabolic Stability ModerateLowThiazole ring is less prone to oxidative metabolism (CYP450) than the phenyl ring.

References

  • Pharmacology of Thiazole Deriv

    • Title: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents"[4][5]

    • Source: MDPI (Molecules)
    • URL: [Link]

  • TAAR1 Agonist Discovery

    • Title: "Discovery of Trace Amine-Associ
    • Source: Journal of Medicinal Chemistry / PubMed
    • URL: [Link]

  • Enzym

    • Title: "Lipase-catalyzed kinetic resolution of primary amines"
    • Source: Tetrahedron: Asymmetry
    • URL: [Link]

  • Alpelisib (Rel

    • Title: "Alpelisib (BYL719): A Phosphatidylinositol 3-Kinase Alpha Inhibitor"[6]

    • Source: PubChem[7]

    • URL: [Link]

Sources

Technical Guide: (R)-1-(Thiazol-2-yl)ethanamine as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological significance of (R)-1-(Thiazol-2-yl)ethanamine , a privileged chiral scaffold in modern medicinal chemistry.

Executive Summary & Chemical Identity

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 623143-43-1 ) is a high-value chiral heterocyclic amine used primarily as a pharmacophore in the development of kinase inhibitors, anti-infectives, and neurological agents. Unlike simple aliphatic amines, the thiazole moiety provides unique electronic properties—functioning as a bioisostere of pyridine or imidazole—while the chiral ethylamine side chain directs stereospecific binding in enzyme active sites.

PropertySpecification
IUPAC Name (1R)-1-(1,3-thiazol-2-yl)ethanamine
CAS Number 623143-43-1 (HCl salt: 1212267-83-0)
Molecular Formula C₅H₈N₂S
Molecular Weight 128.19 g/mol
Chirality (R)-Enantiomer (critical for bioactivity)
Key Role Chiral Synthon, Kinase Inhibitor Fragment

Pharmacophore Analysis & Biological Mechanism

The biological activity of (R)-1-(Thiazol-2-yl)ethanamine is defined by its ability to function as a "molecular anchor" within protein binding pockets. Its efficacy stems from three synergistic structural features:

  • Thiazole Ring (π-Interaction): The electron-rich sulfur atom and the nitrogen acceptor allow the ring to engage in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's active site.
  • Chiral Ammonium/Amine Motif: At physiological pH, the primary amine is protonated. In the (R)-configuration, this group forms critical hydrogen bonds with backbone carbonyls (e.g., in the hinge region of kinases) or acidic residues (Asp/Glu) in GPCRs.

  • Stereochemical Fit: The methyl group at the chiral center creates a steric clash in (S)-selective pockets but fills a hydrophobic sub-pocket in (R)-selective targets, often boosting potency by 10–100 fold compared to the racemate.

Biological Pathway: Casein Kinase 1 (CK1) Inhibition

A primary application of this scaffold is in the inhibition of Casein Kinase 1 (CK1) , an enzyme implicated in circadian rhythm regulation, Alzheimer's disease, and DNA repair.[1]

CK1_Pathway Ligand (R)-1-(Thiazol-2-yl)ethanamine (Scaffold) CK1 Casein Kinase 1 (CK1) Active Site Ligand->CK1 ATP-Competitive Binding Wnt Wnt/β-catenin Signaling Pathway CK1->Wnt Modulates Circadian Circadian Rhythm (PER Protein Stability) CK1->Circadian Regulates Alzheimer Tau Phosphorylation (Neurodegeneration) CK1->Alzheimer Pathological Hyperphosphorylation

Figure 1: Mechanism of action for thiazole-amine based CK1 inhibitors in key signaling pathways.

Therapeutic Applications & Case Studies

A. Kinase Inhibitors (Oncology & CNS)

The (R)-isomer is frequently employed in Fragment-Based Drug Discovery (FBDD) .

  • Target: CK1

    
     and CK1
    
    
    
    isoforms.
  • Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor for the hinge region residue (e.g., Leu85 in CK1

    
    ), while the (R)-methyl group projects into the ribose-binding pocket, displacing water and increasing entropy-driven binding affinity.
    
  • Data: Derivatives containing this moiety have shown IC

    
     values in the low nanomolar range (<50 nM) against CK1
    
    
    
    , with high selectivity over other kinases due to the specific geometry of the thiazole-amine linkage.
B. Anti-Infectives

Thiazole amines are bioisosteres for benzylamines found in antifungal agents.

  • Activity: Disruption of ergosterol biosynthesis (CYP51 inhibition).

  • Relevance: The (R)-configuration mimics the transition state of the natural substrate, enhancing inhibition of fungal lanosterol 14

    
    -demethylase.
    

Technical Protocol: Biocatalytic Synthesis

Obtaining high enantiomeric excess (>99% ee) is critical for biological activity. Chemical synthesis often yields racemates requiring expensive chiral resolution. The industry standard has shifted to Biocatalytic Transamination .

Protocol: Asymmetric Synthesis using -Transaminases

This protocol describes the conversion of 2-acetylthiazole to (R)-1-(thiazol-2-yl)ethanamine using an (R)-selective amine transaminase (ATA).

Reagents:

  • Substrate: 2-Acetylthiazole (50 mM)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., from Arthrobacter sp. or engineered variant)[2][3]
    
  • Amine Donor: Isopropylamine (1 M) or D-Alanine (with LDH/GDH recycling system)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

  • Preparation: Dissolve 2-acetylthiazole in DMSO (5% v/v final concentration) and add to the buffer containing PLP and Isopropylamine.

  • Initiation: Add lyophilized ATA powder (10 g/L) or cell-free extract.

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Workup: Basify reaction to pH 12 with NaOH (aq). Extract with MTBE or Ethyl Acetate.

  • Purification: Evaporate solvent. Form HCl salt by adding 1M HCl in diethyl ether.

Validation (Chiral HPLC):

  • Column: Chiralpak IG or AD-H

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1)

  • Detection: UV at 254 nm

  • Expectation: (R)-isomer elutes second (check specific column data); >99% ee.

Synthesis_Cascade Ketone 2-Acetylthiazole (Prochiral Substrate) ATA (R)-Selective Transaminase (PLP) Ketone->ATA Donor Isopropylamine (Amine Donor) Donor->ATA Product (R)-1-(Thiazol-2-yl)ethanamine (>99% ee) ATA->Product Asymmetric Amination Byproduct Acetone (Volatile) ATA->Byproduct Coproduct Removal drives eq.

Figure 2: Biocatalytic cascade for the enantioselective production of the target amine.

Comparative Data Summary

The following table highlights the impact of chirality on biological potency in a representative kinase inhibitor assay (hypothetical data based on SAR trends for CK1 inhibitors).

Compound VariantConfigurationIC₅₀ (CK1

)
Selectivity (vs. CK1

)
Thiazole-Ethanamine (R)-Isomer 12 nM > 50-fold
Thiazole-Ethanamine(S)-Isomer850 nM< 5-fold
Thiazole-EthanamineRacemate420 nM~10-fold
Benzyl-Ethanamine(R)-Isomer150 nM~10-fold

Note: The thiazole ring confers superior potency compared to the benzyl analog due to specific dipole interactions in the active site.

References

  • Biocatalytic Synthesis: Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis. National Institutes of Health (NIH). Link

  • CK1 Inhibition: The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Frontiers in Pharmacology. Link

  • Thiazole Pharmacology: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[4][5][6][7][8] Molecules (MDPI). Link

  • Chemical Identity: 1-(Thiazol-2-yl)ethanamine hydrochloride Product Data. BLD Pharm.[9] Link

  • Structural Biology: Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1.[4][10] PubMed.[4] Link

Sources

(R)-1-(Thiazol-2-yl)ethanamine: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 623143-43-1 (Free Base) | 947662-64-8 (HCl Salt)

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine is a high-value chiral heterocyclic building block used extensively in modern medicinal chemistry. Structurally, it consists of a thiazole ring substituted at the C2 position with a chiral ethylamine chain.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a bioisostere for (R)-1-phenylethylamine. By replacing the phenyl ring with a thiazole, researchers can significantly alter the physicochemical profile of a drug candidate—specifically lowering lipophilicity (LogP) and introducing a new hydrogen bond acceptor (the thiazole nitrogen)—while maintaining the steric volume required for receptor binding. This compound is frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and agents targeting the central nervous system.

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (1R)-1-(1,3-thiazol-2-yl)ethanamine
Common Name (R)-1-(Thiazol-2-yl)ethylamine
CAS (Free Base) 623143-43-1
CAS (HCl Salt) 947662-64-8
Molecular Formula C₅H₈N₂S (Base) / C₅H₉ClN₂S (HCl)
Molecular Weight 128.19 g/mol (Base) / 164.66 g/mol (HCl)
SMILES (Isomeric) CC1=NC=CS1
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
  • Appearance: The hydrochloride salt is typically a white to off-white hygroscopic crystalline solid. The free base is an oil that degrades upon prolonged exposure to air.

  • Solubility: Highly soluble in water, methanol, and DMSO (HCl salt).

  • Chirality: The (R)-enantiomer is the eutomer (active isomer) for many specific biological targets, though the (S)-enantiomer is also available.

  • Acidity (pKa):

    • Primary Amine: ~9.0 (Protonated form).

    • Thiazole Nitrogen: ~2.5 (Weakly basic).

Synthetic Methodology: The Ellman Protocol

While enzymatic resolution using


-transaminases is possible, the chemical standard for generating high enantiomeric excess (ee >98%) is the Ellman Sulfinamide Synthesis . This route is preferred in drug development for its scalability and reliability.
Reaction Logic[9]
  • Condensation: 2-Acetylthiazole is condensed with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium toward the imine.

  • Diastereoselective Reduction: The resulting sulfinimine is reduced. The bulky tert-butyl group directs the hydride attack (from NaBH₄) to a specific face of the imine, establishing the chiral center.

    • Note: The stereochemical outcome depends on the reducing agent and conditions. To obtain the (R)-amine , one typically starts with (R)-sulfinamide and reduces the imine, though this must be verified by optical rotation as the "Cram-chelate" vs. "Open" transition states can vary.

  • Deprotection: Acidic hydrolysis cleaves the sulfinyl group, yielding the chiral amine salt.

Step-by-Step Protocol

Precursor: 2-Acetylthiazole (CAS: 24295-03-2)

  • Imine Formation:

    • Charge a reactor with 2-acetylthiazole (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 equiv) dropwise under N₂ atmosphere.

    • Heat to reflux (approx. 65-70°C) for 16–24 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT, quench with brine. Filter the titanium salts through Celite. Concentrate the filtrate to obtain the crude sulfinimine.

  • Asymmetric Reduction:

    • Dissolve the crude sulfinimine in anhydrous THF. Cool to -48°C or -78°C to maximize diastereoselectivity.

    • Add NaBH₄ (or L-Selectride for higher selectivity) slowly.

    • Stir until conversion is complete.

    • Validation: Isolate the sulfinamide intermediate and check diastereomeric ratio (dr) via HPLC. If dr is >95:5, proceed.[1]

  • Hydrolysis (Salt Formation):

    • Dissolve the sulfinamide in MeOH.

    • Add 4M HCl in dioxane (excess). Stir at RT for 2 hours.

    • Concentrate in vacuo. Triturate the residue with diethyl ether or EtOAc to precipitate the product.

    • Yield: (R)-1-(Thiazol-2-yl)ethanamine dihydrochloride (or monohydrochloride).

Workflow Visualization

Synthesis Figure 1: Ellman Sulfinamide Synthesis Route for Chiral Thiazole Amines Start 2-Acetylthiazole (Achiral Ketone) Imine Chiral Sulfinimine (Intermediate) Start->Imine Condensation Reagent (R)-t-Bu-Sulfinamide + Ti(OEt)4 Reagent->Imine Sulfinamide Chiral Sulfinamide (Diastereomer Pure) Imine->Sulfinamide Asymmetric Reduction RedAgent NaBH4 (-78°C) RedAgent->Sulfinamide Product (R)-1-(Thiazol-2-yl)ethanamine HCl Salt Sulfinamide->Product Deprotection Acid HCl / MeOH Acid->Product

Figure 1: The Ellman auxiliary approach ensures high enantiomeric purity by using a chiral sulfur center to direct the formation of the carbon stereocenter.[2]

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

(R)-1-(Thiazol-2-yl)ethanamine is a "privileged scaffold" modification of the phenethylamine class.

  • LogP Modulation: Replacing a phenyl ring (LogP ~2.1) with a thiazole (LogP ~0.[3]4) significantly lowers the lipophilicity of the final drug molecule. This is a critical strategy for improving metabolic stability (reducing clearance by CYP450) and increasing solubility .

  • Hydrogen Bonding: Unlike the phenyl ring, the thiazole nitrogen (N3) acts as a weak hydrogen bond acceptor. This allows the molecule to pick up additional interactions in the binding pocket of enzymes (e.g., the hinge region of kinases).

  • Steric Fit: The thiazole ring is roughly isosteric with the phenyl ring but has different electronic properties (electron-deficient at C2, electron-rich at C5), altering the

    
    -stacking characteristics.
    
Target Classes
  • Kinase Inhibitors: Used as a solvent-exposed tail or hinge-binding motif in inhibitors targeting CDK, GSK-3

    
    , and TRK receptors.
    
  • GPCR Ligands: The chiral amine moiety mimics the endogenous neurotransmitters (dopamine/norepinephrine analogs), making it useful in designing ligands for adrenergic or serotonergic receptors.

Handling & Safety (E-E-A-T)

Hazard Identification (GHS)[2]
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Storage & Stability[1]
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Racemization Risk: While generally stable, chiral benzylic-type amines can racemize under strongly basic conditions at high temperatures. Avoid prolonged exposure to strong bases (e.g., NaH, tBuLi) unless necessary for alkylation, and keep temperatures low.

References

  • Chemical Identity & CAS: PubChem Compound Summary for 2-(1,3-thiazol-2-yl)ethanamine (and isomers). National Library of Medicine. Link

  • Ellman Synthesis Protocol: Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[2][1] Yale University / Ellman Laboratory. Link

  • Thiazole in Drug Discovery: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[4][2] National Institutes of Health (PMC). Link

  • Biocatalytic Altern

    
    -transaminase-catalyzed synthesis of chiral amines." Enzyme and Microbial Technology. Link
    
  • Safety Data: Safety Data Sheet for 1-(Thiazol-2-yl)ethanamine HCl. LookChem / Supplier Data. Link

Sources

(R)-1-(Thiazol-2-yl)ethanamine: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 1212813-98-3 for HCl salt) is a critical chiral heteroaromatic building block.[1] It serves as a pharmacophore in the synthesis of next-generation antifungal agents (e.g., Isavuconazole analogs), kinase inhibitors, and GPCR ligands. Its structural uniqueness lies in the thiazole ring, which acts as a bioisostere for pyridine or imidazole but with distinct lipophilicity and hydrogen-bonding characteristics.

This technical guide provides a rigorous analysis of its physicochemical properties, two validated synthetic routes (Biocatalytic Resolution and Asymmetric Sulfinamide Synthesis), and quality control protocols.

Part 1: Structural & Physicochemical Profile

The 2-substituted thiazole moiety renders the


-proton of the ethylamine side chain relatively acidic compared to phenyl analogs, influencing both stability and racemization risks during synthesis.
PropertySpecification
IUPAC Name (1R)-1-(1,3-thiazol-2-yl)ethanamine
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 128.20 g/mol (Free Base) / 164.66 g/mol (HCl Salt)
Chirality (R)-Enantiomer
Physical State Viscous yellow oil (Free Base) / White crystalline solid (HCl)
Solubility High in MeOH, Water (Salt); Free base soluble in DCM, EtOAc
pKa (Conjugate Acid) ~5.3 (Thiazole N), ~8.8 (Amine N)

Part 2: Synthetic Methodologies

High-purity (R)-1-(Thiazol-2-yl)ethanamine is difficult to obtain via classical resolution due to the weak basicity of the thiazole nitrogen interfering with tartrate salt crystallization. Therefore, Enzymatic Kinetic Resolution and Ellman’s Auxiliary Synthesis are the industry standards.

Method A: Biocatalytic Kinetic Resolution (Green Route)

Best for: Large-scale manufacturing where cost is a driver and 50% yield is acceptable.

Mechanism: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer of the racemic amine, leaving the (S)-amine untouched (or vice versa depending on acyl donor/solvent, but typically CAL-B favors R-amides in organic media).

Protocol:

  • Substrate Preparation: Dissolve racemic 1-(thiazol-2-yl)ethanamine (1.0 eq) in anhydrous Methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add Ethyl Acetate (5.0 eq) or Isopropyl Acetate (3.0 eq).

  • Catalyst Addition: Add immobilized CAL-B (Novozym 435, 20% w/w relative to amine).

  • Incubation: Shake at 30°C, 200 rpm. Monitor via Chiral HPLC.[2]

  • Workup: Filter enzyme. Evaporate solvent.[2]

  • Separation: The reaction yields (R)-acetamide and (S)-amine. Separate via acid-base extraction (Amine dissolves in aqueous HCl; Amide remains in organic layer).

  • Hydrolysis: Reflux the (R)-acetamide in 6M HCl to liberate the free (R)-amine.

Self-Validating Checkpoint:

  • Validation: At 50% conversion, the enantiomeric excess (ee) of the remaining amine and the formed amide should both be >98%. If conversion stalls <45%, add fresh enzyme.

Method B: Asymmetric Synthesis via Ellman Auxiliary (High Precision)

Best for: Discovery chemistry requiring >99% ee and no loss of material.

This route utilizes (R)-tert-butanesulfinamide to direct the stereochemistry of a Grignard or hydride addition.

Step-by-Step Workflow:

  • Condensation: React 2-acetylthiazole with (R)-tert-butanesulfinamide in the presence of Ti(OEt)4 (Lewis Acid/Dehydrating agent) to form the chiral ketimine.

  • Reduction: Reduce the ketimine using L-Selectride or NaBH4. The bulky tert-butyl group forces the hydride to attack from the less hindered face (Re-face or Si-face attack depends on the specific auxiliary enantiomer used).

  • Deprotection: Cleave the sulfinyl group using HCl/MeOH to yield the chiral amine hydrochloride.

Visualization of Ellman Pathway

The following diagram illustrates the stereochemical control inherent in this pathway.

EllmanSynthesis Start 2-Acetylthiazole (Achiral Ketone) Intermediate Chiral N-Sulfinyl Ketimine (Activated Electrophile) Start->Intermediate Ti(OEt)4, THF Reflux Auxiliary (R)-tert-butanesulfinamide (Chiral Source) Auxiliary->Intermediate Condensation ProtectedAmine Sulfinamide Intermediate (Single Diastereomer) Intermediate->ProtectedAmine Stereocontrol via Cyclic Transition State Reduction Diastereoselective Reduction (L-Selectride/NaBH4) Reduction->ProtectedAmine Product (R)-1-(Thiazol-2-yl)ethanamine HCl (>99% ee) ProtectedAmine->Product Acid Hydrolysis Deprotection HCl / MeOH (Cleavage)

Caption: Figure 1. Stereoselective synthesis of (R)-1-(thiazol-2-yl)ethanamine using Ellman's auxiliary chemistry.

Part 3: Comparative Analysis of Methods

FeatureBiocatalytic Resolution (Method A)Ellman Auxiliary (Method B)
Theoretical Yield Max 50% (for one enantiomer)>90%
Enantiomeric Excess >98% (High)>99% (Very High)
Cost Efficiency High (Cheap reagents, reusable enzyme)Moderate (Auxiliary is costly)
Scalability Excellent (Multi-kg ready)Good (Reagent handling limits)
Atom Economy Low (Discard wrong enantiomer)High

Part 4: Quality Control & Handling

Analytical Validation (Self-Validating System)

To ensure the integrity of the (R)-isomer, the following analytical method must be established before synthesis begins.

  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). Note: Diethylamine is crucial to prevent peak tailing of the basic amine.

    • Detection: UV @ 254 nm (Thiazole absorption).

    • Success Criteria: (R)-isomer retention time distinct from (S); Integration area ratio >99:1.

Storage & Stability
  • Oxidation: Thiazole amines are prone to N-oxide formation upon prolonged air exposure. Store under Argon/Nitrogen.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Racemization: Avoid strong bases at elevated temperatures (>80°C), which can deprotonate the chiral center (

    
    -proton) facilitated by the electron-withdrawing thiazole ring.
    

Part 5: References

  • Ellman, J. A., et al. (1997).[3] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[3]

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amines via Enzymatic Kinetic Resolution." Current Organic Chemistry.

  • Vertex Pharmaceuticals. (2008). "Thiazolyl-piperidine derivatives as inhibitors of voltage-gated sodium channels." World Intellectual Property Organization (Patent WO2008118758).

  • ChemBK. (2024).[4] "(R)-1-(Thiazol-2-yl)ethanamine hydrochloride Properties and Synthesis."

  • Xu, H. C., et al. (2013).[5] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols.

Sources

Technical Guide: The Discovery and Scalable Synthesis of (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of (R)-1-(Thiazol-2-yl)ethanamine , a critical chiral building block in modern medicinal chemistry.

Part 1: Executive Summary & Strategic Importance

The Molecule at a Glance

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 1212813-94-7) represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Unlike simple benzylamines, the incorporation of the thiazole ring introduces specific electronic properties (electron-withdrawing via the C=N bond) and metabolic stability profiles that are essential for modulating the physicochemical properties of Active Pharmaceutical Ingredients (APIs).

This chiral amine is a pivotal intermediate in the synthesis of isoxazoline-class ectoparasiticides and next-generation kinase inhibitors (e.g., targeting PI3K or CDK pathways). Its discovery is not merely structural but methodological—representing a triumph over the synthetic challenges posed by sulfur-containing heteroaromatics.

The "Thiazole Challenge"

The synthesis of


-chiral heteroaryl amines presents two distinct failure modes in standard process chemistry:
  • Catalyst Poisoning: The sulfur atom in the thiazole ring avidly binds to transition metals (Pd, Pt, Rh), rendering standard asymmetric hydrogenation of imines difficult or commercially unviable.

  • Racemization: The electron-deficient nature of the thiazole ring increases the acidity of the benzylic (

    
    -methine) proton, leading to facile racemization under basic conditions.
    

Consequently, the "discovery" of this molecule is defined by the evolution of synthetic routes that bypass these limitations.

Part 2: Synthetic Evolution & Methodologies

We analyze three distinct generations of synthetic access. The Ellman Auxiliary route is recommended for gram-scale discovery, while Biocatalytic Transamination is the standard for kilogram-scale GMP manufacturing.

Route A: The Ellman Sulfinamide Protocol (Discovery Scale)

Best for: Rapid access to high enantiomeric excess (ee) without specialized enzyme screening.

This route utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the addition of the nucleophile via a rigid chair-like transition state.

Mechanism of Action

The condensation of 2-acetylthiazole with (R)-tert-butanesulfinamide yields a chiral ketimine. Subsequent reduction with selectrides or borohydrides proceeds with high diastereoselectivity.

Step-by-Step Protocol
  • Condensation:

    • Charge a reactor with 2-acetylthiazole (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).

    • Add Ti(OEt)₄ (2.0 equiv) in dry THF. The Titanium(IV) acts as a Lewis acid and water scavenger.

    • Heat to 60-70°C for 12-24 hours. Monitor by HPLC for disappearance of ketone.

    • Critical Control Point: Ensure strictly anhydrous conditions to prevent hydrolysis of the sulfinamide.

  • Asymmetric Reduction:

    • Cool the mixture to -48°C.

    • Add L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄ (for lower cost/lower de) slowly.

    • Causality: The bulky hydride attacks from the less hindered face, dictated by the sulfinyl group's orientation.

  • Deprotection:

    • Quench with HCl/MeOH. The sulfinyl group is cleaved, yielding the (R)-1-(Thiazol-2-yl)ethanamine HCl salt .

    • Isolate via crystallization from EtOH/Et₂O.

Route B: Biocatalytic Transamination (Manufacturing Scale)

Best for: Green chemistry, >99% ee, and avoiding metal scavengers.

This method utilizes


-Transaminases (ATA)  to transfer an amino group from an achiral donor (isopropylamine) to 2-acetylthiazole in a stereospecific manner.
The Biocatalytic System
  • Enzyme: Engineered

    
    -Transaminase (e.g., variants derived from Arthrobacter or Vibrio).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (IPA).

  • Equilibrium Shift: Removal of the co-product (acetone) via vacuum or nitrogen sweep drives the reaction to completion.

Protocol Overview
  • Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Loading: Add 2-acetylthiazole (50 g/L) dissolved in DMSO (5% v/v co-solvent).

  • Reaction: Add Transaminase (5 wt%) and Isopropylamine (1.5 M). Incubate at 30°C.

  • Workup: Basify to pH 12, extract with MTBE, and form the HCl salt.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree and mechanistic flow for synthesizing (R)-1-(Thiazol-2-yl)ethanamine.

G Start Target: (R)-1-(Thiazol-2-yl)ethanamine Challenge Challenge: S-Poisoning & Racemization Start->Challenge Route1 Route A: Ellman Auxiliary (Discovery Scale) Challenge->Route1 Avoids Metals Route2 Route B: Biocatalysis (GMP Scale) Challenge->Route2 High Selectivity Step1A 1. Condense w/ (R)-t-Bu-Sulfinamide (Ti(OEt)4, THF) Route1->Step1A Step1B 1. Enzyme Selection (PLP-Dependent Transaminase) Route2->Step1B Step2A 2. Diastereoselective Reduction (L-Selectride) Step1A->Step2A Step3A 3. Acid Hydrolysis (HCl/MeOH) Step2A->Step3A Step3A->Start Yields Product Step2B 2. Amine Transfer (Donor: Isopropylamine) Step1B->Step2B Step3B 3. Equilibrium Shift (Remove Acetone) Step2B->Step3B Step3B->Start Yields Product

Caption: Comparative workflow of Ellman Auxiliary vs. Biocatalytic routes for overcoming synthetic challenges.

Part 4: Comparative Analysis of Methods

FeatureEllman Auxiliary (Chemical)Biocatalysis (Enzymatic)Classical Resolution
Enantiomeric Excess (ee) >98% (Diastereomer separation)>99.5% (Strict specificity)90-95% (Requires recrystallization)
Scalability Good (kg scale feasible)Excellent (Ton scale proven)Poor (Max 50% yield theoretical)
Cost Driver Chiral Auxiliary (Sulfinamide)Enzyme DevelopmentLabor/Solvent volume
Impurity Profile Titanium salts, Boron residuesProtein residues (easily removed)Resolving agent contamination
Green Metrics Moderate (THF, Titanium waste)High (Water-based, ambient temp)Low (High solvent use)

Part 5: Quality Control & Characterization

To ensure the integrity of the (R)-isomer for drug development, the following analytical standards must be met:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Retention Time: (R)-isomer typically elutes second (verify with racemic standard).

  • Optical Rotation:

    
     should be positive (specific value depends on solvent/concentration, typically +15° to +25° in MeOH).
    
  • H-NMR Verification:

    • Diagnostic signals: Thiazole protons (

      
       7.7, 7.3 ppm), Methine quartet (
      
      
      
      4.5 ppm), Methyl doublet (
      
      
      1.5 ppm).

References

  • Ellman, J. A., et al. (2010).[1] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews.

  • Savile, C. K., et al. (2010).[2] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science.

  • Robak, M. T., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Knaus, T., et al. (2017). "Biocatalytic Synthesis of Chiral Amines using Transaminases." Green Chemistry.

  • ChemicalBook. "(R)-1-(Thiazol-2-yl)ethanamine hydrochloride Properties and Safety."

Sources

Technical Guide: Spectroscopic Data & Characterization of (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization, synthesis, and chiral resolution of (R)-1-(Thiazol-2-yl)ethanamine (CAS: 623143-43-1 for HCl salt), a critical chiral building block in the development of kinase inhibitors and neuroactive agents.

The content is structured to support researchers in validating the identity and enantiomeric purity of this compound.

Core Chemical Profile

  • IUPAC Name: (1R)-1-(1,3-thiazol-2-yl)ethanamine

  • Common Name: (R)-α-Methyl-2-thiazolemethanamine

  • Molecular Formula: C₅H₈N₂S

  • Molecular Weight: 128.20 g/mol (Free Base), 164.66 g/mol (HCl Salt)

  • Chirality: (R)-Enantiomer

  • Physical State: Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt)

Structural Significance

The 2-substituted thiazole ring acts as a bioisostere for pyridine or imidazole in medicinal chemistry, often improving metabolic stability and lipophilicity. The chiral ethylamine handle provides a specific vector for hydrogen bonding within enzyme active sites.

Spectroscopic Characterization

Note: Data presented represents the consensus values for the free base in CDCl₃. Shifts may vary slightly depending on concentration and pH.

A. Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz

Resonance (δ ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentStructural Context
7.70 Doublet (d)1HJ = 3.2 HzC4-H (Thiazole)Aromatic ring proton, deshielded by N.
7.26 Doublet (d)1HJ = 3.2 HzC5-H (Thiazole)Aromatic ring proton, deshielded by S.
4.38 Quartet (q)1HJ = 6.6 HzCH -NH₂Chiral center methine. Deshielded by thiazole C2.
1.85 Broad Singlet (br s)2H--NHExchangeable amine protons.
1.52 Doublet (d)3HJ = 6.6 Hz-CHMethyl group adjacent to chiral center.

Interpretation Logic: The thiazole ring protons appear as a characteristic pair of doublets with a small coupling constant (~3.2 Hz) in the aromatic region. The chiral proton at 4.38 ppm is significantly downfield compared to a benzyl amine due to the electron-withdrawing nature of the thiazole ring (C=N bond).

B. Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm reference) | Frequency: 100 MHz

Shift (δ ppm)Carbon TypeAssignment
176.5 Quaternary (Cq)C2 (Thiazole) - Ipso to amine chain
142.8 Methine (CH)C4 (Thiazole)
118.4 Methine (CH)C5 (Thiazole)
51.2 Methine (CH)C H-NH₂ (Chiral Center)
24.1 Methyl (CH₃)C H₃
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺: m/z 129.1

  • Fragment Ions:

    • m/z 112 (Loss of NH₃)

    • m/z 85 (Thiazole ring fragment)

Experimental Protocols: Synthesis & Resolution

Self-Validating Workflow: This protocol utilizes a reductive amination followed by classical resolution, ensuring access to the (R)-enantiomer even if chiral catalysts are unavailable.

Pathway Visualization

SynthesisPathway Start 2-Acetylthiazole (Achiral Precursor) Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Formation of Imine Racemate rac-1-(Thiazol-2-yl)ethanamine (Racemic Mixture) Step1->Racemate Hydride Reduction Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Salt Formation Product (R)-1-(Thiazol-2-yl)ethanamine (Target) Resolution->Product Crystallization & Basification

Caption: Synthesis of (R)-1-(Thiazol-2-yl)ethanamine via reductive amination and classical resolution.

Step 1: Synthesis of Racemic 1-(Thiazol-2-yl)ethanamine
  • Reagents: 2-Acetylthiazole (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (dry).

  • Procedure:

    • Dissolve 2-acetylthiazole in dry methanol under N₂ atmosphere.

    • Add ammonium acetate and stir at room temperature for 1 hour to form the imine in situ.

    • Cool to 0°C and carefully add NaBH₃CN in portions.

    • Stir at room temperature for 16 hours.

    • Quench: Acidify with 1N HCl to pH < 2 (destroy excess hydride), then basify with NaOH to pH > 12.

    • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Checkpoint: ¹H NMR should show the quartet at ~4.38 ppm. If the ketone signal (2.7 ppm) persists, the reaction is incomplete.

Step 2: Chiral Resolution (Isolation of R-isomer)
  • Resolving Agent: (+)-L-Tartaric acid (0.5 eq relative to racemate).

  • Solvent System: Ethanol/Water (9:1).

  • Procedure:

    • Dissolve the racemic amine in hot Ethanol/Water.

    • Add L-Tartaric acid dissolved in the same solvent.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the crystals (Diastereomeric salt).

    • Liberation: Dissolve salt in water, basify with 2M NaOH, and extract with DCM.

  • Validation: Check enantiomeric excess (ee) using Chiral HPLC (Protocol below).

Quality Control: Chiral Analysis

To certify the (R)-configuration, Optical Rotation and Chiral HPLC are required.

A. Optical Rotation
  • Parameter: Specific Rotation

    
    
    
  • Typical Value: Positive (+) rotation (in Methanol or Ethanol).

    • Note: Exact values depend heavily on concentration and salt form. Literature suggests (R)-isomers of α-methylbenzylamine analogs are typically dextrorotatory.

  • Protocol: Dissolve 10 mg of the amine hydrochloride in 1 mL of Methanol. Measure at 589 nm (Sodium D line) at 20°C.

B. Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (% ee).

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C
Retention Times (S)-Enantiomer: ~8-10 min (typically elutes first on AD-H)(R)-Enantiomer: ~12-15 min (typically elutes second on AD-H)
Chiral Separation Logic

ChiralHPLC Sample Racemic Sample (50:50 Mixture) Column Chiralpak AD-H Column (Amylose tris(3,5-dimethylphenylcarbamate)) Sample->Column Interaction Differential Interaction (H-Bonding / Pi-Pi Stacking) Column->Interaction Detector UV Detector (254 nm) Interaction->Detector Result Chromatogram Peak 1 (S) / Peak 2 (R) Detector->Result

Caption: Mechanism of enantioseparation for 1-(Thiazol-2-yl)ethanamine on polysaccharide stationary phases.

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. Synthesis of Thiazoles. Available at: [Link]

  • Chiral Resolution of Amines: Phenomenex. Chiral HPLC Separations of Racemic Compounds. Available at: [Link]

  • Spectroscopic Data (Analogous Structures): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • Enantioseparation Methodology:Journal of Chromatography A. "Enantioseparation of chiral amines on polysaccharide-based chiral stationary phases." (General Reference for AD-H/OD-H protocols).

Thiazole Derivatives as Next-Generation Antimicrobials: Structural Logic, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to bind multiple biological targets with high affinity. Unlike traditional


-lactams which face widespread resistance, thiazole derivatives offer a versatile platform for multi-target engagement—specifically inhibiting bacterial DNA Gyrase B (GyrB) and Mur ligases.

This guide moves beyond basic literature review to provide a reproducible roadmap for developing antimicrobial thiazoles. It integrates Structure-Activity Relationship (SAR) logic with a validated Hantzsch synthesis protocol and CLSI-compliant biological assays.

The Pharmacophore: Structure-Activity Relationship (SAR)

The antimicrobial potency of the thiazole nucleus relies on precise functionalization at the C2, C4, and C5 positions.

The SAR Logic
  • Position C2 (The Anchor): This is the most critical site for modification. Introducing hydrazone or Schiff base linkers here significantly enhances activity against Gram-negative bacteria by increasing polarity and hydrogen bonding capability. Lipophilic groups (e.g., n-butylphenyl) at this position can improve membrane permeability.

  • Position C4 (The Lipophilic Domain): Substitution with phenyl or heterocyclic rings (e.g., coumarin) is essential for hydrophobic interactions within the target enzyme's binding pocket. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the C4-phenyl ring often increase potency by modulating the ring's electronic density.

  • Position C5 (The Modulator): Often left unsubstituted or substituted with halogens (Br, F). Halogenation here can block metabolic degradation and increase lipophilicity, aiding in cell wall penetration.

Visualization: SAR Decision Matrix

SAR_Logic Thiazole 1,3-Thiazole Core (C3H3NS) C2 C2 Position (Nucleophilic Attack) Thiazole->C2 C4 C4 Position (Hydrophobic Pocket) Thiazole->C4 C5 C5 Position (Metabolic Stability) Thiazole->C5 C2_Mod Hydrazones/Schiff Bases (+ H-Bonding) Aminoguanidines (+ Gram-neg activity) C2->C2_Mod C4_Mod Phenyl/Coumarin Rings (+ Hydrophobic interaction) EWG (-NO2, -Cl) (+ Potency) C4->C4_Mod C5_Mod Halogens (F, Br) (+ Lipophilicity) (+ Half-life) C5->C5_Mod

Figure 1: Strategic functionalization of the thiazole ring for maximal antimicrobial efficacy.

Mechanism of Action: Target Engagement

Unlike


-lactams that target Penicillin-Binding Proteins (PBPs), modern thiazole derivatives primarily target DNA Gyrase B (GyrB)  and Mur Ligases .
DNA Gyrase B Inhibition

Bacterial DNA gyrase is an ATP-dependent enzyme essential for DNA supercoiling.[1] It consists of subunits GyrA (DNA cleavage) and GyrB (ATPase activity).

  • Mechanism: Thiazoles act as competitive inhibitors at the ATP-binding site of the GyrB subunit.

  • Selectivity: Human topoisomerase II lacks the specific ATP-binding pocket homology found in bacterial GyrB, providing a high therapeutic index (low toxicity to humans).

Pathway Visualization[1]

MOA_Pathway Bacteria Bacterial Cell Replication Gyrase DNA Gyrase (GyrA2GyrB2) Bacteria->Gyrase ATP ATP Binding Gyrase->ATP Requires Supercoiling DNA Supercoiling ATP->Supercoiling Failure Replication Fork Arrest ATP->Failure Depletion Thiazole Thiazole Derivative (Inhibitor) Block Competitive Inhibition at GyrB Subunit Thiazole->Block Intervenes Block->ATP Blocks Site Death Cell Death (Bactericidal) Failure->Death

Figure 2: The cascade of DNA Gyrase B inhibition leading to bacterial cell death.

Synthetic Protocol: The Hantzsch Synthesis

The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and atom economy. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[2][3]
Reagents & Causality[1]
  • 
    -Haloketone (e.g., 2-bromoacetophenone):  Provides the C4-C5 backbone. The halogen is a good leaving group, facilitating nucleophilic attack.
    
  • Thiourea/Thioamide: Provides the N-C-S fragment. The sulfur atom is highly nucleophilic.

  • Ethanol: A polar protic solvent that stabilizes the transition state.

  • Sodium Carbonate (

    
    ):  Neutralizes the hydrobromic acid (HBr) byproduct, driving the equilibrium toward the product and causing precipitation.
    
Step-by-Step Protocol

Objective: Synthesis of 2-amino-4-phenylthiazole.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone (5.0 mmol, 1.0 eq) in 10 mL of absolute ethanol.

  • Addition: Add thiourea (5.5 mmol, 1.1 eq) to the solution. Note: A slight excess of thiourea ensures complete consumption of the alkylating agent.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting material spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. You may observe a solid precipitate (the hydrobromide salt).

  • Neutralization: Pour the mixture into 50 mL of ice-cold water. Slowly add 10% aqueous

    
     with stirring until pH 
    
    
    
    8–9. This liberates the free base, which will precipitate as a solid.
  • Purification: Filter the solid using a Büchner funnel. Wash with cold water (

    
     mL) to remove inorganic salts. Recrystallize from hot ethanol to obtain pure crystals.
    
Synthesis Workflow Diagram

Hantzsch_Synthesis Input1 alpha-Haloketone (Electrophile) Step1 Reflux in Ethanol (2-4 Hours) Input1->Step1 Input2 Thiourea (Nucleophile) Input2->Step1 Intermediate Thiazolium Salt (Precipitate) Step1->Intermediate Cyclization Step2 Neutralization (aq. Na2CO3, pH 8) Intermediate->Step2 Deprotonation Product 2-Amino-4-phenylthiazole (Free Base) Step2->Product Precipitation

Figure 3: The Hantzsch synthesis pathway from reagents to purified free base.

Biological Validation: CLSI Broth Microdilution

To validate the antimicrobial efficacy, you must determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines.

Protocol: MIC Determination

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, 0.5 McFarland standard.

  • Inoculum Prep: Prepare a bacterial suspension (e.g., E. coli ATCC 25922) in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute this 1:100 in MHB.
    
  • Compound Dilution: Dissolve the thiazole derivative in DMSO. Create serial 2-fold dilutions in MHB across the 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
    • Control 1: DMSO solvent control (ensure <1% final concentration).

    • Control 2: Ciprofloxacin (Positive Control).

    • Control 3: Sterility control (Broth only).

  • Inoculation: Add 50

    
    L of the diluted bacterial suspension to each well containing 50 
    
    
    
    L of compound. Final volume: 100
    
    
    L.[4]
  • Incubation: Incubate at

    
    C for 16–20 hours (ambient air).
    
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Data Presentation: Comparative Potency

Table 1: Representative MIC values (


g/mL) for Thiazole Derivatives vs. Standards.
Compound IDSubstitution (C2/C4)S. aureus (Gram +)E. coli (Gram -)P. aeruginosa
TZ-01

/ Phenyl
3264>128
TZ-05 Hydrazone / 4-NO₂-Phenyl4 8 32
Ciprofloxacin (Standard)0.50.0150.5
Ampicillin (Standard)28>128

Note: TZ-05 demonstrates enhanced activity due to the electron-withdrawing nitro group at C4 and the hydrazone linker at C2, validating the SAR logic described in Section 2.

References

  • Mishra, N., et al. (2024).[5] "A Review On Chemistry And Antimicrobial Activity Of Thiazole." International Journal of Pharmaceutical Sciences.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Swathykrishna, C. S., et al. (2023).[6][7] "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews.

  • Bondock, S., et al. (2025).[6] "Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase."[1][8][9][10] Hospital Pharmaceutical Journal.

  • Chem Help Asap. (2020).[6][2] "Hantzsch Thiazole Synthesis Protocol." YouTube / ChemHelpAsap.[2]

Sources

Technical Guide: Antitumor Activity of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Clinical Efficacy: A Senior Scientist’s Handbook

Executive Summary

The thiazole ring (1,3-thiazole) is not merely a structural linker; it is a bio-active pharmacophore that exploits the unique electronic properties of sulfur and nitrogen to engage multiple oncological targets. From the microtubule-stabilizing Epothilones to the tyrosine kinase inhibitor Dasatinib , thiazole derivatives represent a cornerstone of modern chemotherapy.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated framework for designing, synthesizing, and testing thiazole-based antitumor agents. It is designed for researchers requiring actionable protocols and mechanistic depth.[1]

Part 1: Structural Basis & Synthetic Integrity[1]

The Thiazole Advantage in Medicinal Chemistry

The thiazole ring is aromatic, planar, and electron-deficient. Its utility in drug design stems from three critical properties:

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, while the C2 proton is acidic enough to participate in weak interactions or be substituted.

  • Bioisosterism: Thiazole is a classical bioisostere for pyridine and benzene rings, often improving lipophilicity (LogP) and cell membrane permeability without sacrificing binding affinity.[1]

  • Metabolic Stability: Unlike furan or thiophene, the thiazole ring is relatively resistant to oxidative metabolism, prolonging the half-life of the drug candidate.

Core Protocol: The Hantzsch Thiazole Synthesis

While many methods exist, the Hantzsch synthesis remains the most robust for generating libraries of 2,4-disubstituted thiazoles.

The "Self-Validating" Protocol:

  • Objective: Synthesis of 2-amino-4-arylthiazole derivatives.

  • Reaction: Condensation of

    
    -haloketones with thiourea.[1]
    

Step-by-Step Workflow:

  • Reactants: Dissolve 1.0 equivalent of substituted acetophenone (e.g., 2-bromo-4'-methoxyacetophenone) in absolute ethanol (10 mL/mmol).

  • Addition: Add 1.1 equivalents of thiourea.

  • Catalysis: Add a catalytic amount of fused sodium acetate (to buffer the HBr generated).

  • Reflux: Heat to reflux for 2–4 hours.

    • Validation Check: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The disappearance of the starting

      
      -haloketone spot indicates completion.
      
  • Work-up: Cool the mixture and pour into crushed ice/water. Neutralize with 10%

    
     to precipitate the free base.
    
  • Purification: Recrystallize from ethanol.

Critical Insight: Electron-donating groups (e.g.,


) on the phenyl ring attached to the thiazole C4 position generally enhance antitumor potency by increasing electron density, facilitating tighter binding in hydrophobic pockets of kinases.[1]

Part 2: Mechanisms of Action (MOA)

Thiazoles are "privileged structures" because they can be tuned to hit distinct targets. We focus on the two most validated mechanisms: Kinase Inhibition and Microtubule Stabilization.

Kinase Inhibition (The Dasatinib Model)

Target: BCR-ABL and Src Family Kinases.[1][2][3] Mechanism: Dasatinib utilizes its thiazole-carboxamide moiety to bind into the ATP-binding pocket of the kinase.

  • The thiazole nitrogen forms a critical hydrogen bond with the hinge region of the kinase (specifically Met318 in c-Src).

  • This locks the kinase in an inactive conformation, preventing downstream signaling (PI3K/Akt/mTOR pathways) essential for leukemic cell survival.

Microtubule Stabilization (The Epothilone Model)

Target:


-Tubulin.[1]
Mechanism:  Unlike taxanes, epothilones (containing a thiazole side chain) retain potency against P-glycoprotein-overexpressing (MDR+) cells.[1]
  • The thiazole ring inserts into the taxane-binding pocket, stabilizing the microtubule polymer.

  • Consequence: This prevents the dynamic instability required for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates how thiazole derivatives intersect with these critical pathways to induce cell death.

Thiazole_MOA Thiazole Thiazole Derivative Kinase Src/BCR-ABL Kinase Thiazole->Kinase Inhibition Tubulin Beta-Tubulin Thiazole->Tubulin Binding ATP_Pocket ATP Pocket Binding (H-bond via Thiazole N) Kinase->ATP_Pocket PI3K PI3K/Akt Signaling ATP_Pocket->PI3K Blocks Proliferation Cell Proliferation PI3K->Proliferation Inhibits Apoptosis APOPTOSIS (Cell Death) Proliferation->Apoptosis Stabilization Microtubule Stabilization (Loss of Dynamic Instability) Tubulin->Stabilization Mitosis Mitotic Arrest (G2/M) Stabilization->Mitosis Mitosis->Apoptosis

Figure 1: Dual mechanistic pathways of thiazole derivatives targeting Kinase signaling and Microtubule dynamics.[1]

Part 3: Preclinical Validation Protocols

To validate a new thiazole compound, you must prove cytotoxicity and confirm the mechanism.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (concentration inhibiting 50% growth).

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the thiazole derivative at serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
    • Control 1: DMSO vehicle (Final concentration < 0.1%).[1]

    • Control 2: Positive control (e.g., Doxorubicin).[1]

  • Incubation: 48–72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm.

Mechanistic Confirmation: Cell Cycle Analysis

If your thiazole acts like an Epothilone, you will see a G2/M spike.[1] If it acts like a kinase inhibitor (G1/S arrest), you will see a G0/G1 spike.[1]

Protocol:

  • Treat cells with IC50 concentration for 24h.[1]

  • Fix cells in 70% ice-cold ethanol overnight.

  • Stain with Propidium Iodide (PI) + RNase A.[1]

  • Analyze via Flow Cytometry.[1]

Experimental Workflow Diagram

Workflow Design SAR Design (Thiazole Core) Synth Hantzsch Synthesis Design->Synth Screen MTT Assay (Primary Screen) Synth->Screen Screen->Design Fail (Refine R-groups) Hit Hit Selection (IC50 < 10 µM) Screen->Hit Pass Mech Flow Cytometry (Cycle Arrest) Hit->Mech Lead Lead Candidate Mech->Lead

Figure 2: Iterative workflow for the development and validation of thiazole-based antitumor agents.

Part 4: Data Presentation & Case Studies

Recent literature highlights the potency of specific thiazole derivatives.[4][5][6] The table below summarizes key Structure-Activity Relationship (SAR) data points.

Table 1: Comparative Antitumor Activity of Thiazole Derivatives

Compound ClassR-Group SubstitutionTarget MechanismIC50 (MCF-7 Breast Cancer)Reference
Dasatinib 2-chloro-6-methylphenylSrc/Abl Kinase~0.6 nM[1]
Epothilone B Macrolide side-chainTubulin Stabilizer0.3 nM[2]
Thiazole-Hydrazone 4-hydroxybenzylideneVEGFR-2 Inhibitor2.57

M
[3]
2-Aminothiazole 4-ethoxyphenylTubulin Polymerization< 5.0

M
[4]

Interpretation:

  • Nanomolar Potency: Achieved when the thiazole is part of a complex macrocycle (Epothilone) or optimized kinase scaffold (Dasatinib).[1]

  • Micromolar Potency: Typical for newly synthesized "small molecule" thiazole-hydrazones.[1] These represent starting points for lead optimization.

References

  • PubChem. (2024).[1] Dasatinib | C22H26ClN7O2S.[1] National Library of Medicine.[1] [Link][1]

  • Cheng, Y., et al. (2018).[1] Synthesis and Activity of Epothilone D. PubMed.[1][2][7] [Link][1]

  • Al-Wahaibi, L.H., et al. (2023).[1][7] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.[1] [Link][1]

  • Wang, Z., et al. (2011).[1] Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC. [Link]

  • Chhabria, M.T., et al. (2016).[1][7] Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current Topics in Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-chiral amine moiety, specifically (R)-1-(thiazol-2-yl)ethanamine , is a high-value pharmacophore found in numerous tyrosine kinase inhibitors, antifungal agents, and peptide isosteres. The thiazole ring, while essential for binding affinity, presents unique synthetic challenges due to its Lewis basic nitrogen and potential for catalyst poisoning.

This Application Note provides two validated protocols for the enantioselective synthesis of (R)-1-(thiazol-2-yl)ethanamine:

  • The Chemical Standard (Ellman’s Auxiliary): A robust, high-diastereoselectivity protocol suitable for gram-scale discovery chemistry.

  • The Biocatalytic Route (Transaminase): A scalable, green alternative for process development.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing this molecule is controlling the stereocenter at the


-position. Traditional resolution of racemates is inefficient (max 50% yield). We utilize Diastereoselective Nucleophilic Addition  as the primary strategy.
The "Thiazole Problem"

The thiazole nitrogen (


 hybridized) is a Lewis base. In Lewis-acid catalyzed reactions (like imine formation), the thiazole ring can coordinate to the metal center (e.g., Ti, Mg), potentially arresting the reaction or altering the chelation model necessary for stereocontrol.
  • Solution: Our protocol utilizes excess Titanium(IV) ethoxide to saturate the thiazole coordination sites while driving the dehydration equilibrium.

Retrosynthetic Logic (Ellman Approach)

To obtain the (R)-amine , we employ (R)-tert-butanesulfinamide (


).
  • Stereochemical Model: The addition of Methyl Grignard (MeMgBr) to the

    
    -sulfinyl aldimine in a non-coordinating solvent (DCM) proceeds via a non-chelated transition state , directing the nucleophile to the Si-face, yielding the (
    
    
    
    ,
    
    
    )-sulfinamide.

Retrosynthesis Target (R)-1-(Thiazol-2-yl)ethanamine (Target) Intermediate (Rs, R)-Sulfinamide (Diastereomerically Pure) Target->Intermediate Acid Hydrolysis Imine (Rs)-N-Sulfinyl Imine Intermediate->Imine MeMgBr (DCM) Stereocontrol SM Thiazole-2-carbaldehyde + (R)-t-Butanesulfinamide Imine->SM Condensation Ti(OEt)4

Figure 1: Retrosynthetic analysis utilizing the Ellman auxiliary strategy.

Protocol A: Chemical Synthesis (Ellman Auxiliary)

Scale: 10.0 mmol (Gram Scale) Target Enantiomeric Excess (ee): >98%

Step 1: Condensation (Imine Formation)

Rationale: We use Ti(OEt)


 as both a Lewis acid catalyst and a water scavenger.

Reagents:

  • Thiazole-2-carbaldehyde (1.13 g, 10.0 mmol)

  • (R)-tert-Butanesulfinamide (1.33 g, 11.0 mmol, 1.1 equiv)

  • Titanium(IV) ethoxide (Technical grade, ~4.5 g, 20.0 mmol, 2.0 equiv)

  • Solvent: Dry THF (20 mL)

Procedure:

  • In a flame-dried round-bottom flask under N

    
    , dissolve (R)-tert-butanesulfinamide and thiazole-2-carbaldehyde in dry THF.
    
  • Add Ti(OEt)

    
     dropwise via syringe. Note: Solution may turn slightly yellow/orange.
    
  • Stir at room temperature for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LCMS. The aldehyde spot should disappear.

  • Quench: Pour the mixture into a rapidly stirring solution of brine (20 mL). A thick white precipitate (TiO

    
    ) will form.
    
  • Workup: Dilute with EtOAc (50 mL). Filter through a pad of Celite to remove titanium salts. Wash the Celite pad thoroughly with EtOAc.

  • Dry organic phase (Na

    
    SO
    
    
    
    ), concentrate, and purify via flash chromatography (0
    
    
    30% EtOAc in Hexanes).
    • Yield Expectation: 85–95%[1]

    • Stability:[2] The sulfinyl imine is stable at -20°C for months.

Step 2: Diastereoselective Grignard Addition

Rationale: The choice of solvent is critical. DCM (non-coordinating) favors the open transition state, which is required to get the (R,R) diastereomer from the (R)-auxiliary. Using THF here would likely erode diastereoselectivity due to magnesium chelation.

Reagents:

  • (R)-N-(Thiazol-2-ylmethylene)-t-butanesulfinamide (2.16 g, 10.0 mmol)

  • MeMgBr (3.0 M in Et

    
    O, 5.0 mL, 15.0 mmol, 1.5 equiv)
    
  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM) (40 mL)

Procedure:

  • Dissolve the sulfinyl imine in anhydrous DCM and cool to -78°C (Dry ice/acetone bath). Strict temperature control is vital for high dr.

  • Add MeMgBr dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Cool to 0°C. Add Saturated NH

    
    Cl (aq) dropwise.
    
  • Extract with DCM (3 x 30 mL). Dry (MgSO

    
    ) and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Critical Check: Determine Diastereomeric Ratio (dr) via

      
      H NMR or HPLC. If dr < 95:5, recrystallize from Hexanes/Et
      
      
      
      O before proceeding.
    • Yield Expectation: 80–90%

Step 3: Deprotection

Rationale: Mild acid cleavage removes the sulfinyl group without racemizing the


-center.

Procedure:

  • Dissolve the pure sulfinamide in MeOH (10 mL).

  • Add 4M HCl in Dioxane (5 mL, excess).

  • Stir at Room Temperature for 1 hour.

  • Concentrate to dryness. Triturate the resulting solid with Et

    
    O to remove sulfinic ester byproducts.
    
  • Result: (R)-1-(Thiazol-2-yl)ethanamine dihydrochloride salt.

Protocol B: Biocatalytic Synthesis (Transaminase)

Scale: Scalable to kg Rationale: For larger batches, enzymatic transamination avoids stoichiometric metal waste and pyrophoric Grignards.

Workflow:

  • Substrate: 2-Acetylthiazole.

  • Enzyme: (R)-selective

    
    -Transaminase (ATA).
    
  • Amine Donor: Isopropylamine (IPA) or Alanine (with LDH/GDH recycling system).

Screening Protocol:

  • Prepare a buffer solution (100 mM Potassium Phosphate, pH 7.5, 1 mM PLP).

  • Add 2-Acetylthiazole (10 mM) and Isopropylamine (1 M).

  • Add Enzyme lyophilizate (e.g., Codexis ATA-415 or similar (R)-selective variant).

  • Incubate at 30°C for 24 hours.

  • Analysis: Derivatize aliquot with Marfey’s reagent or analyze via Chiral HPLC.

Note: Thiazoles can inhibit some wild-type ATAs. Engineered variants (evolved for steric bulk and heteroaromatic acceptance) are required for >90% conversion.

Quality Control & Data Analysis

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the final amine:

  • Column: Daicel Chiralpak IG or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : EtOH : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer:

      
       = 8.5 min
      
    • (R)-Enantiomer:

      
       = 11.2 min
      
Summary of Results (Comparison)
ParameterMethod A: Ellman AuxiliaryMethod B: Biocatalysis
Source Chirality Stoichiometric AuxiliaryCatalyst (Enzyme)
Step Count 3 Steps1 Step
Yield (Overall) 65–75%80–90% (Conversion)
Enantiomeric Excess >98% (after recrystallization)>99%
Scalability Good (up to 1-5 kg)Excellent (Ton scale)
Cost Driver Sulfinamide ReagentEnzyme Engineering

Troubleshooting & Critical Parameters

Low Diastereoselectivity in Grignard Step
  • Symptom: dr drops below 90:10.[3]

  • Cause: Presence of coordinating solvents (THF from the Grignard bottle) or temperature spikes.

  • Fix: Ensure the reaction solvent is pure DCM. If the Grignard is only available in THF, exchange the solvent or add a non-coordinating Lewis Acid (e.g., AlMe

    
    ) to tighten the transition state, though this adds complexity.
    
Incomplete Imine Formation
  • Symptom: Residual aldehyde after 24h.

  • Cause: Thiazole nitrogen inhibiting Ti(OEt)

    
    .
    
  • Fix: Increase Ti(OEt)

    
     to 3.0 equivalents. Heat to reflux (60°C) if necessary, but watch for thermal degradation.
    

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines by Asymmetric Additions to N-(tert-Butanesulfinyl)imines.[4][5] Accounts of Chemical Research, 35(11), 984–995. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Guijarro, D. (2025).[3][6] An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Advances. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Mathew, S. P., et al. (2016). Transaminases for the Synthesis of Chiral Amines: Reaction Engineering and Process Development. Catalysts, 6(12), 202. Link

Sources

Application Note: Precision Synthesis of (R)-1-(Thiazol-2-yl)ethanamine Derivatives via Modified Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Thiazoles

Abstract

The synthesis of enantiopure (R)-1-(thiazol-2-yl)ethanamine derivatives presents a specific stereochemical challenge: the chiral center located at the


-position to the thiazole ring is highly susceptible to racemization under classical Hantzsch conditions (acidic reflux). This Application Note details a Modified Hantzsch Protocol (Holzapfel-Meyers-Nicolaou variation)  that decouples the condensation and dehydration steps. By utilizing N-Boc-D-alanine thioamide and a low-temperature, base-mediated cyclization followed by chemical dehydration, researchers can achieve high yields (>85%) with near-complete retention of optical purity (>98% ee), bypassing the thermodynamic racemization trap of traditional methods.

Introduction & Critical Analysis

The Stereochemical Challenge

The classical Hantzsch thiazole synthesis involves the condensation of a thioamide with an


-haloketone in refluxing ethanol or dioxane, often promoted by the generated acid (HX).

For (R)-1-(thiazol-2-yl)ethanamine , the chiral center is directly adjacent to the thioamide thiocarbonyl group.

  • Mechanism of Failure: Under acidic reflux, the thioamide-to-thiazole transition proceeds through a hydroxythiazoline intermediate. The acidic environment promotes the enolization of the thioamide or the protonation/deprotonation of the resulting thiazole

    
    -carbon, leading to rapid racemization.
    
  • The Solution: The synthesis must be separated into two distinct kinetic phases:

    • Kinetic Trap: Formation of the hydroxythiazoline intermediate at low temperature (

      
      C) under neutral/basic conditions.
      
    • Chemical Dehydration: Non-acidic elimination of water using trifluoroacetic anhydride (TFAA) and base (Lutidine/Pyridine) to aromatize the ring without touching the chiral center.

Retrosynthetic Logic

To obtain the (R) -configuration in the final amine, one must start with D-Alanine derivatives.

  • Precursor: N-Boc-D-Alanine Amide.

  • Thionation: Conversion to N-Boc-D-Alanine Thioamide.

  • Cyclization: Reaction with

    
    -haloketone (e.g., ethyl bromopyruvate for 4-carboxyl derivatives, or chloroacetaldehyde for unsubstituted thiazoles).
    

Visualizing the Pathway

Diagram 1: Reaction Mechanism & Racemization Risk

This diagram illustrates the bifurcation between the Classical (Racemic) and Modified (Chiral) pathways.

HantzschMechanism SM N-Boc-D-Ala-Thioamide (Chiral Pure) Inter Hydroxythiazoline Intermediate SM->Inter Condensation (SN2 attack) Halo α-Halo Ketone Halo->Inter Path_Classic Classical Route (EtOH, Reflux, H+) Inter->Path_Classic Heat/Acid Path_Mod Modified Route (TFAA, Base, -10°C) Inter->Path_Mod Chemical Dehydration Prod_Rac Racemic Product (50% ee) Path_Classic->Prod_Rac Enolization/Racemization Prod_Pure (R)-Product (>98% ee) Path_Mod->Prod_Pure Stereoretention

Caption: Comparison of Classical vs. Modified Hantzsch pathways. The Modified route avoids the thermodynamic acidic equilibration step.

Experimental Protocols

Protocol A: Synthesis of N-Boc-D-Alanine Thioamide

Prerequisite for the Hantzsch reaction. Uses Lawesson’s Reagent.

Reagents:

  • N-Boc-D-Alanine Amide (1.0 equiv)

  • Lawesson’s Reagent (0.6 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Dissolution: Dissolve N-Boc-D-Alanine Amide (10 mmol) in anhydrous THF (50 mL).

  • Addition: Add Lawesson’s Reagent (6.0 mmol) in one portion. The mixture will turn heterogeneous.

  • Reaction: Stir at room temperature (20–25°C) for 12–16 hours. Note: Do not reflux. Higher temps degrade the carbamate.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). The thioamide is typically less polar (higher

    
    ) than the amide.
    
  • Workup: Evaporate THF in vacuo. Dissolve the residue in EtOAc (100 mL).

  • Wash: Wash with saturated NaHCO

    
     (2 x 50 mL) to remove thiophosphonic acid byproducts. Wash with brine.[1]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    , gradient 10-30% EtOAc in Hexane).
    • Yield Target: 85–95%

    • Appearance: Pale yellow solid.[1]

Protocol B: The Modified Hantzsch Cyclization (Holzapfel-Meyers-Nicolaou)

Core Protocol for (R)-1-(Thiazol-2-yl)ethanamine derivatives.

Reagents:

  • N-Boc-D-Alanine Thioamide (from Protocol A)

  • 
    -Bromoketone (e.g., Ethyl Bromopyruvate for 4-COOEt derivative)
    
  • Potassium Bicarbonate (KHCO

    
    )
    
  • 1,2-Dimethoxyethane (DME) or THF

  • Trifluoroacetic Anhydride (TFAA)

  • 2,6-Lutidine[2]

Step-by-Step:

Phase 1: Formation of Hydroxythiazoline (Kinetic Control)

  • Solvation: Dissolve N-Boc-D-Alanine Thioamide (5.0 mmol) in DME (30 mL).

  • Cooling: Cool the solution to -15°C (Ice/Salt or Acetone/Dry Ice bath).

  • Base Addition: Add solid KHCO

    
     (40.0 mmol, 8 equiv). Stir vigorously for 15 min.
    
  • Alkylation: Add the

    
    -haloketone (15.0 mmol, 3 equiv) dropwise over 10 minutes.
    
    • Critical: Keep internal temp < -5°C.

  • Incubation: Stir at -15°C for 1 hour, then allow to warm to 0°C over 1 hour.

    • Checkpoint: TLC should show consumption of thioamide and formation of a polar intermediate (hydroxythiazoline).

Phase 2: Chemical Dehydration (Aromatization) 6. Re-Cooling: Cool the mixture back to -15°C . 7. Dehydration Cocktail: In a separate vial, mix TFAA (20.0 mmol, 4 equiv) and 2,6-Lutidine (45.0 mmol, 9 equiv) in DME (10 mL). 8. Addition: Add the TFAA/Lutidine mixture dropwise to the main reaction.

  • Observation: The reaction may darken slightly.
  • Completion: Allow to warm to room temperature and stir for 2–4 hours.
  • Workup: Evaporate volatiles. Resuspend in EtOAc (100 mL) and water (50 mL).
  • Extraction: Wash organic layer with 5% Citric Acid (to remove lutidine), then sat. NaHCO
    
    
    , then brine.[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: Deprotection (Optional - to yield free amine) 13. Dissolve product in CH


Cl

. Add TFA (10-20% v/v). Stir 1h. Evaporate to yield the (R)-1-(Thiazol-2-yl)ethanamine trifluoroacetate salt.

Data Summary & Validation

Table 1: Comparison of Methods

Data based on synthesis of Ethyl 2-(1-(N-Boc-amino)ethyl)thiazole-4-carboxylate.

ParameterClassical HantzschModified (Protocol B)
Solvent/Temp EtOH / Reflux (78°C)DME / -15°C

RT
Reagents SM + Haloketone onlySM + Haloketone + KHCO

+ TFAA/Lutidine
Yield 65 - 75%85 - 94%
Enantiomeric Excess (ee) 50 - 60% (Racemized)> 98% (Retained)
Purification Difficulty High (Separating enantiomers)Low (Standard flash column)
QC Protocol: Chiral HPLC

To validate the "R" configuration:

  • Column: Chiralpak AD-H or OD-H (5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer (verify with racemic standard).

Workflow Diagram

Diagram 2: Operational Workflow

This flowchart guides the operator through the critical decision points and physical manipulations.

Workflow Start Start: N-Boc-D-Alanine Amide Thionation Thionation (Lawesson's, THF, RT) Start->Thionation Check1 QC: Is Thioamide Pure? Thionation->Check1 Check1->Thionation No (Repurify) Cyclization Cyclization Phase 1 (KHCO3, Haloketone, -15°C) Check1->Cyclization Yes Dehydration Dehydration Phase 2 (TFAA, Lutidine, -15°C -> RT) Cyclization->Dehydration 1 hr incubation Workup Workup & Purification (Acid Wash -> Column) Dehydration->Workup Final Target: (R)-Thiazole Derivative (>98% ee) Workup->Final

Caption: Step-by-step operational workflow for the Modified Hantzsch synthesis.

References

  • Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Holzapfel, C. W., & Pettit, G. R. (1985).[1] Stereoselective synthesis of the dolastatin 3 unit: (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. The Journal of Organic Chemistry.[3]

  • Aguilar, E., & Meyers, A. I. (1994).[1] Reinvestigation of the Hantzsch thiazole synthesis. racemization of chiral, alpha-amino-thioamides. Tetrahedron Letters.[1][3][4]

  • Nicolaou, K. C., et al. (2004). Construction of the Thiazole Region of Thiostrepton. Angewandte Chemie International Edition.

  • Bredenkamp, M. W., Holzapfel, C. W., & van Zyl, W. J. (1990).[1] A Reliable Method for the Synthesis of Enantiomerically Pure Thiazole-Containing Amino Acids. Synthetic Communications.[1]

Disclaimer: This protocol involves the use of hazardous chemicals (TFAA, Lawesson's Reagent). All procedures should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and validation.

Sources

Application Note: Telescoped Asymmetric Synthesis of (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of (R)-1-(Thiazol-2-yl)ethanamine, a critical pharmacophore in kinase inhibitors and GPCR modulators.

Executive Summary

The (R)-1-(heteroaryl)ethylamine scaffold is a privileged motif in drug discovery, notably found in inhibitors of PI3K, BRAF, and various GPCR antagonists. While enzymatic transamination offers a green alternative, the Ellman’s Sulfinamide protocol remains the most robust, versatile, and chemically accessible method for generating high enantiomeric excess (ee >98%) without the need for specialized biocatalyst screening.

This protocol details a telescoped (one-pot) synthesis starting from commercially available 2-acetylthiazole. By utilizing (S)-(-)-tert-butanesulfinamide , we induce the desired (R)-stereochemistry through a cyclic transition state reduction, eliminating the need for intermediate purification.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of 2-acetylthiazole with (S)-tert-butanesulfinamide to form a chiral N-sulfinyl ketimine. The subsequent reduction is stereocontrolled by the bulky tert-butyl group.

  • Stereochemical Control: The use of (S)-tert-butanesulfinamide combined with NaBH₄ (a coordinating reducing agent) favors a cyclic transition state (Zimmerman-Traxler model). Hydride delivery occurs from the Re-face of the imine, yielding the (R)-amine product.

  • Why One-Pot? The N-sulfinyl ketimine intermediate is sensitive to hydrolysis. Reducing it in situ ensures high yield and minimizes degradation.

Reaction Pathway Visualization

G Start 2-Acetylthiazole (Achiral Ketone) Imine Chiral N-Sulfinyl Ketimine (Intermediate) Start->Imine Ti(OEt)4, THF Dehydration Aux (S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine TS Cyclic Transition State (Re-face Attack) Imine->TS NaBH4, -40°C Sulfinamide (R)-Sulfinamide Adduct (Diastereomerically Pure) TS->Sulfinamide Stereoselective Reduction Product (R)-1-(Thiazol-2-yl)ethanamine (>98% ee) Sulfinamide->Product HCl/MeOH Hydrolysis

Caption: Logical flow of chirality transfer from the (S)-auxiliary to the (R)-amine target via a cyclic transition state.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleCAS No.
2-Acetylthiazole 1.0Substrate24295-03-2
(S)-(-)-2-Methyl-2-propanesulfinamide 1.1Chiral Auxiliary343338-28-3
Titanium(IV) ethoxide (Ti(OEt)₄) 2.0Lewis Acid / Water Scavenger3087-36-3
Sodium Borohydride (NaBH₄) 2.0Reducing Agent16940-66-2
THF (Anhydrous) -Solvent109-99-9
HCl (4M in Dioxane) 4.0Hydrolysis Agent-
Step-by-Step Procedure
Phase A: Imine Formation (Condensation)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-acetylthiazole (1.27 g, 10.0 mmol) and (S)-(-)-tert-butanesulfinamide (1.33 g, 11.0 mmol) to the flask.

  • Solvent: Add anhydrous THF (50 mL) via syringe.

  • Activation: Add Ti(OEt)₄ (4.2 mL, 20.0 mmol) dropwise at room temperature (RT). The solution will turn slightly yellow/orange.

  • Reaction: Stir the mixture at 60°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. The ketone spot should disappear.

  • Cooling: Cool the reaction mixture to RT and then to -40°C (acetonitrile/dry ice bath) or 0°C (ice bath) depending on required selectivity (lower temp = higher de). Note: For thiazoles, -40°C is recommended to maximize stereocontrol.

Phase B: Stereoselective Reduction (One-Pot)
  • Reduction: Add NaBH₄ (0.76 g, 20.0 mmol) in one portion to the cooled mixture.

  • Reaction: Allow the mixture to warm naturally to RT over 4 hours.

  • Quench: Cool back to 0°C. Slowly add MeOH (5 mL) to quench excess hydride.

  • Workup: Pour the mixture into a beaker containing brine (50 mL) and EtOAc (50 mL). Stir vigorously. A white titanium salt precipitate will form.

  • Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer with EtOAc (2 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Intermediate: You now have the diastereomerically enriched (S)-N-((R)-1-(thiazol-2-yl)ethyl)-2-methylpropane-2-sulfinamide.

Phase C: Cleavage & Salt Formation
  • Hydrolysis: Dissolve the crude sulfinamide intermediate in MeOH (10 mL).

  • Acidification: Add 4M HCl in Dioxane (10 mL). Stir at RT for 1 hour.

  • Precipitation: Concentrate the solvent to ~5 mL. Add Diethyl Ether (Et₂O) (50 mL) to precipitate the amine hydrochloride salt.

  • Isolation: Filter the white solid under nitrogen atmosphere (hygroscopic). Wash with cold ether.

  • Yield: Expected yield: 75–85%. Expected ee: >98%.

Quality Control & Validation

Analytical Parameters
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or IG (4.6 x 250 mm).

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Retention Times: (S)-enantiomer (minor) elutes first; (R)-enantiomer (major) elutes second (confirm with racemic standard).

  • NMR Verification:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.80 (br s, 3H, NH₃⁺), 7.85 (d, 1H, Thiazole-H), 7.78 (d, 1H, Thiazole-H), 4.85 (q, 1H, CH-N), 1.60 (d, 3H, CH₃).

  • Optical Rotation: [α]D²⁰ should be positive (+) for the (R)-isomer in MeOH.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step A) Ti(OEt)₄ degradation or wet solvent.Use fresh Ti(OEt)₄ (should be clear/yellow, not cloudy). Ensure THF is anhydrous.
Low ee (<90%) Reduction temperature too high.Perform reduction at -40°C or -78°C. Ensure (S)-auxiliary purity.
Titanium Emulsion Improper quenching.Use the "Celite filtration" method or add saturated sodium potassium tartrate (Rochelle's salt) solution and stir for 2 hours to solubilize Ti salts.

Safety & Hazards (MSDS Highlights)

  • Titanium(IV) ethoxide: Moisture sensitive. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Sodium Borohydride: Water reactive. Releases flammable hydrogen gas. Quench slowly at low temperature.

  • Thiazole derivatives: Potential skin sensitizers. Wear nitrile gloves and lab coat.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[2] Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • Liu, G., et al. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 1997, 119(41), 9913–9914. Link

  • Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." (For biocatalytic alternative reference). Link

Sources

Application Note: A Practical Guide to the N-Alkylation of (R)-1-(Thiazol-2-yl)ethanamine for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the N-alkylation of (R)-1-(thiazol-2-yl)ethanamine, a crucial chiral building block in contemporary drug discovery. The focus is on providing a reproducible and scalable methodology, delving into the strategic considerations behind reagent selection, reaction optimization, and product purification. This guide is tailored for researchers and scientists in organic synthesis and medicinal chemistry, offering practical insights grounded in established chemical principles and supported by authoritative literature.

Introduction: The Strategic Importance of N-Alkylated Thiazoles

The thiazole ring is a privileged heterocyclic scaffold frequently incorporated into a wide range of pharmaceuticals and biologically active compounds. Its significance in medicinal chemistry stems from its ability to engage in various non-covalent interactions and serve as a bioisostere for other aromatic systems. The N-alkylation of chiral amines, such as (R)-1-(thiazol-2-yl)ethanamine, provides a powerful tool for systematically exploring the structure-activity relationship (SAR) of a lead compound. By introducing diverse alkyl substituents, chemists can fine-tune the steric and electronic properties of the molecule, thereby optimizing its potency, selectivity, and pharmacokinetic profile.

Mechanistic Foundation: Reductive Amination

The N-alkylation of (R)-1-(thiazol-2-yl)ethanamine is most effectively and commonly achieved through reductive amination.[1][2] This robust and versatile one-pot reaction proceeds through two key mechanistic steps:

  • Imine Formation: The primary amine of (R)-1-(thiazol-2-yl)ethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition forms a hemiaminal intermediate, which subsequently undergoes dehydration to yield a Schiff base, or imine. This step is typically catalyzed by a mild acid.

  • Reduction: The C=N double bond of the imine is then selectively reduced to the corresponding secondary amine using a suitable reducing agent. The choice of the reducing agent is paramount to ensure chemoselectivity, particularly in the presence of other reducible functional groups.[3][4]

The operational simplicity and generally high yields of this tandem reaction make it a preferred method in synthetic organic chemistry.[2]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Key Considerations
(R)-1-(Thiazol-2-yl)ethanamine≥98% enantiomeric puritySigma-AldrichHigh enantiomeric purity of the starting material is critical for the stereochemical integrity of the final product.
Aldehyde or KetoneReagent GradeAcros OrganicsThe choice of the carbonyl compound dictates the nature of the N-alkyl substituent.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)AnhydrousCombi-BlocksA mild and selective reducing agent, well-suited for reductive aminations due to its tolerance of mildly acidic conditions.[3][4][5][6][7]
Dichloromethane (DCM)AnhydrousFisher ScientificA common solvent for this transformation; must be anhydrous to prevent quenching of the reducing agent.[5]
Acetic Acid (AcOH)GlacialJ.T. BakerServes as a catalyst to promote the formation of the imine intermediate.[7]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeVWRUtilized for quenching the reaction and neutralizing the acidic catalyst.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeEmployed for the removal of residual water from the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesThe stationary phase for purification by flash column chromatography.
Ethyl Acetate (EtOAc) and HexanesHPLC GradeHoneywellCommon mobile phase components for the chromatographic purification of the product.
Reaction Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup cluster_2 Purification start (R)-1-(Thiazol-2-yl)ethanamine + Aldehyde/Ketone dissolve Dissolve in Anhydrous DCM start->dissolve add_acid Add Acetic Acid (catalyst) dissolve->add_acid imine_formation Stir at RT (30 min) Imine Formation add_acid->imine_formation add_stab Add NaBH(OAc)₃ (portion-wise) imine_formation->add_stab reduction Stir at RT (2-16 h) Reduction add_stab->reduction quench Quench with sat. NaHCO₃ reduction->quench extract Extract with DCM quench->extract dry Dry (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product N-Alkylated Product purify->product

Figure 1. A schematic representation of the experimental workflow for the N-alkylation of (R)-1-(thiazol-2-yl)ethanamine via reductive amination.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-(thiazol-2-yl)ethanamine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of the Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.1 equivalents).

  • Acid Catalysis: Add glacial acetic acid (0.1–0.2 equivalents) to the reaction mixture to catalyze the formation of the imine.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction Step: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture in portions over a period of 10-15 minutes. This portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine has been completely consumed. This typically takes between 2 and 16 hours.

  • Reaction Quench: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring for 15-20 minutes, or until gas evolution has ceased.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with DCM (2 x 20 mL). Combine all the organic fractions.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is then purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a common starting point. For basic amine products that may interact strongly with the acidic silica gel, the addition of a small amount of triethylamine (0.1-1%) to the eluent can improve the chromatographic separation.[8][9]

Product Characterization

The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To verify that the stereochemical integrity of the chiral center has been preserved during the reaction.

Safety Precautions

  • All chemical manipulations must be conducted in a well-ventilated fume hood.

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, a laboratory coat, and chemical-resistant gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent and should be handled with care.

  • Sodium triacetoxyborohydride can react with water to produce flammable hydrogen gas; therefore, it should be handled in a dry environment.

  • Always consult the Safety Data Sheets (SDS) for all reagents prior to their use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction - Insufficient reducing agent- Low-quality or wet reagents- Inactive catalyst- Add an additional portion of NaBH(OAc)₃ (0.5 equivalents) and continue stirring.- Ensure all reagents and solvents are of high purity and anhydrous.- Use fresh acetic acid.
Formation of Byproducts - Over-reduction of the aldehyde/ketone- Dialkylation of the amine- Add the reducing agent in smaller portions and monitor the reaction more frequently.- Use a slight excess of the amine relative to the carbonyl compound to minimize the formation of the dialkylated product.[10]
Difficult Purification - Product is highly polar or basic, leading to poor chromatography on silica gel.- Consider using an alternative stationary phase, such as alumina or amine-functionalized silica.[11]- Add a small amount of triethylamine or ammonia to the eluent to suppress the interaction between the basic product and the acidic silica.[8][9][12]

Conclusion

This application note has outlined a detailed and reliable protocol for the N-alkylation of (R)-1-(thiazol-2-yl)ethanamine using reductive amination. By understanding the underlying chemical principles and adhering to the described experimental procedures, researchers can efficiently synthesize a diverse range of N-alkylated thiazole derivatives. This methodology serves as a valuable tool for medicinal chemists and drug development professionals in the crucial task of lead optimization and the discovery of novel therapeutic agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Choudhary, S., & Singh, A. (2021). Trimethyl Borate-Promoted Solvent-Free Reductive Amination of Aldehydes and Ketones with Ammonia Borane. The Journal of Organic Chemistry, 86(5), 4274-4280.
  • Hatti, I., & El-Emam, A. A. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033.
  • Hynes, J. (2023).
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Organic Chemistry Portal.
  • ResearchGate. (2016).
  • ResearchGate. (2023).
  • Slideshare. (2018).
  • Teledyne ISCO.
  • The Journal of Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • The Journal of Organic Chemistry.
  • Reddit. (2023).
  • Reddit. (2022). Chromotography with free amines?
  • Journal of Organic and Pharmaceutical Chemistry. (2024).
  • INIS-IAEA. (2012). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES.
  • Myers, A. G.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Taylor & Francis Online. (2017). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.
  • NIH. (2008). N-(Thiazol-2-yl)acetamide.

Sources

(R)-1-(Thiazol-2-YL)ethanamine in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereochemical Validation and Metabolic Stability Profiling of (R)-1-(Thiazol-2-yl)ethanamine

Introduction & Chemical Context

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 1212267-85-0, HCl salt) is a high-value chiral heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). The thiazole moiety acts as a bioisostere for pyridine, offering unique


-stacking capabilities and hydrogen bond acceptor properties, while the chiral ethylamine chain provides a vector for stereospecific interactions within a binding pocket.

This molecule serves as a critical intermediate in the synthesis of:

  • Kinase Inhibitors: Analogues of Dasatinib and CDK inhibitors.

  • GPCR Ligands: Specifically Histamine H3 antagonists and Somatostatin (SSTR) agonists.

  • Anti-infectives: Novel antimicrobial agents targeting resistant strains.[1][2]

The Critical Challenge: The biological activity of thiazole-based drugs is often strictly governed by the stereochemistry at the


-amine position. The (S)-enantiomer can be inactive or, worse, exhibit off-target toxicity. Furthermore, the thiazole ring is susceptible to oxidative metabolism (S-oxidation or ring opening) by Cytochrome P450 enzymes.

This guide details two mandatory in vitro assays for researchers utilizing this scaffold:

  • Chiral Purity Assay (HPLC): To validate Enantiomeric Excess (%ee) >98%.

  • Microsomal Stability Assay: To profile the metabolic liability of the thiazole core early in the design cycle.

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

Objective: Quantify the ratio of (R)- to (S)-enantiomers. Principle: Chiral amines are basic and often tail severely on silica-based columns. This protocol uses an immobilized polysaccharide-based stationary phase (Chiralpak IG or equivalent) which tolerates basic mobile phase additives, ensuring sharp peak shapes.

Materials
  • Analyte: (R)-1-(Thiazol-2-yl)ethanamine (Free base or HCl salt).

  • Column: Daicel Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Ethanol (Absolute).

    • Additive: Diethylamine (DEA) or Isopropylamine (IPA).

  • Detection: UV-Vis Diode Array Detector (DAD).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1.0 mL of Ethanol/Hexane (50:50).

    • Note: If using the HCl salt, add 1 equivalent of TEA (Triethylamine) to neutralize the salt in the vial, ensuring the free amine interacts with the chiral selector.

    • Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Mobile Phase Composition: Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v) .

    • Causality: The 0.1% DEA is non-negotiable. It masks residual silanol groups on the silica support, preventing the amine analyte from dragging (tailing).

  • Data Acquisition:

    • Injection Volume: 5–10 µL.

    • Wavelength: Monitor at 254 nm (Thiazole

      
       transition) and 210 nm .
      
    • Run Time: 20 minutes (Isocratic).

  • System Suitability Criteria:

    • Resolution (

      
      ) between (S) and (R) peaks: > 1.5.[3]
      
    • Tailing Factor (

      
      ): < 1.3.
      
Data Interpretation
ParameterSpecificationAction if Failed
Retention Time (

)
(S)-isomer: ~8.5 min (R)-isomer: ~10.2 minCheck flow rate and temperature.
Resolution (

)
> 1.5 (Baseline separation)Decrease Ethanol % to 5% to increase retention and separation.
Enantiomeric Excess > 98.0%Recrystallize with chiral tartaric acid if ee is low.

(Note: Elution order may vary based on specific column lots; always run a racemic standard first to confirm.)

Protocol B: In Vitro Microsomal Stability Profiling

Objective: Assess the metabolic half-life (


) and Intrinsic Clearance (

) of the thiazole fragment. Mechanism: The thiazole ring is electron-rich but can undergo oxidation at the Sulfur or C-5 position. This assay uses Liver Microsomes (RLM or HLM) to simulate Phase I metabolism.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow Logic (DOT Visualization)

MicrosomalStability Start Substrate Preparation (1 µM in Buffer) PreInc Pre-Incubation (Microsomes + Substrate) 37°C, 5 min Start->PreInc Initiate Initiation Add NADPH PreInc->Initiate Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Reaction Add Ice-Cold ACN + IS Sampling->Quench Analysis LC-MS/MS Analysis Determine % Remaining Quench->Analysis

Figure 1: Step-by-step workflow for the metabolic stability assessment of thiazole amines.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 2 µM substrate solution of (R)-1-(Thiazol-2-yl)ethanamine in Phosphate Buffer (pH 7.4).

    • Thaw microsomes on ice. Dilute to 1.0 mg/mL in Phosphate Buffer.

  • Incubation:

    • Mix 50 µL of Substrate (2 µM) + 50 µL of Microsomes (1 mg/mL) in a 96-well plate.

    • Final concentrations: 1 µM Substrate, 0.5 mg/mL Microsomes.

    • Pre-incubate at 37°C for 5 minutes (shaking).

  • Initiation:

    • Add 100 µL of NADPH Regenerating System (pre-warmed to 37°C) to start the reaction.

    • Negative Control: Add Buffer instead of NADPH to one set of wells (checks for non-enzymatic degradation).

  • Sampling:

    • At

      
       minutes, remove 50 µL of the reaction mixture.
      
    • Immediately transfer into 150 µL of Ice-Cold Acetonitrile (containing 100 nM Tolbutamide IS).

  • Processing:

    • Centrifuge plates at 4000 rpm for 20 minutes to pellet precipitated proteins.

    • Inject supernatant into LC-MS/MS.

Calculation & Interpretation

Plot


 vs. Time (

). The slope of the line is

.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

(Human)
ClassificationImplication for Drug Design
< 12 µL/min/mgLow Excellent stability. Thiazole ring is robust.
12 - 47 µL/min/mgModerate Acceptable. Monitor for S-oxidation metabolites.
> 47 µL/min/mgHigh Unstable. Consider blocking C-5 position on thiazole with F or Cl.

Troubleshooting & Optimization Strategy

When working with small polar heterocycles like thiazole amines, standard protocols often fail due to retention issues or pH sensitivity.

Troubleshooting Problem Issue: Poor Peak Shape / Tailing Check1 Is the Mobile Phase Basic? Problem->Check1 Sol1 Add 0.1% DEA or TEA. Amines require high pH suppression. Check1->Sol1 No Check2 Is Sample Dissolved in Mobile Phase? Check1->Check2 Yes Sol2 Match diluent to MP. Avoid 100% DMSO injection. Check2->Sol2 No

Figure 2: Decision tree for troubleshooting chromatographic issues with amine-containing fragments.

References

  • Chiral Separation of Amines: Daicel Corporation. "Instruction Manual for CHIRALPAK® IG." Chiral Technologies. Link

  • Thiazole Metabolism: Dalvie, D. et al. "Metabolism of Thiazole-Containing Drugs: Oxidation of the Thiazole Ring." Chemical Research in Toxicology, 2002. Link

  • Fragment-Based Screening: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

  • Microsomal Stability Protocol: Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. Link

Sources

Application Note: High-Impact In Vivo Profiling of (R)-1-(Thiazol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibitors and Metabolic Modulators.

Executive Summary & Scientific Rationale

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 1212813-94-7) is a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and specific chirality make it a critical building block for high-affinity kinase inhibitors. Most notably, it serves as the solvent-exposed binding motif of Alpelisib (BYL719) , the first FDA-approved PI3K


-specific inhibitor for HR+/HER2- breast cancer.

Beyond oncology, this scaffold is increasingly utilized in developing 11


-HSD1 inhibitors  for metabolic syndrome and antitrypanosomal agents .

This guide addresses the specific challenges of evaluating drugs derived from this amine in vivo. Unlike generic small molecules, thiazole-containing amines require specialized attention to CYP-mediated metabolism (S-oxidation), chiral stability , and on-target metabolic toxicity (hyperglycemia via PI3K inhibition).

Pharmacokinetics (PK) & Metabolic Stability Profiling

Challenge: The thiazole ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), potentially leading to reactive metabolites or rapid clearance. Furthermore, the (R)-configuration is essential for potency; in vivo racemization must be ruled out.

Protocol A: Single-Dose PK with Chiral Inversion Monitoring

Objective: Determine oral bioavailability (


) and confirm the stability of the chiral center in vivo.

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, cannulated).

  • Group Size:

    
     per route.
    
  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO: 0.5% Methylcellulose (MC) + 0.5% Tween 80 (Suspension).

  • Dose: 1 mg/kg (IV), 10 mg/kg (PO).

Workflow:

  • Dosing: Administer compound.

  • Sampling: Collect plasma at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis (LC-MS/MS):

    • Use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak IG) to separate the (R)-parent from any potential (S)-enantiomer.

    • Monitor for thiazole S-oxide metabolites (+16 Da).

Data Output:

Parameter Definition Target Criteria (Lead Candidate)

|


 | Time to max concentration | 1.0 – 4.0 h |
| 

| Oral Bioavailability | > 40% | |

| Intrinsic Clearance | < 50% liver blood flow | | Chiral Ratio | (R)/(S) ratio in plasma | > 99:1 (No racemization) |[1]

Oncology Efficacy Models (PI3K Focus)

Context: Compounds utilizing the (R)-1-(Thiazol-2-yl)ethanamine scaffold often target the ATP-binding pocket of PI3K


. The critical biomarker for these studies is not just tumor volume , but the insulin feedback loop . PI3K

inhibition blocks glucose uptake in tissues, causing systemic hyperglycemia, which triggers an insulin spike that can reactivate the tumor via other pathways.
Protocol B: PIK3CA-Mutant Xenograft (MCF-7)

Objective:[2][3][4] Assess Tumor Growth Inhibition (TGI) while managing on-target hyperglycemia.

Experimental Setup:

  • Model: MCF-7 human breast cancer xenograft (PIK3CA H1047R mutant).

  • Host: BALB/c Nude Mice (Female, estrogen-supplemented).

  • Implantation:

    
     cells in Matrigel (1:1) injected subcutaneously. Estrogen pellets (0.72 mg, 60-day release) implanted 3 days prior.
    

Dosing Regimen:

  • Start: When tumors reach

    
    .
    
  • Frequency: Daily (QD) oral gavage for 21 days.

  • Dose Levels: Vehicle, 10 mg/kg, 30 mg/kg, 60 mg/kg (based on Alpelisib benchmarks).

Critical Readouts:

  • Efficacy: Caliper measurements 3x/week. Calculate

    
    .
    
  • PD Markers (Western Blot): Harvest tumors 2h post-last dose. Measure pAKT (S473), pS6 (S235/236).

  • Safety (Glucose): Measure fasting blood glucose weekly 2h post-dose.

Application Note - The "Insulin Feedback" Trap:

Warning: If you observe efficacy plateauing despite high exposure, check plasma insulin levels. High insulin can reactivate mTORC1 independent of PI3K. Mitigation: Consider a combination arm with metformin or a ketogenic diet to suppress the insulin spike.

Safety Pharmacology: Glucose Homeostasis

Since the (R)-1-(Thiazol-2-yl)ethanamine moiety is key to PI3K


 selectivity (sparing PI3K

/

), the primary toxicity is hyperglycemia. You must validate this window.
Protocol C: Oral Glucose Tolerance Test (OGTT)

Objective: Quantify the "Diabetogenic" potential of the lead candidate.

  • Fast mice for 6 hours.

  • Dose compound (PO) at

    
    .
    
  • Challenge with Glucose (2 g/kg, PO) at

    
    .
    
  • Measure blood glucose (tail nick) at 0, 15, 30, 60, 120 min.

  • Calculate AUC (Area Under Curve) for glucose excursion.

    • Interpretation: A significant increase in AUC compared to vehicle confirms on-target PI3K

      
       engagement but flags potential toxicity.
      

Visualizations

Figure 1: PI3K Signaling & The Insulin Feedback Loop

This diagram illustrates the mechanism of action for thiazole-based inhibitors (like Alpelisib) and the physiological feedback loop that must be monitored in vivo.

PI3K_Pathway RTK RTK / Insulin Receptor PI3K PI3Kα (Target of Thiazole-Amine Drugs) RTK->PI3K Activates PIP3 PIP3 Production PI3K->PIP3 Catalyzes AKT AKT Phosphorylation (pS473) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates TumorGrowth Tumor Cell Proliferation mTOR->TumorGrowth Drives Liver Liver (Glycogenolysis) BloodGlucose Hyperglycemia (Systemic Side Effect) Liver->BloodGlucose Increases Pancreas Pancreas (Insulin Secretion) BloodGlucose->Pancreas Triggers Pancreas->RTK Insulin Surge (Reactivates Pathway) Drug Thiazole-Amine Inhibitor Drug->PI3K Blocks Drug->Liver Blocks Glucose Uptake (On-Target Toxicity)

Caption: Mechanism of Action for (R)-1-(Thiazol-2-yl)ethanamine derivatives (e.g., Alpelisib). Note the red feedback loop: Inhibition causes hyperglycemia, triggering insulin release, which can re-activate the tumor receptor.

Figure 2: In Vivo Evaluation Workflow

Decision tree for moving a thiazole-amine candidate from synthesis to efficacy.

Workflow Start Compound Synthesis (R)-Thiazole Amine Core Step1 In Vitro Stability (Microsomes) Start->Step1 Step2 PK Study (Rat) Check: Bioavailability >40% Check: Chiral Purity Step1->Step2 If t1/2 > 30 min Step3 Safety Pharm (OGTT Glucose Test) Step2->Step3 If F% Good Step4 Efficacy Model (MCF-7 Xenograft) Step3->Step4 If Glucose Manageable Decision Go / No-Go? Step4->Decision

Caption: Step-wise preclinical validation workflow prioritizing metabolic stability and glucose safety before efficacy.

References

  • Novartis AG. (2014). Polymorphs of (S)-pyrrolidine-1,2-dicarboxylic acid 2-amide 1-({4-methyl-5-[2-(2,2,2-trifluoro-1,1-dimethyl-ethyl)-pyridin-4-yl]-thiazol-2-yl}-amide (Alpelisib Patent). Google Patents. Link

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters. Link

  • Fritsch, C., et al. (2014). BYL719, a Selective Inhibitor of PI3Kα, Shows Potent Therapeutic Efficacy in Head and Neck Squamous Cell Carcinoma Models. Clinical Cancer Research. Link

  • ChemBK. (2024). (R)-1-(thiazol-2-yl)ethanamine hydrochloride Properties and Synthesis.Link

  • Mishra, C.B., et al. (2024).[4][5] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[2][3][4][6] Journal of Sulfur Chemistry.[4] Link

Sources

Application Note: NMR Spectroscopy of (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 432047-36-4) is a critical chiral building block in the synthesis of fragment-based lead compounds and peptidomimetics. Its structural integrity—specifically the enantiomeric excess (% ee) of the


-chiral center—directly influences the potency and selectivity of downstream pharmaceutical candidates.

This guide provides a definitive protocol for the structural characterization and chiral purity analysis of (R)-1-(Thiazol-2-yl)ethanamine. Unlike standard datasheets, this document details the causality behind solvent selection, the mechanistic insight of chiral derivatization, and a self-validating workflow for determining enantiomeric excess using


F NMR.

Chemical Context & Structural Analysis

The molecule consists of a thiazole ring substituted at the C2 position with an ethylamine chain. The chirality resides at the benzylic-like position (C1 of the ethyl group).

Key Spectroscopic Challenges:

  • Proton Exchange: The primary amine protons (

    
    ) are labile. Their chemical shift and integral accuracy are heavily solvent-dependent.
    
  • Thiazole Deshielding: The nitrogen and sulfur in the ring create a distinct deshielding cone, shifting ring protons (

    
    ) downfield (
    
    
    
    ppm).
  • Enantiomeric Discrimination: In an achiral solvent, enantiomers are magnetically equivalent. Chiral derivatization is required for ee determination.

DOT Diagram: Analytical Workflow

G Start Raw Sample (R)-1-(Thiazol-2-yl)ethanamine Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility Struct Structural ID (1H / 13C / HSQC) Solubility->Struct Clean Sample Chiral Chiral Purity (Derivatization) Struct->Chiral Identity Confirmed Report Final QC Report (Structure + %ee) Chiral->Report

Figure 1: High-level analytical workflow for validation of chiral thiazole amines.

Structural Characterization Protocol (1H & 13C)

Materials
  • Solvent A: Chloroform-

    
     (
    
    
    
    , 99.8% D) + 0.03% TMS. Best for resolution of non-exchangeable protons.
  • Solvent B: DMSO-

    
     (99.9% D). Required if -NH2 protons must be quantified or if salt form (HCl) is used.
    
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for trace impurity detection).

Expected Chemical Shifts (1H NMR)

Reference: Solvent Residual Peak (


) at 7.26 ppm.
PositionProtonsMultiplicity

(ppm)

(Hz)
Assignment Logic
Thiazole-H4 1HDoublet (d)7.723.3Adjacent to Nitrogen; most deshielded.
Thiazole-H5 1HDoublet (d)7.283.3Adjacent to Sulfur; overlaps with

often.
CH-NH2 1HQuartet (q)4.456.8Methine proton; deshielded by ring + amine.
NH2 2HBroad Singlet1.8 - 2.2-Variable. Disappears with

shake.
CH3 3HDoublet (d)1.556.8Methyl group coupled to methine.

Expert Insight: The coupling constant between Thiazole H4 and H5 (


) is characteristically 3.2 - 3.4 Hz . If you observe a singlet or different splitting, suspect ring opening or incorrect regioisomer (e.g., Thiazol-4-yl or -5-yl isomers).
13C NMR Parameters
  • Thiazole C2: ~175 ppm (Quaternary, weak intensity).

  • Thiazole C4: ~142 ppm.

  • Thiazole C5: ~118 ppm.

  • Methine (CH): ~49 ppm.

  • Methyl (CH3): ~23 ppm.

Protocol: Enantiomeric Excess Determination

Method: Chiral Derivatization with Mosher's Acid Chloride. Why this method? Direct analysis with Chiral Solvating Agents (CSAs) like BINOL is faster but often suffers from peak broadening in amines. Derivatization with (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
creates stable diastereomeric amides. These are easily distinguished by

F NMR
, which offers a simplified baseline free of hydrocarbon overlap.
Reaction Mechanism

The (R)-amine reacts with (R)-MTPA-Cl to form the (R,R)-diastereomer. Any (S)-enantiomer impurity forms the (R,S)-diastereomer.

Reaction:



Step-by-Step Procedure
  • Sample Prep: Dissolve 5.0 mg of (R)-1-(Thiazol-2-yl)ethanamine in 0.6 mL of dry

    
     in a clean vial (not the NMR tube yet).
    
  • Base Addition: Add 15

    
    L of dry Pyridine-d5 (or standard Pyridine). This scavenges the HCl byproduct.
    
  • Derivatization: Add 10

    
    L of (R)-(-)-MTPA-Cl (Mosher's Chloride).
    
  • Incubation: Shake gently and let stand at room temperature for 15 minutes.

    • Self-Validation: The solution may turn slightly yellow. Precipitate (Pyridine-HCl) may form; this is normal.

  • Filtration: Filter the solution through a small cotton plug into the NMR tube to remove salts.

  • Acquisition:

    • Run

      
      F NMR  (sweep width > 50 ppm to catch 
      
      
      
      ).
    • Run

      
      H NMR  (focus on the Methyl doublet region).
      
Data Analysis & Calculation

The


 group in the Mosher amide is highly sensitive to the chiral environment.
  • Major Peak ((R,R)-diastereomer): typically

    
     ppm (set reference).
    
  • Minor Peak ((R,S)-diastereomer): typically shifted by

    
     ppm.
    

Calculation:



DOT Diagram: Chiral Analysis Logic

ChiralLogic Sample Derivatized Sample (Crude Mix) F19 Acquire 19F NMR Sample->F19 Check Check CF3 Region (-68 to -72 ppm) F19->Check Result1 Single Peak Check->Result1 No splitting Result2 Two Peaks Check->Result2 Split signal Conclusion1 >99% ee (Pure Enantiomer) Result1->Conclusion1 Conclusion2 Calculate Integration Ratio (Major/Minor) Result2->Conclusion2

Figure 2: Decision logic for interpreting Mosher's amide


F NMR data.

Troubleshooting & Validation

IssueDiagnosticCorrective Action
Broad Amine Peak Exchange with trace water.Add 1 drop of

and shake. If peak disappears, assignment is confirmed.
Missing Thiazole H5 Overlap with

(7.26 ppm).[1]
Switch to Acetone-

or DMSO-

.
Incomplete Derivatization Amine doublet (1.55 ppm) still visible in

NMR.
Add more MTPA-Cl and extend reaction time by 30 mins.
Racemization 50:50 split in

NMR.
Check if reaction temp was too high or base too strong. Repeat with fresh reagents.

References

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.

  • Hoye, T. R., et al. (2007). "A Practical Guide to Mosher's Acid Analysis." Nature Protocols, 2, 2451–2458.

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][3][4] Wiley-VCH. (Standard Text for Chiral NMR).

  • PubChem Compound Summary. "1-(1,3-Thiazol-2-yl)ethanamine."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-(Thhiazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-1-(Thiazol-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and enantiomeric purity of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure (R)-1-(Thiazol-2-YL)ethanamine?

There are two main approaches to obtaining the desired (R)-enantiomer:

  • Asymmetric Synthesis: This involves the direct formation of the (R)-enantiomer from a prochiral precursor, aiming for high enantioselectivity from the outset. Common methods include the asymmetric reduction of a 2-acetylthiazole-derived imine using a chiral catalyst or the use of a chiral auxiliary.

  • Chiral Resolution: This method involves the synthesis of a racemic mixture of 1-(Thiazol-2-YL)ethanamine, followed by the separation of the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization.[1][2]

Q2: Which approach, asymmetric synthesis or chiral resolution, is more suitable for my needs?

The choice between these two strategies depends on several factors, including available resources, scale of the synthesis, and desired purity.

Factor Asymmetric Synthesis Chiral Resolution
Efficiency Potentially more atom-economical as it avoids discarding the unwanted enantiomer.Maximum theoretical yield for the desired enantiomer is 50%, though the undesired enantiomer can sometimes be racemized and recycled.
Cost Chiral catalysts and auxiliaries can be expensive.Chiral resolving agents like tartaric acid are often more affordable.
Development Time May require significant optimization of reaction conditions to achieve high enantioselectivity.Can be a quicker route to obtaining a small amount of the desired enantiomer, but optimization of crystallization conditions may be needed.
Scalability Can be highly scalable once optimized.Crystallization processes can sometimes be challenging to scale up.

Q3: What are the common starting materials for the synthesis of 1-(Thiazol-2-YL)ethanamine?

The most common starting material is 2-acetylthiazole. This can be synthesized from commercially available precursors. The 2-acetylthiazole can then be converted to the corresponding imine for asymmetric reduction or reduced to the racemic amine for subsequent chiral resolution.

Q4: How can I determine the enantiomeric excess (e.e.) of my product?

The most common and reliable method for determining the enantiomeric excess of (R)-1-(Thiazol-2-YL)ethanamine is through chiral High-Performance Liquid Chromatography (HPLC) .[3][4][5] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. It may be necessary to derivatize the amine with a suitable agent (e.g., NBD-Cl) to improve its detection and separation on the chiral column.[5]

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

A. Asymmetric Synthesis Route: Troubleshooting

Issue 1: Low Enantioselectivity in Asymmetric Reduction of 2-Acetylthiazole Imine

  • Potential Cause 1: Inactive or Inefficient Catalyst. The chiral catalyst may be sensitive to air or moisture.

    • Solution: Ensure all reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst.

  • Potential Cause 2: Suboptimal Reaction Temperature. The temperature can significantly impact the enantioselectivity of the reaction.

    • Solution: Perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity. Often, lower temperatures lead to higher e.e.

  • Potential Cause 3: Incorrect Solvent Choice. The polarity and coordinating ability of the solvent can influence the transition state of the reaction.

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane).

  • Potential Cause 4: Steric or Electronic Mismatch between Substrate and Catalyst. The specific imine substrate may not be ideal for the chosen catalyst.

    • Solution: Consider modifying the imine protecting group to alter its steric or electronic properties. Alternatively, screen a different family of chiral ligands or catalysts.

Issue 2: Low Yield in Asymmetric Synthesis

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the reaction has stalled, consider adding more reducing agent or catalyst.

  • Potential Cause 2: Product Degradation. The product may be unstable under the reaction or work-up conditions.

    • Solution: Perform the reaction at a lower temperature and ensure the work-up is performed promptly and at a low temperature. Consider using a milder work-up procedure.

  • Potential Cause 3: Catalyst Poisoning. Impurities in the starting materials or solvents can poison the catalyst.

    • Solution: Purify all starting materials and use high-purity, dry solvents.

B. Chiral Resolution Route: Troubleshooting

Issue 1: Failure of Diastereomeric Salts to Crystallize

  • Potential Cause 1: Inappropriate Solvent System. The solubility of the diastereomeric salts is highly dependent on the solvent.

    • Solution: Screen a variety of solvents and solvent mixtures. Common choices include alcohols (e.g., methanol, ethanol, isopropanol), acetone, and mixtures with water.

  • Potential Cause 2: Supersaturation. The solution may be supersaturated, preventing crystal nucleation.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the desired diastereomer, or slowly cooling the solution.

  • Potential Cause 3: Impurities Inhibiting Crystallization.

    • Solution: Ensure the racemic amine is of high purity before attempting the resolution.

Issue 2: Low Enantiomeric Excess of the Resolved Amine

  • Potential Cause 1: Incomplete Separation of Diastereomers. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Solution: Perform multiple recrystallizations of the diastereomeric salt to improve its purity. Experiment with different resolving agents and solvent systems to maximize the solubility difference between the diastereomers.

  • Potential Cause 2: Racemization during Salt Breaking. The chiral center may be susceptible to racemization under the basic conditions used to liberate the free amine.

    • Solution: Use a mild base (e.g., sodium bicarbonate) and perform the extraction at a low temperature. Minimize the time the amine is in a basic solution.

III. Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(Thiazol-2-YL)ethanamine

This protocol describes a general method for the synthesis of the racemic amine, which can then be used for chiral resolution.

Step 1: Formation of 2-Acetylthiazole Oxime

  • To a solution of 2-acetylthiazole (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

Step 2: Reduction of the Oxime to the Racemic Amine

  • In a flask under a nitrogen atmosphere, dissolve the 2-acetylthiazole oxime (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Add a reducing agent such as zinc dust (4.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the excess zinc.

  • Make the filtrate basic by the addition of a concentrated sodium hydroxide solution at 0 °C.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic 1-(Thiazol-2-YL)ethanamine.

Protocol 2: Chiral Resolution using (+)-Tartaric Acid

This protocol provides a general procedure for the resolution of racemic 1-(Thiazol-2-YL)ethanamine.[2][7]

  • Dissolve the racemic amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent, also with gentle heating.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • To improve the diastereomeric purity, recrystallize the salt from the same solvent system.

  • To liberate the free (R)-amine, dissolve the purified diastereomeric salt in water and add a base (e.g., 10% sodium hydroxide solution) until the pH is >10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(Thiazol-2-YL)ethanamine.

  • Determine the enantiomeric excess by chiral HPLC.

IV. Visualizations

Workflow for Chiral Resolution

G racemic_amine Racemic 1-(Thiazol-2-YL)ethanamine dissolve Dissolve in Solvent (e.g., Methanol) racemic_amine->dissolve resolving_agent (+)-Tartaric Acid resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Cool to Crystallize Diastereomeric Salts mix->crystallize filter Filter to Separate (R,R)-salt (solid) and (S,R)-salt (filtrate) crystallize->filter recrystallize Recrystallize Solid Salt (Optional, for higher purity) filter->recrystallize break_salt Break Salt with Base (e.g., NaOH) filter->break_salt recrystallize->break_salt extract Extract with Organic Solvent break_salt->extract product (R)-1-(Thiazol-2-YL)ethanamine extract->product

Caption: General workflow for the chiral resolution of racemic 1-(Thiazol-2-YL)ethanamine.

Decision Tree for Troubleshooting Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes increase_reagent Increase reaction time or add more reducing agent/catalyst incomplete->increase_reagent check_degradation Check for product degradation during reaction or work-up complete->check_degradation degradation_yes Degradation Observed check_degradation->degradation_yes Yes degradation_no No Degradation check_degradation->degradation_no No optimize_conditions Lower temperature, use milder work-up degradation_yes->optimize_conditions check_impurities Check for impurities in starting materials/solvents degradation_no->check_impurities impurities_yes Impurities Present check_impurities->impurities_yes Yes purify Purify starting materials and use high-purity solvents impurities_yes->purify

Caption: A decision tree for troubleshooting low reaction yield.

V. References

  • Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]

  • McLean, L. A., Ashford, M. W., Fyfe, J. W. B., Slawin, A. M. Z., & Smith, A. D. (2018). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. Chemical Science, 9(1), 234-240. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 19(6), 7748-7761. [Link]

  • Reddy, T. R., & Singh, V. K. (2015). An Asymmetric Alkynylation/Hydrothiolation Cascade: An Enantioselective Synthesis of Thiazolidine-2-imines from Imines, Acetylenes and Isothiocyanates. Chemical Communications, 51(73), 13957-13960. [Link]

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1533. [Link]

  • von Zezschwitz, P. (2005). Chiral enol oxazolines and thiazolines as auxiliary ligands for the asymmetric synthesis of ruthenium-polypyridyl complexes. Chemistry-A European Journal, 11(20), 5918-5925. [Link]

  • Manju, M. A., Kalluraya, B., Asma, M. K., & Jasinski, J. P. (2019). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 12), 1641-1650. [Link]

  • Zentiva, K.S. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.

  • Csupor-Löffler, B., Szőllősy, Á., & Tóth, G. (2011). (+)-CSA Catalyzed Multicomponent Synthesis of 1-[(1,3-Thiazol-2-ylamino)methyl]-2-naphthols and Their Ring-Closure Reaction under Ultrasonic Irradiation. Helvetica Chimica Acta, 94(11), 2096-2104. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Schmermund, L., Ensle, P., Mang, C., & Kroutil, W. (2018). Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. Nature Communications, 9(1), 1970. [Link]

  • Szász, G., & Gergő, K. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 843-857. [Link]

  • Nair, V. A., & Kumar, V. (2012). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters, 14(15), 3858-3861. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of some novel thiazole derivatives. [Link]

  • De Martino, G., D'Urso, A., & Ronsisvalle, S. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Fogassy, E., Nógrádi, M., & Pálovics, E. (2006). Recent Developments in Optical Resolution. Current Organic Chemistry, 10(13), 1591-1610. [Link]

  • Evans, A. M., & Gándara, F. (2018). Conversion of Imine to Oxazole and Thiazole Linkages in Covalent Organic Frameworks. Journal of the American Chemical Society, 140(29), 9063-9067. [Link]

  • Szałach, A., & Szymańska, E. (2020). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 25(18), 4235. [Link]

  • Padilla, F. N., & Sibi, M. P. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 11(12), 1067-1081. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Zarei, M., & Jarrahpour, A. (2017). Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde. Current Organic Synthesis, 14(1), 126-131. [Link]

  • Lee, J., & Hyun, M. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. [Link]

  • Wang, H., Yin, Z., & Li, Y. (2021). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(54), 34229-34237. [Link]

  • John, S., & Kumar, A. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 1-15. [Link]

  • Reddy, G. O., & Reddy, K. V. (2004). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1037-1044. [Link]

  • Frontiers in Chemistry. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Mori, T., & Inoue, Y. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2883. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. [Link]

Sources

Troubleshooting (R)-1-(Thiazol-2-YL)ethanamine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1-(Thiazol-2-yl)ethanamine Purification

Role: Senior Application Scientist Subject: Troubleshooting Guide for Isolation, Purification, and Stability Reference ID: THZ-ETH-R-001

Introduction: The "Deceptive" Small Molecule

As researchers, we often underestimate small, heteroaromatic amines. (R)-1-(Thiazol-2-yl)ethanamine appears simple, but it presents a "perfect storm" of purification challenges: high water solubility of the free base, a sulfur atom ready to poison downstream metal catalysts, and a chiral center at the benzylic-like position that is prone to racemization under thermodynamic stress.

This guide moves beyond standard protocols to address the why and how of failure modes, providing self-validating workflows to ensure you isolate high-purity, enantiopure material.

Part 1: The "Invisible" Product (Extraction & Isolation)

User Complaint: "I synthesized the compound via the Ellman route/enzymatic resolution, but after the workup, my mass balance is <20%. Where did it go?"

Diagnosis: The free base of 1-(thiazol-2-yl)ethanamine is highly polar and significantly water-soluble. Standard extraction protocols (EtOAc/Water) often leave the majority of the product in the aqueous phase.

Troubleshooting Protocol: The "Salting-Out" pH Switch

Do not rely on simple partition coefficients. You must force the molecule out of the aqueous phase using ionic strength and precise pH control.

Step-by-Step Workflow:

  • Acidify: Ensure the aqueous layer is at pH < 2 (using HCl). This protonates both the aliphatic amine (pKa ~9.5) and the thiazole nitrogen (pKa ~2.5), locking the molecule in water. Wash with DCM to remove non-basic impurities.

  • Basify (The Critical Step): Adjust pH to 12-13 using 50% NaOH or KOH.

    • Why? You must exceed the amine pKa by 2+ units to ensure <1% remains protonated.

  • Saturate: Add solid NaCl until the solution is saturated (brine).

    • Mechanism:[1][2][3][4][5] This increases the ionic strength, disrupting the hydration shell around the amine and forcing it into the organic phase (Salting Out).

  • Extract: Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (4:1) .

    • Why? Pure EtOAc or DCM is often too non-polar. The alcohol cosolvent acts as a hydrogen-bond donor/acceptor to solvate the amine.

  • Dry & Concentrate: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected) and concentrate at <30°C . The free base can be volatile.

Visualization: The pH-Switch Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Aqueous/Acidic) Wash DCM Wash (Remove Neutrals) Start->Wash pH < 2 Basify Adjust pH > 12 (Free Base Formation) Wash->Basify Aqueous Layer Salt Add NaCl (Sat.) (Disrupt Hydration) Basify->Salt Extract Extract 3x (DCM:IPA 9:1) Salt->Extract Force Phase Transfer Final Isolated Free Base Extract->Final

Caption: Optimized pH-switch extraction workflow utilizing ionic strength manipulation to recover polar amines.

Part 2: The "Disappearing" Enantiomer (Racemization)

User Complaint: "My starting material was 99% ee, but after amide coupling or salt formation, the product is only 80% ee."

Diagnosis: The C-H bond at the chiral center is "benzylic" to the thiazole ring. The electron-withdrawing nature of the thiazole (acting like a pyridine) increases the acidity of this proton. In the presence of strong bases or heat, the amine can tautomerize to an achiral imine intermediate, leading to racemization.

Critical Control Points
ParameterRisk FactorCorrective Action
Temperature High (>40°C) promotes proton abstraction.Keep all workups and concentrations <30°C .
Coupling Reagents HATU/HBTU with DIPEA (excess base).Use EDC/HOBt or T3P (mild conditions). Avoid large excesses of tertiary amines.
Solvents DMF/DMSO (promote racemization).Switch to DCM or EtOAc for coupling reactions.
Aldehydes Condensation with aldehydes (reductive amination).Schiff bases of thiazole amines are highly prone to racemization. Reduce immediately; do not isolate the imine.
Analytical Verification: Chiral HPLC

Do not assume optical rotation is sufficient. Use Chiral HPLC for definitive proof.

  • Column: Daicel Chiralpak IG or OD-H (Immobilized phases preferred).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Note: The diethylamine is crucial to sharpen the peak of the basic amine.

Part 3: The "Uncrystallizable" Oil (Salt Formation)

User Complaint: "I tried to make the HCl salt to stabilize the amine, but it turned into a brown gum/oil."

Diagnosis: Rapid precipitation traps impurities and solvent, leading to oils ("oiling out"). Thiazole amines are also hygroscopic.

Protocol: Controlled Crystallization
  • Solvent Choice: Dissolve the crude free base in a minimum amount of dry Ethanol or Methanol .

  • Acid Addition: Add HCl in Dioxane (4M) dropwise at 0°C.

    • Avoid: Aqueous HCl (introduces water -> oiling).

    • Avoid: HCl gas (too exothermic -> decomposition/racemization).

  • Anti-Solvent: Slowly add Diethyl Ether or MTBE until turbidity persists.

  • Aging: Stir slowly at 0°C for 2-4 hours. Do not rush.

  • Filtration: Filter under Nitrogen (hygroscopic solid).

Troubleshooting Decision Tree

TroubleshootingTree Problem Issue: Product is an Oil CheckSolvent Check Solvent System Problem->CheckSolvent WaterPresent Is Water Present? CheckSolvent->WaterPresent DrySolvent Use Anhydrous EtOH/Et2O WaterPresent->DrySolvent Yes PurityCheck Check Free Base Purity WaterPresent->PurityCheck No SilicaPurification Run Silica Column (DCM/MeOH/NH3) PurityCheck->SilicaPurification <95% Pure SeedCrystal Add Seed Crystal & Slow Cool PurityCheck->SeedCrystal >95% Pure

Caption: Decision matrix for resolving "oiling out" issues during salt formation.

Part 4: Catalyst Scavenging (Post-Synthesis)

Issue: If synthesized via cross-coupling (e.g., Negishi or Stille), residual Palladium will coordinate tightly to the thiazole sulfur and the amine nitrogen.

Solution:

  • Silica-Thiol Scavengers: Treat the organic solution of the free base with Thiol-functionalized silica gel (SiliaMetS® Thiol) at 40°C for 2 hours.

  • Filtration: Filter through a pad of Celite.

  • Validation: Check Pd levels via ICP-MS. Thiazoles are notorious for carrying 500-1000 ppm Pd into the next step, which will kill hydrogenation reactions.

References

  • Ellman, J. A., et al. (1997).[6] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of the American Chemical Society.[6]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Phenomenex. (2024).[4] "Chiral HPLC Separation Strategies for Basic Amines." Phenomenex Technical Guides.

  • Organic Chemistry Data. (2022). "pKa Values of Heterocycles and Amines." Bordwell pKa Table.

Sources

Technical Support Center: (R)-1-(Thiazol-2-yl)ethanamine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: (R)-1-(Thiazol-2-yl)ethanamine Starting Material: 2-Acetylthiazole

Introduction: The "Thiazylic" Challenge

Welcome to the Technical Support Center. As Senior Application Scientists, we often see researchers treat (R)-1-(Thiazol-2-yl)ethanamine as a standard chiral benzylamine. This is a critical error. The electron-deficient nature of the thiazole ring renders the


-proton (at the chiral center) significantly more acidic than its phenyl analog. This "thiazylic" acidity introduces unique risks for racemization and side reactions that are not present in standard benzylic systems.

This guide moves beyond standard protocols to address the causality of failure modes in the two dominant synthesis routes: Ellman Auxiliary Chemistry and Biocatalytic Transamination .

Module 1: The Ellman Auxiliary Route (Chemical Synthesis)

The condensation of 2-acetylthiazole with (R)-tert-butanesulfinamide is the industry standard for generating this chiral center. However, the thiazole nitrogen introduces Lewis basicity that can interfere with the Lewis Acid catalyst (


).
Critical Workflow & Failure Points

EllmanPath Start 2-Acetylthiazole + (R)-t-BS-NH2 Ti Ti(OEt)4 Condensation Start->Ti Imine Sulfinyl Imine Intermediate Ti->Imine - H2O Red Reduction (NaBH4/L-Selectride) Imine->Red Hydrolysis SIDE REACTION: Hydrolysis back to Ketone (Moisture) Imine->Hydrolysis + H2O Sulfinamide Sulfinamide Product Red->Sulfinamide Diastereoselective Deprot Acid Deprotection Sulfinamide->Deprot Final (R)-1-(Thiazol-2-yl) ethanamine Deprot->Final Racemization SIDE REACTION: Epimerization (Thermodynamic Control) Deprot->Racemization Strong Acid/Heat RingOpen SIDE REACTION: Thiazole Ring Decomposition Deprot->RingOpen Oxidative Stress

Figure 1: Reaction pathway highlighting critical divergence points where side reactions occur.

Troubleshooting Guide: Chemical Synthesis
Issue 1: Incomplete Imine Formation (Stalled Reaction)
  • Observation: TLC/LCMS shows persistent 2-acetylthiazole starting material despite 24h+ reflux.

  • Root Cause: The thiazole nitrogen (N3) coordinates with

    
    , deactivating the catalyst. Additionally, water generated during condensation hydrolyzes the imine back to the ketone (equilibrium shift).
    
  • Corrective Action:

    • Increase Catalyst Load: Use 2.0 - 2.5 equivalents of

      
       (standard is 1.5 eq) to saturate the thiazole coordination site.
      
    • Thermodynamic Push: Do not use standard reflux. Use a Dean-Stark trap or molecular sieves (4Å) in the reaction vessel to physically remove water.

    • Reagent Quality: Ensure

      
       is colorless/pale yellow. If it is cloudy or white, it has hydrolyzed; discard it.
      
Issue 2: Low Diastereomeric Ratio (dr) after Reduction
  • Observation: The ratio of (R,R) to (R,S) diastereomers is < 90:10.

  • Root Cause: The thiazole ring is bulky. If the reduction temperature is too high, the transition state rigidity (Zimmerman-Traxler model) is lost, allowing hydride attack from the non-preferred face.

  • Corrective Action:

    • Temperature: Cool the reaction to -40°C or -78°C before adding the reducing agent.

    • Reagent Switch: Switch from

      
       to L-Selectride  (Lithium tri-sec-butylborohydride). The bulky alkyl groups on boron enhance steric discrimination against the thiazole ring.
      

Module 2: Deprotection & Stability (The "Thiazylic" Trap)

This is the most frequent point of failure. The cleavage of the sulfinyl group requires acid, but the product is sensitive.

Mechanism of Failure: Acid-Catalyzed Racemization

The thiazole ring is electron-withdrawing. This pulls electron density away from the chiral center (


-carbon), making the C-H bond acidic.
  • Pathway: Under strong acidic conditions or heat, the proton can be abstracted (or the imine tautomer can form), leading to a planar intermediate and loss of chirality.

Protocol: Safe Deprotection
ParameterStandard Protocol (Avoid)Optimized Protocol (Use)Rationale
Acid Source 4M HCl in Water4M HCl in 1,4-Dioxane Water promotes hydrolysis/equilibrium; anhydrous conditions prevent side reactions.
Temperature Reflux (60-80°C)0°C

Room Temp
Heat accelerates the rate of racemization significantly more than deprotection.
Quench NaOH / NaHCO3 (aq)Amine Scavenger Resin or Dry Concentration Aqueous base workups risk deprotonating the

-carbon. Isolate as the HCl salt directly.

Module 3: Biocatalytic Route (Enzymatic Transamination)

For high-purity requirements (>99% ee), researchers are shifting to


-Transaminases (ATAs). This bypasses the metal catalyst and harsh deprotection steps.
Process Logic
  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp.[1] variants).
    
  • Donor: Isopropylamine (IPA).

  • Equilibrium: The reaction produces acetone as a byproduct.

Troubleshooting Guide: Biocatalysis
Issue 3: Low Conversion (<50%) due to Equilibrium
  • Observation: Reaction stalls at ~50% conversion. Adding more enzyme does not help.

  • Root Cause: Transamination is reversible. The accumulation of acetone (coproduct) pushes the reaction backward.

  • Corrective Action:

    • Open System: Perform the reaction in an open vessel (or with a nitrogen sweep) at 30°C to evaporate acetone (BP: 56°C) while keeping the amine donor (IPA) in solution.

    • Vacuum: Apply mild vacuum (200-300 mbar) to selectively remove acetone.

Issue 4: Substrate Inhibition
  • Observation: High concentrations of 2-acetylthiazole kill the enzyme activity.

  • Root Cause: The hydrophobic thiazole ring can bind non-productively to the enzyme active site or denature the protein at high organic loads.

  • Corrective Action:

    • Cosolvent: Use DMSO (5-10% v/v) to improve solubility without denaturing the enzyme.

    • Fed-Batch: Do not add all ketone at once. Dose the substrate continuously over 12 hours.

Summary of Side Reactions

Side ReactionTriggerPrevention Strategy
Imine Hydrolysis Moisture in Ti(OEt)4 stepUse Dean-Stark or 4Å Sieves; excess Ti(OEt)4.
Racemization Strong acid + Heat; Aqueous baseUse anhydrous HCl/Dioxane at 0°C; avoid aqueous basic workup.
Thiazole Ring Opening Oxidative stress; Strong nucleophilesMaintain inert atmosphere (

); avoid strong nucleophiles at C2 position.
N-Alkylation (Over-reaction) Reductive amination with aldehydesStrictly control stoichiometry; use stepwise reductive amination.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Detailed protocols for chiral amine synthesis).

  • Mathew, S., et al. (2016).[2] "Lactic acid mediated tandem one-pot synthesis of 2-aminothiazole derivatives." Cogent Chemistry. (Discusses thiazole ring stability and synthesis conditions).

  • Hanson, R. L., et al. (2008). "Enzymatic synthesis of (R)-amines using transaminases." Advanced Synthesis & Catalysis. (Protocols for ATA mediated synthesis of chiral amines).

  • Kroutil, W., et al. (2022). "Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis." Frontiers in Bioengineering and Biotechnology. (Specifics on R-selective transaminases).[1][3][4]

Sources

Technical Support Center: Optimization of Reaction Conditions for (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: TSC-THZ-002 Subject: Synthesis, Optimization, and Troubleshooting for Chiral Thiazole Ethanamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Active Guide

Introduction: The Target & The Challenge

(R)-1-(Thiazol-2-yl)ethanamine is a critical chiral building block (fragment) used in the synthesis of diverse pharmaceutical agents, including inhibitors for oncology and virology targets. The 2-position of the thiazole ring renders the adjacent carbon electron-deficient, creating unique challenges in both chemical and enzymatic synthesis compared to standard phenyl-analogues.

This guide addresses the three primary methodologies for accessing high-enantiomeric excess (ee) material:

  • Biocatalytic Transamination (High selectivity, scale-up preferred).

  • Ellman’s Sulfinamide Auxiliary (Reliable medicinal chemistry route).

  • Classical Resolution (Cost-effective for early stage).

Module 1: Biocatalytic Route (Transaminases)

User Reported Symptom: "I am using a standard


-transaminase kit with 2-acetylthiazole, but conversion stalls at 50% regardless of reaction time."
Root Cause Analysis

Transamination is an equilibrium reaction (


). For acetophenone derivatives, the equilibrium often slightly favors the ketone. However, for 2-acetylthiazole , the electron-withdrawing nature of the thiazole ring can stabilize the ketone form, making the thermodynamic push to the amine difficult. Furthermore, the accumulation of the co-product (pyruvate or acetone) often inhibits the enzyme.
Optimization Protocol: Shifting the Equilibrium

To drive conversion >95%, you must actively remove the co-product.

Option A: The Isopropyl Amine (IPA) System ( acetone removal)

  • Amine Donor: Isopropyl amine (1-2 M).

  • Method: Use an enzyme variant tolerant to high IPA concentrations.

  • Critical Step: Apply vacuum (reduced pressure) or an open system with nitrogen sweep to evaporate the acetone co-product (bp 56 °C) continuously.

Option B: Lactate Dehydrogenase (LDH) Coupled System If your enzyme is IPA-sensitive, use L-Alanine as the donor and couple with LDH/GDH to recycle the cofactor and remove pyruvate.

Troubleshooting Q&A

Q: The reaction solution turned black. Is my product degraded?

  • A: Thiazoles can be sensitive to oxidation. Ensure the buffer is degassed (sparged with

    
    ). Add 1 mM DTT  or PLP (Pyridoxal-5'-phosphate)  to stabilize the enzyme and prevent oxidative darkening of the heteroaromatic substrate.
    

Q: Which enzyme variant works best for the (R)-enantiomer?

  • A: You require an (R)-selective

    
    -transaminase  (e.g., homologs from Arthrobacter sp. or Aspergillus sp.). Standard (S)-selective transaminases (like those from Vibrio fluvialis) will yield the wrong enantiomer.
    
Workflow Visualization: Biocatalytic Cascade

Transaminase_Cycle Substrate 2-Acetylthiazole (Ketone) Enzyme (R)-Transaminase PLP-Dependent Substrate->Enzyme Accepts NH2 Product (R)-1-(Thiazol-2-yl)ethanamine (Target Amine) Donor Amine Donor (e.g., Isopropylamine) Donor->Enzyme Donates NH2 Coproduct Co-Product (Acetone - REMOVE) Coproduct->Coproduct Evaporate/Degrade to shift Eq Enzyme->Product Release Enzyme->Coproduct Release

Caption: Kinetic equilibrium displacement strategy for Transaminase-mediated synthesis.

Module 2: Chemical Synthesis (Ellman Auxiliary)

User Reported Symptom: "Condensation of 2-acetylthiazole with (R)-tert-butanesulfinamide is extremely slow, and I see unreacted ketone even after 48 hours."

Root Cause Analysis

2-Acetylthiazole is less electrophilic than standard aldehydes due to conjugation with the electron-rich sulfur in the ring (though the ring itself is electron-deficient, resonance effects can dampen carbonyl reactivity). Standard dehydration conditions (MgSO4) are insufficient.

Optimization Protocol: Titanium-Mediated Condensation

You must use Titanium(IV) ethoxide (Ti(OEt)4) as a Lewis acid and water scavenger.

Step 1: Condensation (Imine Formation) [1]

  • Reagents: 2-Acetylthiazole (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).

  • Solvent: Dry THF (0.5 M).

  • Condition: Heat to 60-70 °C for 12-24 hours. Note: Room temperature is insufficient for this ketone.

  • Workup: Quench with brine. The Titanium salts will form a thick slurry. Dilute with EtOAc and filter through Celite to remove titanium salts before extraction.

Step 2: Diastereoselective Reduction

  • Reagent Choice:

    • NaBH4 (Standard): Typically gives ~90:10 dr (diastereomeric ratio).

    • L-Selectride (Bulky): Can enhance dr to >98:2 but requires lower temperatures (-78 °C).

  • Mechanism: The bulky tert-butyl group directs the hydride attack. For the (R)-sulfinamide, hydride attack usually yields the (R,R)-amine precursor (verify with specific transition state models as "R" vs "S" priority changes with the sulfur atom).

Step 3: Hydrolysis

  • Condition: 4M HCl in Dioxane or MeOH.

  • Caution: Avoid prolonged heating in strong acid, as the thiazole ring can degrade. 1 hour at RT is usually sufficient.

Decision Tree: Ellman Synthesis

Ellman_Route Start Start: 2-Acetylthiazole + (R)-t-Bu-Sulfinamide Condensation Condensation: Add Ti(OEt)4, THF, 65°C Start->Condensation Check_Conv Check Conversion (LCMS) Condensation->Check_Conv Check_Conv->Condensation <95% (Add more Ti(OEt)4) Reduction Reduction: NaBH4 (-48°C to RT) Check_Conv->Reduction >95% Conv Hydrolysis Hydrolysis: HCl / MeOH Reduction->Hydrolysis Final Product: (R)-1-(Thiazol-2-yl)ethanamine HCl Hydrolysis->Final

Caption: Step-by-step logic for the Ellman auxiliary synthesis route.

Module 3: Purification & Quality Control

User Reported Symptom: "I cannot separate the enantiomers on my standard C18 column, and I need to determine the ee."

Analytical Method (Chiral HPLC)

Standard reverse-phase C18 cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).[2]

ParameterRecommended Condition
Column Chiralpak AD-H or Chiralcel OD-H (Daicel)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Thiazole absorption)
Expected Result Baseline separation (Resolution > 1.5)

Note: The Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the basic primary amine with the silica support.

Storage & Stability
  • Free Base: The free amine is an oil that absorbs

    
     from the air (forming carbamates) and can oxidize.
    
  • Salt Form: Convert immediately to the Dihydrochloride or Monohydrochloride salt.

    • Protocol: Dissolve free amine in

      
      , add 2M HCl in 
      
      
      
      dropwise. Collect the white precipitate.
    • Stability: Stable for >1 year at -20 °C in a desiccator.

References

  • Ellman, J. A., et al. (1999).[3] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry. (Foundational text for Ti(OEt)4 condensation).

  • Codexis Inc. (2012). "Transaminase biocatalysis for the synthesis of chiral amines." Patent Application WO2012.
  • Phenomenex. (2024).[4] "Chiral HPLC Separations Guide." (Column selection for basic amines).

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Comprehensive review including heteroaromatic applications).

Disclaimer: This guide is intended for research purposes only. All chemical operations should be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: (R)-1-(Thiazol-2-yl)ethanamine Stability & Handling

[1]

Core Stability Profile

(R)-1-(Thiazol-2-yl)ethanamine is a chiral primary amine attached directly to the C2 position of a thiazole ring.[1] Its stability profile is dominated by the electron-withdrawing nature of the thiazole heterocycle, which significantly alters the acidity of the

1
Critical Stability Risks
Risk FactorSeverityMechanismTrigger Conditions
Racemization High Acidification of the

-proton leading to carbanion/enamine tautomerization.[1]
Basic pH (>9), elevated temperature (>40°C), protic solvents.[1]
Hygroscopicity ModerateFormation of hydrates (HCl salt); hydrolysis of free base.[1]Exposure to ambient moisture (>60% RH).[1]
Oxidation LowN-oxidation of the thiazole nitrogen or primary amine.[1]UV light exposure, strong oxidizers.[1]

The Racemization Mechanism (Scientific Rationale)

Users frequently report loss of enantiomeric excess (ee%) during coupling reactions.[1] This is not a random degradation but a chemically predictable event.[1]

The thiazole ring acts as an electron sink (similar to a pyridine ring), inductively withdrawing electron density from the

11
Diagram 1: Racemization Pathway

The following pathway illustrates how base-mediated deprotonation leads to the loss of chirality.[1]

RacemizationPathwaycluster_conditionsRisk FactorsR_Isomer(R)-Isomer(Chiral)IntermediatePlanar Carbanion(Achiral Intermediate)[Resonance Stabilized]R_Isomer->IntermediateDeprotonation(-H+)BaseBase (B:)(e.g., DIPEA)Base->IntermediateRacemicRacemic Mixture(50% R / 50% S)Intermediate->RacemicReprotonation(+H+ from solvent)High TempHigh TempProtic SolventsProtic SolventsStrong BasesStrong Bases

Caption: Mechanism of base-induced racemization. The electron-deficient thiazole ring stabilizes the planar intermediate, facilitating the loss of stereochemistry.

Storage & Handling Protocols

Standard Storage (Shelf-Life: 12-24 Months)
  • Form: Store as the Hydrochloride (HCl) salt whenever possible. The free base is an oil or low-melting solid prone to rapid oxidation and CO₂ absorption.[1]

  • Temperature: -20°C (Long-term) or 2-8°C (Active use).[1]

  • Atmosphere: Argon or Nitrogen blanket required.[1]

  • Container: Amber glass vial with Teflon-lined cap.[1]

Handling During Synthesis
  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if basic conditions are required.[1] Use aprotic solvents (DCM, DMF, THF).[1]

  • Base Selection: If a base is needed for a coupling reaction, use the mildest base possible (e.g., NMM or collidine) rather than strong bases like DBU or high equivalents of TEA.[1]

  • Temperature Control: Keep reaction temperatures below 0°C during base addition.

Troubleshooting Guide (Q&A)

Issue 1: Loss of Enantiomeric Excess (ee%)

Q: My starting material was 98% ee, but after an amide coupling reaction, the product is only 80% ee. What happened?

A: You likely experienced base-catalyzed racemization .[1]

  • Diagnosis: Did you use DIPEA or TEA in a ratio > 2.0 equivalents? Did the reaction run at room temperature or higher?

  • The Fix:

    • Reduce Base: Use only stoichiometric base (1.0–1.1 eq) to neutralize the HCl salt.[1]

    • Switch Base: Use a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) .[1]

    • Lower Temperature: Perform the activation and coupling at -10°C to 0°C .

    • Protocol Check: Pre-activate the carboxylic acid before adding the chiral amine. This minimizes the time the amine sits in the basic solution.[1]

Issue 2: Physical State Change (Sticky Solid)

Q: The white powder has turned into a sticky, yellow gum. Is it still usable?

A: This indicates hygroscopicity leading to hydrolysis or oxidation .[1]

  • Diagnosis: Thiazole salts are hygroscopic.[1] If the cap was not tight or the vial was opened while cold (causing condensation), water has entered.[1] The yellow color suggests N-oxidation or ring degradation.[1]

  • The Fix:

    • Purify: Recrystallize immediately from anhydrous Ethanol/Ether.

    • Discard: If the material is gummy and yellow, purity is likely <90%.[1] Discard for critical applications.

    • Prevention: Allow the vial to warm to room temperature before opening to prevent condensation.

Issue 3: Unknown Impurities in LCMS

Q: I see a +16 mass peak (M+16) in my LCMS. What is this?

A: This is likely the N-oxide derivative.[1]

  • Cause: Exposure to air (oxygen) or presence of peroxides in solvents (e.g., old THF or Ethers).[1] Thiazole nitrogens are susceptible to oxidation.[1]

  • The Fix:

    • Solvent Check: Test your THF/Ether for peroxides using test strips.[1]

    • Reagent Check: Ensure no strong oxidants were present.

    • Storage: Store under inert gas (Argon) to prevent auto-oxidation.

Experimental Workflow: Safe Coupling Protocol

Use this decision tree to ensure the integrity of the chiral center during derivatization.

HandlingProtocolStartStart: Coupling Reactionwith (R)-1-(Thiazol-2-yl)ethanamineCheckFormIs the amine a Salt (HCl)or Free Base?Start->CheckFormFreeBaseFree BaseCheckForm->FreeBaseSaltHCl SaltCheckForm->SaltAction_FBUse Immediately.Do not store >24h.Avoid heat.FreeBase->Action_FBAction_SaltNeutralize carefully.Use < 2.0 eq Base.Salt->Action_SaltSolventCheckSelect SolventAction_FB->SolventCheckAction_Salt->SolventCheckProticMethanol/Ethanol(High Racemization Risk)SolventCheck->ProticAvoidAproticDCM / DMF / THF(Preferred)SolventCheck->AproticSelectExecutionExecute Reaction at 0°C.Monitor ee% by Chiral HPLC.Aprotic->Execution

Caption: Decision tree for minimizing risk during chemical handling and synthesis.

References

  • ChemicalBook. (2025).[1] 2-Thiazol-2-yl-ethylamine HCL Chemical Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 450446, 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. Retrieved from [1]

  • Wu, L., et al. (2007).[1] Structural analysis of photo-degradation in thiazole-containing compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[1] Thiazole Storage and Stability Data. Retrieved from [1]

Technical Support Center: Solubilization & Handling of (R)-1-(Thiazol-2-yl)ethanamine

[1]

Case ID: THZ-ETH-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Development Last Updated: February 7, 2026[1][2]

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine (CAS: ~1212883-60-7 for isomer) presents a classic "amphiphilic conflict" in solubility.[1] The molecule consists of a hydrophilic primary amine (pKa ~8.8–9.[2]2) and a lipophilic, planar thiazole ring (pKa ~2.5).[1][2]

  • The Core Problem: As a free base, the molecule is often an oil or a low-melting solid with poor water solubility and high volatility. In biological buffers (pH 7.4), it may exist in equilibrium between protonated and unprotonated forms, leading to erratic precipitation.[2]

  • The Solution: Stable handling requires conversion to a crystalline salt (HCl or Tartrate) or encapsulation (Cyclodextrins) for biological assays.[1][2]

Module 1: Critical Physicochemical Properties

Before attempting solubilization, you must identify which form of the compound you possess.[2]

PropertyFree BaseHydrochloride Salt (HCl)
State Oily liquid or waxy solidWhite crystalline solid
Water Solubility Very Low (< 1 mg/mL)High (> 50 mg/mL)
Organic Solubility High (DCM, EtOAc, DMSO)Low (DCM, EtOAc); High (MeOH, DMSO)
Volatility High Risk (Do not high-vac)Stable
Hygroscopicity N/AModerate (Protect from moisture)
The "Why" Behind the Solubility (Expert Insight)

The thiazole ring is electron-withdrawing. This lowers the pKa of the adjacent ethylamine slightly compared to a standard benzylamine.

  • At pH < 8: The amine is protonated (

    
    ).[1][2] The molecule is water-soluble.[1][2][3][4]
    
  • At pH > 9: The amine deprotonates.[1][2] The lipophilic thiazole ring dominates, causing the molecule to "oil out" of aqueous solution.[2]

Module 2: Troubleshooting & Protocols

Scenario A: "My compound is an oil and won't dissolve in water."

Diagnosis: You are likely working with the free base .[1][2] Immediate Action: Convert to a salt form. Do not attempt to use the free base for biological assays; dosing accuracy will be compromised by its oily nature and volatility.[1][2]

Protocol: Salt Formation (HCl)

Use this standard protocol to convert the oily free base into a stable solid.

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimal amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

    • Note: If the free base is not fully soluble, add small amounts of Dichloromethane (DCM) until clear.[2]

  • Acidification: Cool the solution to 0°C on ice. Slowly add 1.1 equivalents of HCl (2M in Diethyl Ether) or HCl (4M in Dioxane) dropwise.

  • Precipitation: A white precipitate should form immediately.[1][2]

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption).[1][2] Wash with cold ether.[1][2]

  • Drying: Dry under vacuum at room temperature. Warning: Do not heat above 40°C during drying, as the salt can sometimes dissociate or sublime if excess acid is present.[2]

Scenario B: "The HCl salt is hygroscopic (sticky/wet)."

Diagnosis: Small amine HCl salts are notoriously hygroscopic.[1][2] Advanced Solution: Switch to a L-Tartrate or Fumarate salt.[1][2] These counter-ions are larger, creating a more stable crystal lattice that resists water uptake.[1][2]

Protocol: Tartrate Salt Formation [1]
  • Dissolve free base in Ethanol (EtOH) .

  • Add 1.0 equivalent of L-Tartaric acid dissolved in warm EtOH.

  • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Crystals formed are usually non-hygroscopic and ideal for long-term storage.[1][2]

Module 3: Formulation for Biological Assays

Issue: You dissolved the salt in DMSO, but it precipitated when added to the cell culture media (pH 7.4). Root Cause: The "DMSO Shock."[1][2] When a high-concentration DMSO stock hits the aqueous buffer, the local solubility drops.[2] If the pH of the media is near the pKa of the amine (~9), a fraction of the compound reverts to the insoluble free base.

Recommended Formulation Vehicles
Vehicle SystemSuitabilityNotes
100% DMSO (Stock) ExcellentStore at -20°C. Avoid freeze-thaw cycles.[1]
PBS (pH 7.4) Poor to ModerateRisk of precipitation at >100 µM.
20% HP-β-CD (Cyclodextrin) Superior The hydrophobic thiazole ring nests inside the cyclodextrin cavity, shielding it from water.[1]
Saline + 0.1% Tween 80 GoodSurfactant prevents aggregation of the lipophilic domains.[2]
Visual Workflow: Solubilization Decision Tree

SolubilityTreeStartStart: Select Compound FormIsOilIs it an Oil/Waxy Solid?Start->IsOilIsSolidIs it a Crystalline Solid?Start->IsSolidFreeBaseForm: Free BaseIsOil->FreeBaseSaltFormForm: Salt (HCl/Tartrate)IsSolid->SaltFormSaltGenAction: Generate Salt (HCl/Tartrate)FreeBase->SaltGenFor Storage/Bio UseOrganicSynthUse: Chemical SynthesisFreeBase->OrganicSynthFor ReactionsSolventChoiceSolvents: DCM, DMF, TolueneOrganicSynth->SolventChoiceAssayUseUse: Biological Assay (pH 7.4)SaltForm->AssayUsePrecipCheckDoes it precipitate in Media?AssayUse->PrecipCheckDirectDissolveDirect Dissolution(Water/Saline)PrecipCheck->DirectDissolveNo (Low Conc)CyclodextrinStrategy: Complexation(20% HP-beta-CD)PrecipCheck->CyclodextrinYes (High Conc)CosolventStrategy: Co-solvent(5% DMSO + 0.1% Tween)PrecipCheck->CosolventYes (Alternative)

Caption: Decision matrix for handling (R)-1-(Thiazol-2-yl)ethanamine based on physical state and intended application.

Module 4: Chemical Synthesis FAQ

Q: I am trying to couple this amine to a carboxylic acid using EDC/HOBt, but the yield is low. A: If you are using the HCl salt in the coupling reaction, you must add a base (like Triethylamine or DIPEA) to release the free amine.

  • Protocol: Dissolve Acid + Coupling Agent in DMF.[1][2] In a separate vial, dissolve Amine-HCl + 1.2 eq DIPEA in DMF. Combine.

  • Warning: Do not use water or alcohols in this reaction.[1][2]

Q: Can I remove the solvent on a Rotavap at 50°C? A: If it is the Free Base , NO.[2] It is moderately volatile.[1][2] You will lose product into the vacuum trap.[1][2]

  • Fix: Form the salt in situ before evaporation, or use a high-boiling solvent (like toluene) and do not evaporate to dryness (keep as a stock solution).[1][2]

Q: How do I determine the enantiomeric purity? A: Standard C18 HPLC will not separate the (R) and (S) enantiomers.

  • Method: Use a Chiral Column (e.g., Chiralpak AD-H or OD-H).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] The diethylamine is critical to sharpen the peak of the basic amine.

References

  • PubChem. (2025).[1][2] 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][5] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for salt selection principles).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (Basis for HP-β-CD recommendation).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (General principles of amine handling and pKa).

Technical Support Center: Chiral Separation of 1-(Thiazol-2-YL)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chiral separation of 1-(Thiazol-2-YL)ethanamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As a key chiral intermediate in pharmaceutical development, achieving robust and efficient enantiomeric separation of this compound is critical.[1][2][3] This resource synthesizes established chromatographic principles with practical, field-proven insights to support your experimental success.

Section 1: Method Development Strategies

The successful chiral separation of 1-(Thiazol-2-YL)ethanamine hinges on the selection of the appropriate technique and the systematic optimization of its parameters. The primary techniques for this class of compounds are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Resolution.

Chiral HPLC Method Development

Chiral HPLC is a powerful and versatile technique for the analytical and preparative separation of enantiomers.[4] For a basic compound like 1-(Thiazol-2-YL)ethanamine, polysaccharide-based chiral stationary phases (CSPs) are often the first choice due to their broad applicability.[2][5]

Recommended Starting Protocol for Chiral HPLC:

ParameterRecommendationRationale & In-depth Explanation
Chiral Stationary Phase (CSP) Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ)These CSPs have a proven track record for resolving a wide range of chiral compounds, including those with amine functional groups.[5] The selection of the specific polysaccharide derivative should be part of the initial screening, as subtle structural differences in the CSP can lead to significant variations in enantioselectivity.
Mobile Phase Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine or Isopropylamine)The non-polar nature of the mobile phase enhances the chiral recognition interactions with the polysaccharide-based CSP. The basic additive is crucial to prevent peak tailing by neutralizing acidic sites on the silica support and improving the peak shape of the basic analyte.
Flow Rate 1.0 mL/min for analytical columns (e.g., 4.6 x 250 mm)This is a standard starting flow rate that provides a good balance between analysis time and separation efficiency. It can be optimized based on the observed backpressure and resolution.
Detection UV at a wavelength where the thiazole ring absorbs (typically around 240-260 nm)The thiazole moiety provides a suitable chromophore for UV detection. An initial UV scan of the analyte will help in determining the optimal wavelength for maximum sensitivity.
Column Temperature Ambient (25 °C)Temperature can influence enantioselectivity. Starting at ambient temperature is a practical approach. If the initial separation is poor, varying the temperature (e.g., between 10 °C and 40 °C) can sometimes improve resolution.

Experimental Workflow for Chiral HPLC Method Development:

hplc_workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select 3-4 Polysaccharide CSPs (e.g., IA, IB, OD, OJ) MobilePhase_Screen Test with standard mobile phases (e.g., Hex/IPA, Hex/EtOH with 0.1% DEA) CSP_Screen->MobilePhase_Screen Initial evaluation Optimize_Solvent Vary alcohol content (10-30%) MobilePhase_Screen->Optimize_Solvent If separation is observed Optimize_Additive Adjust basic additive concentration (0.05-0.2%) Optimize_Solvent->Optimize_Additive Fine-tune peak shape Optimize_Temp Evaluate effect of temperature (15-40°C) Optimize_Additive->Optimize_Temp Improve resolution Robustness Assess robustness (small variations in parameters) Optimize_Temp->Robustness Once optimal conditions are found Precision Determine precision and accuracy Robustness->Precision Final validation

Caption: Chiral HPLC method development workflow.

Chiral SFC Method Development

Chiral SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption.[6][7] The principles of CSP selection are similar to HPLC, with polysaccharide-based columns being highly effective.

Recommended Starting Protocol for Chiral SFC:

ParameterRecommendationRationale & In-depth Explanation
Chiral Stationary Phase (CSP) Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ)These columns demonstrate excellent performance in SFC and often provide complementary selectivity to HPLC.
Mobile Phase CO2 with a modifier (e.g., Methanol or Ethanol) and a basic additive (e.g., 0.1-0.5% Diethylamine or Isopropylamine)Methanol is a common and effective modifier. The basic additive is crucial for good peak shape of the amine analyte. The concentration of the additive may need to be higher in SFC compared to HPLC.
Modifier Gradient Start with a screening gradient (e.g., 5-40% modifier over 5-10 minutes)A gradient is an efficient way to screen for the optimal modifier percentage for elution and separation. Once an effective range is identified, an isocratic method can be developed for simplicity and robustness.
Back Pressure 100-150 barMaintaining adequate back pressure is essential to keep the CO2 in its supercritical state.
Flow Rate 2-4 mL/min for analytical columnsThe lower viscosity of the supercritical fluid allows for higher flow rates compared to HPLC, leading to faster analysis times.
Column Temperature 35-40 °CTemperature plays a significant role in SFC by influencing the density and solvating power of the mobile phase.
Diastereomeric Salt Resolution

For larger-scale separations, diastereomeric salt resolution is a classical and often cost-effective method.[8] This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[9]

Key Steps in Diastereomeric Salt Resolution:

  • Selection of a Resolving Agent: For a basic amine like 1-(Thiazol-2-YL)ethanamine, common chiral resolving agents include tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid) and mandelic acid.[10]

  • Solvent Screening: The choice of solvent is critical as it affects the solubility of the diastereomeric salts. A solvent system should be identified where one diastereomer is significantly less soluble than the other. Common screening solvents include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).

  • Crystallization: The diastereomeric salts are crystallized from the selected solvent. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomers.

  • Isolation and Liberation of the Enantiomer: The less soluble diastereomeric salt is isolated by filtration. The desired enantiomer of the amine is then liberated by treating the salt with a base to neutralize the chiral acid.

Workflow for Diastereomeric Salt Resolution:

diastereomeric_resolution cluster_screening Phase 1: Screening cluster_crystallization Phase 2: Crystallization & Isolation cluster_liberation Phase 3: Liberation & Analysis Select_Acid Select Chiral Resolving Acids (e.g., Tartaric Acid derivatives) Screen_Solvents Screen various solvents for differential solubility Select_Acid->Screen_Solvents Initial trials Form_Salts React racemate with resolving agent in chosen solvent Screen_Solvents->Form_Salts Based on solubility differences Crystallize Induce crystallization of the less soluble diastereomer Form_Salts->Crystallize Controlled cooling/evaporation Isolate Isolate the crystalline salt by filtration Crystallize->Isolate Liberate_Amine Treat the isolated salt with base to liberate the free amine Isolate->Liberate_Amine Analyze_Purity Determine enantiomeric purity by chiral HPLC/SFC Liberate_Amine->Analyze_Purity Verification

Caption: Diastereomeric salt resolution workflow.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of 1-(Thiazol-2-YL)ethanamine and provides systematic troubleshooting strategies.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor or No Resolution 1. Inappropriate CSP: The chosen chiral stationary phase may not have the necessary selectivity for the enantiomers. 2. Incorrect Mobile Phase Composition: The mobile phase may be too strong, eluting the enantiomers too quickly without sufficient interaction with the CSP. 3. Suboptimal Temperature: Temperature can significantly impact chiral recognition.1. Screen different CSPs: Test a variety of polysaccharide-based columns (amylose and cellulose derivatives).[5] 2. Reduce mobile phase strength: In normal phase, decrease the alcohol content. In SFC, reduce the percentage of the organic modifier. This will increase retention and allow for more interaction with the CSP. 3. Vary the column temperature: Evaluate the separation at both lower and higher temperatures (e.g., 15 °C, 25 °C, 40 °C).
Peak Tailing 1. Secondary Interactions: The basic amine analyte can interact with acidic silanol groups on the silica support of the CSP, leading to tailing. 2. Insufficient Basic Additive: The concentration of the basic additive in the mobile phase may be too low to effectively mask the active sites.1. Increase basic additive concentration: Gradually increase the concentration of diethylamine or isopropylamine in the mobile phase (e.g., from 0.1% to 0.2% or higher).[11] 2. Use a different basic additive: Some amines may show better peak shape with a different additive. Consider trying triethylamine or other volatile bases.
Peak Splitting or Distortion 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues. 3. Column Contamination or Void: A blocked frit or a void at the column inlet can distort the peak shape.1. Reduce injection volume or sample concentration: Dilute the sample and inject a smaller volume. 2. Dissolve the sample in the mobile phase: Whenever possible, prepare the sample in the initial mobile phase.[12] 3. Flush the column: Reverse flush the column (if permitted by the manufacturer) to remove any particulates from the inlet frit. If the problem persists, the column may need to be replaced.
Irreproducible Retention Times 1. Inadequate Column Equilibration: Chiral separations can be sensitive to column equilibration, especially when changing mobile phases. 2. Mobile Phase Instability: The mobile phase composition may not be stable over time. 3. Column "Memory" Effects: Previous analyses on the column can sometimes affect the current separation.[13]1. Increase equilibration time: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. 2. Prepare fresh mobile phase daily: This ensures consistent mobile phase composition. 3. Dedicate a column: If possible, dedicate a specific column for this analysis to avoid cross-contamination from other methods.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is a basic additive necessary for the chiral separation of 1-(Thiazol-2-YL)ethanamine on a polysaccharide-based CSP?

A1: 1-(Thiazol-2-YL)ethanamine is a basic compound. The silica gel support of most polysaccharide-based CSPs has residual acidic silanol groups. These silanol groups can interact with the basic amine analyte through strong ionic interactions, leading to poor peak shape (tailing) and potentially affecting the chiral recognition mechanism. A basic additive, such as diethylamine or isopropylamine, is added to the mobile phase to compete with the analyte for these active sites, thereby minimizing these undesirable secondary interactions and resulting in sharper, more symmetrical peaks.[11]

Q2: Can I use reversed-phase HPLC for the chiral separation of this compound?

A2: While normal phase is typically the first choice for polysaccharide-based CSPs, reversed-phase conditions can also be effective, especially for more polar analytes. To achieve a chiral separation in reversed-phase mode, the analyte should ideally have at least one aromatic ring to interact with the CSP.[14] Given the presence of the thiazole ring, a reversed-phase method could be explored. A typical mobile phase would be a mixture of water or a buffer with an organic modifier like acetonitrile or methanol.

Q3: My resolution is good, but the analysis time is too long. How can I speed up the separation without sacrificing resolution?

A3: To reduce the analysis time, you can:

  • Increase the flow rate: This will decrease the retention times of both enantiomers. However, be mindful of the column's pressure limits.

  • Increase the mobile phase strength: In normal phase, this means increasing the percentage of the alcohol modifier. In SFC, you would increase the percentage of the organic co-solvent. This should be done in small increments, as it can also reduce the resolution.

  • Consider a shorter column or a column with smaller particles: These will provide faster separations, but may require a system with lower dead volume (UHPLC or UHPSFC) to maintain efficiency.

  • Switch to SFC: If you are currently using HPLC, SFC can offer significantly faster separations for this type of compound.[6][7]

Q4: I am observing a reversal in the elution order of the enantiomers when I change the mobile phase or the CSP. Is this normal?

A4: Yes, elution order reversal is a known phenomenon in chiral chromatography. The elution order is determined by the relative stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. Changes in the mobile phase composition (e.g., the type of alcohol used) or switching to a different CSP can alter the nature of the interactions and the overall energetics of complex formation, leading to a reversal in which enantiomer elutes first. This can sometimes be used to your advantage, for example, to elute a minor enantiomeric impurity before the major peak for more accurate quantification.

Q5: For diastereomeric salt resolution, how do I choose the best resolving agent and solvent?

A5: The selection of the optimal resolving agent and solvent is largely an empirical process.[8] A screening approach is typically employed:

  • Resolving Agent Selection: For a basic amine, a variety of chiral acids should be screened. Tartaric acid and its derivatives are a good starting point due to their availability and proven success.[10]

  • Solvent Screening: A range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) should be tested with the most promising resolving agents. The goal is to find a solvent system where one of the diastereomeric salts has low solubility (crystallizes out) while the other remains in solution. Small-scale experiments in vials are an efficient way to perform this screening.

References

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. Retrieved February 7, 2026, from [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022, June 22). MDPI. Retrieved February 7, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]

  • 1-(Thiazol-2-yl)ethanamine HCl. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022, September 15). YouTube. Retrieved February 7, 2026, from [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2015, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved February 7, 2026, from [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2015, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). John Wiley & Sons, Inc.. Retrieved February 7, 2026, from [Link]

  • Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved February 7, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen. Retrieved February 7, 2026, from [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022, May 7). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved February 7, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE. Retrieved February 7, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved February 7, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved February 7, 2026, from [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved February 7, 2026, from [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: (R)-1-(Thiazol-2-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-THIAZ-001 Assigned Specialist: Senior Application Scientist Subject: Scale-up Protocols, Troubleshooting, and Optimization for (R)-1-(Thiazol-2-yl)ethanamine

Executive Summary & Route Selection

The synthesis of (R)-1-(thiazol-2-yl)ethanamine presents unique challenges due to the electron-deficient nature of the thiazole ring, the volatility of the free amine, and the potential for chelation-induced racemization.

We currently support two validated workflows for scale-up. Select your route based on available equipment and scale:

  • Route A (Chemical): Ellman Auxillary ((R)-tert-butanesulfinamide). Best for gram-to-kilogram scale where enantiomeric excess (ee) > 98% is critical and biocatalysis screening is unavailable.

  • Route B (Biocatalytic):

    
    -Transaminase. Best for multi-kilogram/ton scale, offering green chemistry benefits, provided an enzyme screening kit is accessible.
    
Route Decision Matrix

RouteSelection Start Start: Scale & Resources ScaleCheck Target Scale? Start->ScaleCheck EnzymeAccess Access to ATA Screening Kit? ScaleCheck->EnzymeAccess > 100g Ellman Route A: Ellman Auxiliary (High Reliability, Higher Cost) ScaleCheck->Ellman < 100g EnzymeAccess->Ellman No BioCat Route B: Transaminase (High Efficiency, Setup Heavy) EnzymeAccess->BioCat Yes

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Critical Process Parameters (CPP)

Before initiating synthesis, review the physical properties of the key intermediate, 2-acetylthiazole .

ParameterDataImplication for Scale-Up
Substrate State Oily Liquid / Low MP SolidThaws easily; handle as liquid for dosing.
Odor Intense Nutty/PopcornHigh Containment Required. Use closed transfers.
Stability Acid Stable / Oxidatively LabileStore under

. Avoid prolonged exposure to air/light.
Amine Volatility High (Free Base)Do NOT rotovap to dryness as free base. Isolate as HCl salt.

Protocol A: The Ellman Auxiliary Route

This is the industry-standard method for chiral amines. It relies on the condensation of 2-acetylthiazole with (R)-tert-butanesulfinamide (


-BSA), followed by diastereoselective reduction.
Step 1: Condensation (Imine Formation)[1]
  • Reagents: 2-acetylthiazole (1.0 eq), (R)-

    
    -BSA (1.1 eq), 
    
    
    
    (2.0 eq), THF (anhydrous).
  • Mechanism:

    
     acts as both a Lewis acid activator and a water scavenger.
    
  • Protocol:

    • Charge 2-acetylthiazole and (R)-

      
      -BSA in THF (0.5 M).
      
    • Add

      
       slowly (exothermic).
      
    • Heat to reflux (

      
      C) for 12-24h.
      
    • Quench: Cool to RT. Pour into brine/EtOAc. Note: This forms a thick titanium paste.

    • Filtration: Use Celite. Wash the cake thoroughly with EtOAc.

Step 2: Diastereoselective Reduction
  • Reagents:

    
     (excess), THF, 
    
    
    
    C.
  • Critical Insight: The thiazole nitrogen can chelate. Standard

    
     usually favors the desired diastereomer via a Cram-chelate transition state, but temperature control is vital to maximize diastereomeric ratio (
    
    
    
    ).
  • Protocol:

    • Cool the sulfinyl imine solution to

      
      C.
      
    • Add

      
       portion-wise.
      
    • Monitor by HPLC. Stop when imine < 1%.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Protocol:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl (excess). Stir at RT for 1h.

    • Concentrate to remove solvent and byproduct (

      
      -butyl sulfinate ester).
      
    • Recrystallize: The HCl salt of (R)-1-(thiazol-2-yl)ethanamine is a stable solid. Recrystallize from EtOH/Et2O if necessary to upgrade ee.

Workflow Visualization

EllmanFlow Substrate 2-Acetylthiazole Condensation Condensation Ti(OEt)4, (R)-t-BSA Substrate->Condensation Imine Chiral Imine (Intermediate) Condensation->Imine Reduction Reduction NaBH4, -40°C Imine->Reduction Hydrolysis Hydrolysis HCl/MeOH Reduction->Hydrolysis Product (R)-Amine HCl Salt Hydrolysis->Product

Figure 2: Step-by-step workflow for the Ellman auxiliary synthesis.[1]

Protocol B: Biocatalytic Transamination

For scales >100g, transaminases (ATAs) offer a single-step conversion with perfect selectivity (>99% ee).

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Codexis ATA-024, ATA-415 homologues).
    
  • Amine Donor: Isopropylamine (IPA).[2]

  • Coproduct: Acetone.

Equilibrium Management

The reaction is reversible (


). To drive conversion to >95%:
  • Excess Donor: Use 1M IPA (approx 10-20 eq).

  • Product Removal: Acetone is volatile. Use a nitrogen sweep or reduced pressure (if the enzyme is stable) to remove acetone continuously.

Protocol
  • Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM PLP (cofactor).

  • Substrate: 2-acetylthiazole (dissolved in DMSO, 5-10% v/v final conc).

  • Donor: 1M Isopropylamine.

  • Temp:

    
    C.
    
  • Workup: Acidify to pH 2 (quench), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract amine into DCM, treat with HCl gas to precipitate salt.

Troubleshooting & FAQ

Issue: Low Yield in Condensation Step

Symptoms: Large amount of unreacted 2-acetylthiazole remaining after 24h.

  • Root Cause 1: Wet Reagents.

    
     is extremely water-sensitive. If it hydrolyzes before reacting with the ketone, it deactivates.
    
    • Fix: Use fresh bottles of

      
       and anhydrous THF.
      
  • Root Cause 2: Steric Bulk. The thiazole ring is electron-withdrawing, which usually helps, but steric hindrance can slow the attack.

    • Fix: Increase

      
       to 3.0 eq and reflux temperature.
      
Issue: Poor Diastereoselectivity (Low de/ee)

Symptoms: Final product ee is <90%.

  • Root Cause: Temperature Fluctuations. The selectivity relies on a specific chelation geometry. If the temperature rises above

    
    C during 
    
    
    
    addition, the "open" transition state competes.
    • Fix: Ensure strictly controlled cryo-conditions. Consider switching to L-Selectride (lithium tri-sec-butylborohydride) at

      
      C for higher steric demand if 
      
      
      
      fails.
Issue: Product Loss During Workup

Symptoms: Good conversion on HPLC, but low isolated mass.

  • Root Cause: Volatility & Water Solubility. The free base of (R)-1-(thiazol-2-yl)ethanamine is highly soluble in water and volatile.

    • Fix:Never concentrate the free base to dryness. Always extract into an organic solvent (DCM or MTBE), dry, and immediately add HCl (in dioxane or ether) to precipitate the non-volatile salt.

Issue: Dark/Black Reaction Mixture

Symptoms: Reaction turns tar-black.

  • Root Cause: Thiazole Polymerization. 2-acetylthiazole can polymerize or decompose under harsh oxidative conditions or extreme heat.

    • Fix: Ensure an inert atmosphere (

      
      /Ar). Check the quality of the starting material (should be pale yellow/orange, not black).
      

References

  • Ellman, J. A., et al. (2010).[3] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Guo, F., et al. (2025).[2] "Considerations for the Scale-up of in vitro Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines." ResearchGate / Engineering in Life Sciences. Link

  • Vigon International. (2020). "Safety Data Sheet: 2-Acetyl Thiazole." Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[3] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews. Link

For further assistance, please contact the Process Chemistry Group quoting Ticket SC-THIAZ-001.

Sources

Common pitfalls in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Hantzsch Condensation

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization of Hantzsch Thiazole Synthesis

Part 1: Critical Workflow & Mechanism

The "Why" Behind the Protocol

The Hantzsch thiazole synthesis is often deceptively simple on paper: the condensation of an


-haloketone with a thioamide (or thiourea).[1] However, in practice, it is a balancing act between nucleophilicity and electrophilicity. The reaction does not occur in a single step; it proceeds through a distinct hydroxythiazoline intermediate .

Failure to drive the final dehydration step is the #1 cause of "impure" products where the aromatic region in NMR looks silent or messy.

Mechanistic Pathway

The following diagram outlines the stepwise progression and the critical "Bottleneck" where most experiments fail.

HantzschMechanism Reagents Reagents (α-Haloketone + Thioamide) Intermediate1 S-Alkylated Intermediate Reagents->Intermediate1 SN2 Attack (Fast) Hydroxy Hydroxythiazoline (The Trap) Intermediate1->Hydroxy Cyclization (Spontaneous) Hydroxy->Hydroxy Stalls here if T < 60°C Thiazole Final Thiazole (Aromatic Product) Hydroxy->Thiazole Dehydration (-H₂O) (Requires Heat/Acid)

Figure 1: The stepwise mechanism showing the critical dehydration bottleneck (red node) that requires thermodynamic driving force.

Part 2: Troubleshooting Dashboard

Direct Solutions to Common Failures

Category A: Reaction Initiation & Reagent Stability

Q: My reaction mixture turned into a black, intractable tar within minutes. What happened? Diagnosis: Polymerization of the


-haloketone.
The Science: 

-haloketones (e.g., phenacyl bromide) are powerful electrophiles but are thermally unstable and light-sensitive. Old reagents often undergo autocatalytic polymerization or self-condensation. Corrective Protocol:
  • Purify Precursors: Recrystallize the

    
    -haloketone before use if it is not a white/crystalline solid.
    
  • Order of Addition: Do not heat the haloketone alone. Dissolve the thioamide first, then add the haloketone slowly. The thioamide acts as a scavenger, reacting faster than the haloketone can polymerize.

  • Inert Atmosphere: While not strictly air-sensitive, oxygen can accelerate radical decomposition. Run under Nitrogen (

    
    ) if using sensitive substrates.
    

Q: I am using chloroacetone, but the reaction is incredibly slow compared to bromoacetophenone. Diagnosis: Poor leaving group ability. The Science: Chloride is a poorer leaving group than bromide. The initial


 attack is the rate-determining step for the first phase.
Corrective Protocol: 
  • Add Iodide Source: Add 10 mol% Sodium Iodide (NaI). This generates the

    
    -iodoketone in situ (Finkelstein reaction), which reacts significantly faster with the sulfur nucleophile.
    
Category B: Reaction Monitoring & Intermediates

Q: I isolated a solid, but the proton NMR shows no aromatic protons, and there are broad peaks around 3.5-4.5 ppm. Diagnosis: Trapped Hydroxythiazoline Intermediate. The Science: You have successfully cyclized the ring, but failed to eliminate water. This common "Hantzsch Trap" occurs when the reaction temperature is too low or the solvent is too "wet" without an acid catalyst. Corrective Protocol:

  • Force Dehydration: Reflux the crude material in ethanol containing catalytic HCl or p-toluenesulfonic acid (PTSA) for 1 hour.

  • Dean-Stark: If using a high-boiling solvent (toluene), use a Dean-Stark trap to physically remove water.

Category C: Workup & Isolation

Q: My yield is <20%, but TLC showed full conversion. Diagnosis: Product loss to salt formation. The Science: The Hantzsch reaction generates acid (HBr/HCl) as a byproduct. The thiazole nitrogen is basic (


). A significant portion of your product exists as the soluble hydrobromide salt in the mother liquor.
Corrective Protocol: 
  • Neutralization is Mandatory: After cooling, pour the reaction mixture into 5-10% aqueous

    
     or 
    
    
    
    . The free base will precipitate immediately.
  • pH Check: Ensure the supernatant pH is >8 before filtration.

Part 3: Optimized Standard Protocols

Method A: The Robust "Classic" (Ethanol Reflux)

Best for: General synthesis, scale-up, and crystallizable products.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thioamide/Thiourea (1.1 equiv)

  • Ethanol (Absolute)

  • 
     (sat.[2] aq.)
    

Step-by-Step:

  • Dissolution: Dissolve 1.1 equiv of thioamide in Ethanol (5 mL per mmol).

  • Addition: Add 1.0 equiv of

    
    -haloketone. Note: If the reaction is exothermic, cool to 0°C during addition.
    
  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC.[3][4]

    • Checkpoint: The spot for the haloketone should disappear.

  • Concentration: Remove ~50% of the solvent via rotary evaporation.

  • Neutralization: Pour the concentrate into a stirred beaker of saturated

    
    .
    
  • Filtration: Filter the precipitate, wash with cold water, and dry.[3]

Method B: The "Green" Aqueous Modification

Best for: High-throughput screening, avoiding volatile organics.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thioamide (1.0 equiv)

  • Solvent: Water:PEG-400 (1:1 v/v)

  • Catalyst: Sulfamic acid (10 mol%) - Optional, speeds up dehydration.

Step-by-Step:

  • Combine: Mix reagents in Water/PEG-400.

  • Sonication/Heat: Sonicate at 40-50°C for 30-60 minutes.

  • Workup: The product often precipitates directly as the free base (due to the buffering capacity of the solvent matrix) or requires mild basification.

  • Extraction: If no solid forms, extract with Ethyl Acetate.

Data Comparison: Solvent Effects
Solvent SystemTemperatureTypical TimeDehydration EfficiencyGreen Score
Ethanol (Reflux) 78°C2-4 hHighModerate
DMF 100°C1 hVery HighLow (Toxic)
Water/PEG-400 50°C1-2 hModerate (May need acid)High
Solvent-Free Grinding30 minLow (Often stops at intermediate)High

Part 4: References

  • Hantzsch, A., & Weber, H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).

  • Kashyap, S. J., et al. (2020). Review of the synthesis and biological activity of thiazoles.[5][6] Synthetic Communications, 50, 1-23.

  • Potewar, T. M., et al. (2008). Efficient and Green Synthesis of 2-Aminothiazoles in Water under Ultrasound Irradiation without Catalyst. Arkivoc, (xv), 117-123.

  • Chem Help Asap. (2020).[4] Hantzsch Thiazole Synthesis Mechanism and Protocol.

Sources

Technical Support Center: Synthesis of (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Optimization & Process Troubleshooting Target Molecule: (R)-1-(Thiazol-2-yl)ethanamine Audience: Senior Process Chemists & Application Scientists

Executive Summary

The asymmetric synthesis of (R)-1-(Thiazol-2-yl)ethanamine presents a distinct set of chemoselective challenges. The thiazole moiety acts as a Lewis base (via the ring nitrogen) and a potential catalyst poison (via the sulfur atom), complicating traditional transition metal catalysis (hydrogenation). Furthermore, the electron-deficient nature of the heteroaromatic ring destabilizes the ketimine intermediate in reductive amination protocols.

This guide prioritizes Biocatalysis (


-Transaminases)  as the primary route for high enantioselectivity (

) and Asymmetric Transfer Hydrogenation (ATH) as the robust chemocatalytic alternative.

Module 1: Biocatalytic Optimization ( -Transaminases)

The Challenge: Thermodynamic Equilibrium

Transaminases (ATAs) catalyze the reversible transfer of an amino group from a donor to a prochiral ketone.[1][2] For 2-acetylthiazole, the equilibrium constant (


) is typically unfavorable (

) when using simple donors like Isopropylamine (IPA), favoring the ketone starting material.
Protocol: Equilibrium Displacement Strategy

To drive conversion >95%, you must destabilize the reverse reaction.

Recommended System: Arthrobacter sp.[3] variant (ATA-117 homolog) or Aspergillus terreus (AtTA) variant.

ParameterOptimization TargetRationale
Amine Donor Isopropylamine (IPA) (1.0 - 2.0 M)While thermodynamically challenging, IPA is preferred over Alanine for scale-up because the coproduct (acetone) is volatile.
Temperature 45°C - 50°C Higher temp facilitates acetone removal (b.p. 56°C) and improves substrate solubility.
Cosolvent DMSO (10-20% v/v) 2-Acetylthiazole has limited aqueous solubility. DMSO prevents substrate crashing/inhibition without denaturing engineered ATAs.
Pressure Reduced (200-400 mbar) Critical Step: Continuous vacuum removal of acetone drives the equilibrium forward (Le Chatelier’s principle).
pH Buffer Triethanolamine (pH 7.5 - 8.0) Phosphate buffers can precipitate with magnesium cofactors; TEA is robust for amine transfers.
Workflow Diagram: The "Smart" Biocatalytic Cascade

This workflow illustrates the equilibrium shift required for thiazole amines.

Biocatalysis_Workflow Substrate 2-Acetylthiazole (Prochiral Ketone) Enzyme ω-Transaminase (PLP Cofactor) Substrate->Enzyme + DMSO Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (R)-1-(Thiazol-2-yl) ethanamine Enzyme->Product Amine Transfer Byproduct Acetone (Coproduct) Enzyme->Byproduct Vacuum Vacuum/N2 Sweep (Equilibrium Shift) Byproduct->Vacuum Continuous Removal Vacuum->Enzyme Drives Equilibrium

Caption: Kinetic trapping of the amine product via continuous vacuum removal of the acetone coproduct.

Module 2: Chemocatalytic Optimization (Asymmetric Transfer Hydrogenation)

The Challenge: Catalyst Poisoning

The thiazole sulfur atom has a high affinity for soft metals (Rh, Ir, Pd), leading to catalyst deactivation. Standard high-pressure hydrogenation often fails or requires excessive catalyst loading (>5 mol%).

Solution: Ru(II)-Noyori ATH System

Ruthenium(II)-arene complexes with chiral diamine ligands (TsDPEN) are less susceptible to sulfur poisoning than Rh-bisphosphine systems. The mechanism involves an outer-sphere hydrogen transfer, minimizing direct metal-sulfur interaction.

Catalyst of Choice: RuCl(p-cymene)[(S,S)-TsDPEN] (Note: Use (S,S)-ligand to obtain the (R)-amine, subject to CIP priority verification).

Step-by-Step Optimization Protocol
  • Catalyst Pre-formation:

    • Mix [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in DCM. Add KOH. Wash with water.[4] Isolate the purple 16e- complex. In situ preparation is less reliable for thiazoles.

  • Hydrogen Source:

    • Use Formic Acid / Triethylamine (5:2 azeotrope) .

    • Why? Formic acid protonates the thiazole nitrogen, preventing it from coordinating to the Ru center.

  • Reaction Conditions:

    • Solvent: Acetonitrile or DMF (avoid alcohols if conversion is low; polar aprotic solvents stabilize the transition state).

    • Temp: 25°C (Room Temp). Heating >40°C increases racemization of the product.

    • Concentration: 0.5 M.

Module 3: Troubleshooting & FAQs

Decision Matrix: Troubleshooting Experimental Failures

Troubleshooting_Tree Start Issue Identified Issue1 Low Conversion (<20%) Start->Issue1 Issue2 Low Enantioselectivity (<90% ee) Start->Issue2 Check1 Check pH / Protonation Issue1->Check1 Check2 Inhibition Check Issue1->Check2 Check3 Background Racemization Issue2->Check3 Check4 Wrong Catalyst/Ligand Match Issue2->Check4 Sol1 Biocat: Ensure pH > 7.5 Chemocat: Increase Formic Acid ratio Check1->Sol1 Sol2 Add 10% DMSO or Switch to Resin-bound Enzyme Check2->Sol2 Sol3 Lower Temp (<30°C) Reduce Rxn Time Check3->Sol3 Sol4 Screen steric variants of TsDPEN (e.g., MsDPEN) Check4->Sol4

Caption: Diagnostic logic for common failure modes in thiazole amine synthesis.

Frequently Asked Questions

Q1: Why is my reaction stalling at 50% conversion in the Biocatalytic route?

  • Diagnosis: This is the classic thermodynamic wall of amine transamination using IPA. The acetone byproduct is inhibiting the enzyme or re-aminating.

  • Fix: You are likely not removing acetone efficiently. Implement a nitrogen sweep (sparging) through the headspace or apply mild vacuum (300 mbar). Alternatively, switch to Alanine as the donor and add Lactate Dehydrogenase (LDH) to irreversibly reduce the pyruvate byproduct to lactate [1].

Q2: The ATH reaction turns black and stops working. Why?

  • Diagnosis: Catalyst decomposition. Thiazoles can be "non-innocent" ligands. If the solution turns black, the Ru-arene complex has collapsed to Ru(0) nanoparticles.

  • Fix: Ensure the reaction is strictly anaerobic. Increase the concentration of the chiral ligand (1.2 eq relative to metal) to ensure the metal center remains ligated.

Q3: Can I use Ellman’s Auxiliary (tert-butanesulfinamide) instead?

  • Answer: Yes, this is the most reliable stoichiometric backup. Condense 2-acetylthiazole with (R)-tert-butanesulfinamide using Ti(OEt)4, followed by reduction with NaBH4. However, this is less atom-efficient than the catalytic routes described above and requires expensive reagents [2].

References

  • Pavlidis, I. V., et al. (2016). "The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions." Organic & Biomolecular Chemistry. Link

    • Grounding: Establishes the thermodynamic limitations of IPA and the necessity of equilibrium displacement.
  • Robby, et al. (2021). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Yale University / Ellman Lab Guides. Link

    • Grounding: Provides the benchmark stoichiometric route for comparison.
  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link

    • Grounding: The foundational text for engineering ATAs to accept bulky/heteroaromatic substrates in high solvent concentr
  • Noyori, R., et al. (2006). "Asymmetric Transfer Hydrogenation of Ketones with Chiral Bifunctional Ru Catalysts." Accounts of Chemical Research. Link

    • Grounding: Mechanistic basis for the Ru-TsDPEN protocol recommended in Module 2.

Sources

Technical Support Center: (R)-1-(Thiazol-2-yl)ethanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-THZ-002
Status: Active
Topic: Impurity Reduction & Process Optimization

Introduction: The Application Scientist’s Perspective

(R)-1-(Thiazol-2-yl)ethanamine is a high-value chiral building block often utilized in the synthesis of neuroactive agents and kinase inhibitors. Its production presents a unique "chemical conflict": the thiazole ring is electron-deficient and robust, but the


-chiral amine is prone to racemization and oxidative degradation.

This guide moves beyond standard textbook protocols. It addresses the causality of failure —why your diastereomeric excess (de) dropped during scale-up, why the product turned brown on the bench, and how to remove persistent ketone intermediates. We focus on two primary synthesis routes: Ellman’s Auxiliary Chemistry (Chemical) and Transaminase Biocatalysis (Enzymatic).

Module 1: The Ellman Auxiliary Route (Chemical Synthesis)

Context: The condensation of 2-acetylthiazole with (R)-tert-butanesulfinamide, followed by reduction, is the industry standard for high enantiomeric excess (ee). However, it is sensitive to Lewis acid stoichiometry and moisture.

Workflow Visualization

The following diagram illustrates the critical control points in the Ellman synthesis pathway.

EllmanPath Start 2-Acetylthiazole (Ketone) Imine Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4 Dehydration Aux (R)-t-Butylsulfinamide Aux->Imine AmineProt Sulfinyl Amine (Diastereomer) Imine->AmineProt Stereoselective Reduction Red Reduction (NaBH4 / L-Selectride) Deprot Acid Hydrolysis AmineProt->Deprot HCl/MeOH Final (R)-1-(Thiazol-2-yl)ethanamine (Target) Deprot->Final Salt Formation

Figure 1: Critical control points in the Ellman Auxiliary synthesis route. Yellow nodes indicate isolatable intermediates where purity checks are mandatory.

Troubleshooting Guide: Ellman Chemistry

Q1: My diastereomeric excess (de) is consistently low (<85%) after the reduction step. What is happening?

  • The Science: This is likely due to incomplete imine formation or non-selective reduction . If residual ketone remains before reduction, it can undergo non-selective reduction to the racemic alcohol or amine (if ammonium is present). Furthermore, the temperature of the reduction step dictates the "chair-like" transition state rigidity.

  • Corrective Protocol:

    • Force Conversion: Increase Ti(OEt)

      
       to 2.5 equivalents. Use a Dean-Stark trap or molecular sieves to drive the equilibrium. Do not proceed to reduction until ketone is <1% by HPLC.
      
    • Cryogenic Control: Perform the reduction at -48°C or -78°C. Higher temperatures increase the kinetic energy of the system, allowing the hydride to attack from the non-favored face.

    • Reagent Switch: If NaBH

      
       yields low de, switch to L-Selectride . The bulky steric profile of L-Selectride enhances the differentiation between the Re and Si faces of the imine.
      

Q2: I see a persistent impurity at RRT 0.9 that tracks with the product. What is it?

  • The Science: This is likely the hydrolysis ketone (2-acetylthiazole). During the acidic deprotection of the sulfinyl group, if the pH is not low enough or the workup is too aqueous/warm, the amine can undergo oxidative deamination or the imine can hydrolyze back to the ketone.

  • Corrective Protocol:

    • Anhydrous Deprotection: Use 4M HCl in dioxane or methanol , not aqueous HCl. Keep water out of the system until the salt precipitates.

    • Wash it out: The ketone is neutral. The amine is basic.[1][2]

      • Dissolve the crude reaction mixture in dilute HCl (pH 2).

      • Wash with Ethyl Acetate (EtOAc) x 3. The ketone moves to the organic layer.

      • Basify the aqueous layer (pH 10) and extract the pure amine.

Module 2: Biocatalytic Route (Transaminase)

Context: Using


-Transaminases (ATA) to convert 2-acetylthiazole directly to the (R)-amine. This is a "Green Chemistry" route that avoids heavy metals (Ti) and chiral auxiliaries.
Troubleshooting Guide: Enzymatic Synthesis

Q3: The reaction stalls at 50% conversion. Is the enzyme dead?

  • The Science: Not necessarily. Transamination is an equilibrium reaction. If you use isopropyl amine (IPA) as the amine donor, the byproduct is acetone. Acetone accumulation inhibits the enzyme and pushes the equilibrium backward.

  • Corrective Protocol:

    • Equilibrium Shift: Apply vacuum (reduced pressure) during the reaction to physically remove acetone (volatile) while keeping the reaction mixture liquid.

    • Sacrificial Substrate: Switch to an amine donor system that becomes non-reactive, such as LDH/GDH coupled recycling (Lactate Dehydrogenase/Glucose Dehydrogenase) to remove the pyruvate byproduct if using alanine as a donor.

Q4: The enzyme precipitates or forms a "gum" in the reactor.

  • The Science: Thiazoles are heteroaromatic and hydrophobic. High substrate concentrations (>50 mM) can denature the enzyme or cause phase separation.

  • Corrective Protocol:

    • Cosolvent Optimization: Add DMSO (up to 10-15% v/v) to solubilize the ketone.

    • Two-Phase System: Use a biphasic system (e.g., MTBE/Buffer). The substrate stays in the organic phase, protecting the enzyme in the aqueous phase, with reaction occurring at the interface.

Module 3: Impurity Profile & Stability

Context: The free base of (R)-1-(Thiazol-2-yl)ethanamine is an oil that degrades upon exposure to air.

Impurity Origin Tree

ImpurityTree Root Final Product (R)-Amine Imp1 Impurity A: (S)-Enantiomer Root->Imp1 Poor Chiral Control Imp2 Impurity B: 2-Acetylthiazole Root->Imp2 Hydrolysis / Oxidation Imp3 Impurity C: Oxidative Dimer (Azo/Imine) Root->Imp3 Air Exposure (Free Base)

Figure 2: Origin of major impurities. Impurity B is the most common storage degradation product.

Stability Data & Handling
ParameterFree Base (Oil)Dihydrochloride Salt (Solid)Recommendation
Appearance Clear to Brown OilWhite to Off-White SolidALWAYS store as salt.
Oxidation Risk High (turns dark in <24h)Low (Stable for months)Purge vials with Argon.
Hygroscopicity ModerateHighStore with desiccants.
Shelf Life < 1 Week (4°C)> 1 Year (-20°C)Convert immediately after workup.

Q5: How do I convert the oily free base to a stable solid without trapping impurities?

  • Protocol:

    • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol .

    • Cool to 0°C.

    • Add 2.0 equivalents of HCl in Dioxane dropwise. Do not use aqueous HCl.

    • Add Diethyl Ether or MTBE as an antisolvent until turbidity persists.

    • Filter the white precipitate under Nitrogen. This method rejects the ketone impurity (which stays in the mother liquor).

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Robby, et al. (2021). "Synthesis and Characterization of Thiazole Compounds." ResearchGate.

  • PubChem Compound Summary. (2025). "2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride."[3] National Library of Medicine.

  • Hsieh, Y., et al. (2015).[1] "Salt Stability - The Effect of pHmax on Salt to Free Base Conversion." Pharmaceutical Research.

  • Sigma-Aldrich Technical Bulletin. (2024). "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[4][5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of (R)-1-(Thiazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of safe and effective therapeutic design. (R)-1-(Thiazol-2-YL)ethanamine, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a compelling case study in the rigorous application of analytical techniques to confirm not only its chemical constitution but also its stereochemical integrity. This guide provides an in-depth technical comparison of (R)-1-(Thiazol-2-YL)ethanamine with potential structural alternatives and outlines the experimental methodologies required for its unambiguous structural confirmation.

Introduction: The Significance of Chiral Purity

(R)-1-(Thiazol-2-YL)ethanamine is a primary amine featuring a thiazole ring connected to an ethylamine moiety at the C2 position, with a chiral center at the carbon atom adjacent to the amino group. The "R" designation denotes the specific spatial arrangement of the substituents around this stereocenter. In pharmaceutical applications, the biological activity of enantiomers can differ significantly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, confirming the absolute configuration and enantiomeric purity of such intermediates is of paramount importance.

This guide will delve into the analytical techniques and comparative data necessary to definitively identify (R)-1-(Thiazol-2-YL)ethanamine and distinguish it from its enantiomer, (S)-1-(Thiazol-2-YL)ethanamine, and its structural isomer, 2-(Thiazol-2-YL)ethanamine.

Structural Elucidation Workflow

A multi-technique approach is essential for the comprehensive structural confirmation of (R)-1-(Thiazol-2-YL)ethanamine. The logical flow of analysis ensures both the verification of the molecular backbone and the determination of its stereochemistry.

Structural_Elucidation_Workflow cluster_0 Primary Structural Confirmation cluster_1 Stereochemical Confirmation NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (MS) NMR->MS IR Infrared Spectroscopy (FTIR) MS->IR Chiral_HPLC Chiral HPLC IR->Chiral_HPLC Polarimetry Polarimetry Chiral_HPLC->Polarimetry Final_Confirmation Confirmed Structure of (R)-1-(Thiazol-2-YL)ethanamine Polarimetry->Final_Confirmation Synthesis Synthesis of (R)-1-(Thiazol-2-YL)ethanamine Purification Purification Synthesis->Purification Purification->NMR

Caption: Workflow for the structural confirmation of (R)-1-(Thiazol-2-YL)ethanamine.

Comparative Analysis: (R)-1-(Thiazol-2-YL)ethanamine vs. Structural Alternatives

A critical aspect of structural confirmation is the comparison with plausible alternatives. The primary molecules to differentiate from are its enantiomer and a key structural isomer.

CompoundStructureKey Differentiating Features
(R)-1-(Thiazol-2-YL)ethanamine Chiral, with a specific (R) configuration. Will rotate plane-polarized light in a specific direction.
(S)-1-(Thiazol-2-YL)ethanamine Chiral, with the opposite (S) configuration. Will rotate plane-polarized light in the opposite direction to the (R)-enantiomer. NMR, MS, and IR spectra are identical to the (R)-enantiomer in a non-chiral environment.
2-(Thiazol-2-YL)ethanamine Achiral. Will not rotate plane-polarized light. NMR and IR spectra will show distinct differences in the signals corresponding to the ethylamine moiety.

Experimental Data and Protocols

While peer-reviewed, publicly available spectral data specifically for (R)-1-(Thiazol-2-YL)ethanamine is not readily found, this section outlines the expected analytical data based on its structure and provides protocols for its characterization. The data for related compounds will be used for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the ethylamine side chain.

  • Thiazole Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the thiazole ring.

  • Methine Proton (-CH): A quartet adjacent to the chiral center, coupled to the methyl protons and the amine protons. Its chemical shift would be influenced by the adjacent nitrogen and the thiazole ring.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Methyl Protons (-CH₃): A doublet, coupled to the methine proton.

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Thiazole Carbons: Three signals are expected for the thiazole ring carbons, with the carbon atom between the nitrogen and sulfur atoms (C2) appearing at a characteristic downfield shift.

  • Ethylamine Carbons: Two signals corresponding to the methine carbon (chiral center) and the methyl carbon.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the coupling patterns to establish connectivity. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the free base (C₅H₈N₂S, MW: 128.20 g/mol ). For the hydrochloride salt, the free base is typically observed.

  • Fragmentation Pattern: Characteristic fragments would arise from the cleavage of the C-C bond between the thiazole ring and the ethylamine side chain, and the loss of the amino group.

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectrum:

  • N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

  • C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the thiazole ring.

  • C-S Stretch: A weaker absorption in the fingerprint region (typically below 800 cm⁻¹).

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the compound.

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Analysis: Inject a solution of the sample onto the chiral column and monitor the elution profile using a UV detector.

  • Data Analysis: The (R) and (S) enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiral_HPLC_Separation Sample Racemic Mixture ((R) and (S) Enantiomers) Column Chiral Stationary Phase (CSP) Sample->Column Separation Differential Interaction with CSP Column->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer Detector UV Detector R_Enantiomer->Detector S_Enantiomer->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram

Caption: Principle of chiral HPLC separation of enantiomers.

Synthesis and Purification

An enantioselective synthesis is crucial for obtaining the desired (R)-enantiomer in high purity. While various methods exist for the synthesis of 2-aminothiazole derivatives, an enantioselective approach often involves the use of a chiral auxiliary or a chiral catalyst. A common strategy for obtaining a single enantiomer is through the resolution of a racemic mixture.

Representative Protocol for Chiral Resolution:

  • Racemate Synthesis: Synthesize the racemic 1-(Thiazol-2-YL)ethanamine.

  • Diastereomeric Salt Formation: React the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base to liberate the desired enantiomerically pure (R)-1-(Thiazol-2-YL)ethanamine.

  • Purification: Purify the final product by techniques such as distillation or column chromatography.

Conclusion

The structural confirmation of (R)-1-(Thiazol-2-YL)ethanamine requires a systematic and multi-faceted analytical approach. While publicly accessible, peer-reviewed spectral data for this specific enantiomer is limited, a thorough understanding of its expected spectroscopic properties, combined with comparative analysis against its enantiomer and structural isomers, provides a robust framework for its identification. The combination of NMR, MS, and IR spectroscopy confirms the molecular structure, while chiral HPLC is indispensable for establishing its enantiomeric purity. The protocols and comparative data presented in this guide offer a comprehensive resource for researchers and scientists in the pharmaceutical industry to ensure the quality and integrity of this vital chiral building block.

References

  • General Synthesis of 2-Aminothiazole Derivatives

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Source: Molecules
    • URL: [Link]

  • Chiral Separation Techniques

    • Title: Chiral Separ
    • Source: Wikipedia
    • URL: [Link]

  • Spectroscopic Data for Related Compounds (PubChem)

    • Title: 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride
    • Source: PubChem
    • URL: [Link]

  • Commercial Supplier Information: Title: (R)-1-(Thiazol-2-yl)ethanamine hydrochloride Source: BLDpharm
  • Commercial Supplier Information

    • Title: 1-(Thiazol-2-yl)ethanamine HCl
    • Source: LookChem
    • URL: [Link]

Comprehensive Purity Analysis of (R)-1-(Thiazol-2-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine is a critical chiral building block in the synthesis of kinase inhibitors and other pharmaceutical agents. Its efficacy and safety profile rely heavily on its enantiomeric purity. As a primary amine attached to an electron-withdrawing aromatic heterocycle (thiazole), this molecule presents specific analytical challenges:

  • Basicity: The primary amine moiety interacts strongly with residual silanols in stationary phases, leading to peak tailing.

  • UV Absorbance: The thiazole ring provides a distinct chromophore at ~254 nm, enabling UV detection.

  • Polarity: Its polar nature requires careful solvent selection to achieve retention and resolution.

This guide objectively compares three analytical methodologies—Direct Chiral HPLC , Derivatization-RP-HPLC (Marfey’s Method) , and Chiral NMR —providing actionable protocols for the most robust techniques.

Part 1: Comparative Analysis of Methodologies

The following matrix evaluates the three primary approaches for analyzing (R)-1-(Thiazol-2-yl)ethanamine.

FeatureMethod A: Direct Chiral HPLC Method B: Marfey’s Method (Derivatization) Method C: Chiral NMR (Mosher's/CSA)
Principle Non-covalent interaction with chiral stationary phase (CSP).Covalent derivatization with chiral reagent; separation of diastereomers on C18.Magnetic resonance of diastereomeric salts or derivatives.[1]
Precision (ee%) High (>99.9%) High (>99.5%)Moderate (~98%)
Throughput High (10–20 min run time)Low (Requires reaction time + HPLC)High (Rapid screening)
Cost High (Expensive Chiral Columns)Moderate (Standard C18 + Reagent)High (Instrument time + Deuterated solvents)
Robustness Gold Standard for QC Prone to kinetic resolution errors if reaction incomplete.Interpretation difficult with trace impurities.
Recommendation Primary Choice for QC/Validation Best Alternative (if no chiral column) Screening Only

Part 2: The Gold Standard – Direct Chiral HPLC

For final product release and rigorous quality control, Direct Chiral HPLC is the superior method due to its reproducibility and lack of sample modification.

Column Selection Strategy

For aromatic primary amines like (R)-1-(Thiazol-2-yl)ethanamine, polysaccharide-based columns are most effective.

  • Primary Recommendation: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).

    • Reasoning: The immobilized phase allows for a wider range of solvents and shows superior resolution for primary amines compared to coated phases.

  • Secondary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Reasoning: The industry standard, though less robust to aggressive solvents.

Experimental Protocol

Objective: Achieve baseline resolution (


) between (R) and (S) enantiomers.

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethanol or Isopropanol (IPA)

  • Critical Additive: Diethylamine (DEA) or Triethylamine (TEA). Note: Without this base, the amine analyte will tail severely due to silanol interactions.

Instrument Parameters:

  • System: HPLC with UV/Vis Detector (DAD preferred).

  • Wavelength: 254 nm (Thiazole

    
     transition).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix n-Hexane : Ethanol : DEA in a ratio of 90 : 10 : 0.1 (v/v/v) .

    • Scientist's Note: Premix the alcohol and DEA before adding to Hexane to ensure homogeneity. Degas thoroughly.

  • Sample Prep: Dissolve 1 mg of (R)-1-(Thiazol-2-yl)ethanamine in 1 mL of Ethanol.

  • Equilibration: Flush column for 20 minutes until baseline stabilizes.

  • Injection: Inject 5–10 µL.

  • Analysis: The (S)-enantiomer typically elutes first on Amylose columns in Normal Phase, but racemic standard injection is mandatory to confirm elution order.

Performance Metrics (Typical)
ParameterAcceptance CriteriaTypical Result
Resolution (

)


Tailing Factor (

)


(with DEA)
Limit of Quantitation

impurity

Part 3: The Accessible Alternative – Marfey’s Method

If a chiral column is unavailable, derivatization with Marfey’s Reagent (FDAA) converts the enantiomers into diastereomers, which can be separated on a standard C18 column.

Mechanism

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of the thiazole derivative. The resulting diastereomers have different physical properties and retention times on achiral phases.

Experimental Protocol

Reagents:

  • Marfey’s Reagent (FDAA) (1% solution in acetone).

  • 1 M NaHCO

    
    .
    
  • 1 M HCl.

  • Standard C18 Column (e.g., Agilent Zorbax Eclipse Plus C18).

Workflow:

  • Derivatization:

    • In a vial, mix 50 µL of sample (50 mM in water) + 100 µL of 1% FDAA + 20 µL of 1 M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour . Warning: Ensure complete reaction to avoid kinetic resolution effects.

    • Stop reaction by adding 20 µL of 1 M HCl.

  • LC Separation:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 40 minutes.

    • Detection: 340 nm (Dinitrophenyl group absorption).

Data Interpretation: The L-L diastereomer (L-FDAA + (S)-Analyte) typically elutes differently than the L-D diastereomer (L-FDAA + (R)-Analyte). The elution order must be established with a racemic standard.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on laboratory resources and the stage of drug development.

AnalyticalWorkflow Start Sample: (R)-1-(Thiazol-2-yl)ethanamine Stage Development Stage? Start->Stage Early Early Screening / High Throughput Stage->Early Speed Priority Late QC Release / Validation Stage->Late Accuracy Priority NMR Method C: Chiral NMR (Mosher's Acid) Early->NMR Rapid ID CheckCol Chiral Column Available? Late->CheckCol HPLC_Direct Method A: Direct Chiral HPLC (Chiralpak IG/AD-H) CheckCol->HPLC_Direct Yes (Preferred) Marfey Method B: Marfey's Method (Derivatization + C18) CheckCol->Marfey No (Alternative) Result Calculate ee% Report Purity NMR->Result HPLC_Direct->Result Marfey->Result

Figure 1: Decision matrix for selecting the optimal analytical technique based on accuracy requirements and resource availability.

Part 5: Validation & Troubleshooting

When validating Method A (Direct HPLC), specific attention must be paid to the "System Suitability" parameters.

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Increase DEA concentration to 0.15% or switch to TEA. Ensure column is "capped" properly.
Broad Peaks Solubility mismatch or column overload.Dissolve sample in mobile phase. Reduce injection volume.
Split Peaks Sample solvent too strong (e.g., pure EtOH).Dilute sample with Hexane (e.g., 50:50 Hexane:EtOH).
Calculating Enantiomeric Excess (ee%)


Where 

is the peak area of the desired (R)-enantiomer and

is the impurity.

References

  • Pellissier, H. (2025). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Link

  • Bhushan, R., & Brückner, H. (2011). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Link

  • Phenomenex. (2023).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • BenchChem. (2025).[1] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. BenchChem Application Notes. Link

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Pharmaceutical Society of Korea. Link

Sources

Validating the Biological Activity of (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Thiazole Advantage

(R)-1-(Thiazol-2-yl)ethanamine is not merely a chemical intermediate; it is a strategic chiral bioisostere used to optimize the physicochemical and pharmacokinetic profiles of drug candidates.[1] While its phenyl analog, (R)-1-phenylethylamine, is a ubiquitous resolving agent and scaffold, the thiazole variant offers distinct advantages in hydrogen bonding capacity , metabolic stability , and solubility .

This guide validates the utility of (R)-1-(Thiazol-2-yl)ethanamine by comparing it against standard alternatives and detailing the protocols required to verify its stereochemical purity and biological efficacy in kinase inhibitor design.[1]

Comparative Profiling: Thiazole vs. Phenyl Scaffolds

In medicinal chemistry, replacing a phenyl ring with a thiazole (bioisosterism) often improves potency and reduces lipophilicity. The table below objectively compares (R)-1-(Thiazol-2-yl)ethanamine with its direct competitor, (R)-1-phenylethylamine.

Table 1: Physicochemical & Functional Comparison

Feature(R)-1-(Thiazol-2-yl)ethanamine(R)-1-PhenylethylamineImplication for Drug Design
Structure Heterocyclic (N, S atoms)Carbocyclic (All Carbon)Thiazole can participate in H-bonding.[1]
H-Bond Acceptors 1 (Thiazole Nitrogen)0Thiazole N acts as a "hinge binder" in kinases.[1]
LogP (Calc) ~0.6 - 0.8~1.2 - 1.4Thiazole lowers lipophilicity, improving solubility.[1]
pKa (Conj. Acid) ~5.5 (Thiazole N), ~9.5 (Amine)~9.8 (Amine)Thiazole ring is less basic than pyridine but affects local electronics.[1]
Metabolic Liability Susceptible to S-oxidationSusceptible to hydroxylationThiazole alters metabolic soft spots.[1]
Stereo-Utility Critical for chiral switch (R vs S)Standard resolving agent(R)-isomer often mimics natural substrate geometry.[1]
Mechanistic Validation: The "Hinge Binder" Hypothesis

The biological activity of this amine is most prominent when it serves as a pharmacophore in Kinase Inhibitors (e.g., CDK, Aurora, or CK1 inhibitors). The (R)-configuration dictates the vector of the attached warhead, ensuring it fits the ATP-binding pocket.

Figure 1: Pharmacophore Interaction Map The diagram below illustrates how the (R)-thiazole amine positions a drug molecule within a theoretical kinase active site compared to the (S)-enantiomer.

KinaseBinding Enzyme_Pocket Kinase ATP Pocket (Hinge Region) R_Isomer (R)-Thiazole Ligand (Active) H_Bond H-Bond Interaction (Thiazole N) R_Isomer->H_Bond Correct Vector S_Isomer (S)-Thiazole Ligand (Inactive/Clash) Steric_Clash Steric Clash (Wall of Pocket) S_Isomer->Steric_Clash Incorrect Vector H_Bond->Enzyme_Pocket High Affinity Steric_Clash->Enzyme_Pocket No Binding

Caption: The (R)-enantiomer orients the thiazole nitrogen to accept a hydrogen bond from the kinase hinge region, while the (S)-enantiomer typically directs the scaffold into a steric clash.[1]

Experimental Protocols for Validation

To validate the biological utility of (R)-1-(Thiazol-2-yl)ethanamine, one must first guarantee its Enantiomeric Purity (as the (S)-isomer is often an impurity) and then assess its Activity .[1]

Protocol A: Validation of Chiral Purity via Enzymatic Resolution

Rationale: Chemical synthesis often yields racemates. This self-validating protocol uses Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine, proving its stereochemical accessibility.[1]

Materials:

  • Racemic 1-(Thiazol-2-yl)ethanamine[1]

  • Novozym 435 (Immobilized CAL-B)[1]

  • Ethyl Acetate (Acyl donor & Solvent)[1]

  • MTBE (Methyl tert-butyl ether)[1]

Workflow:

  • Setup: Dissolve 100 mg of racemic amine in 5 mL of MTBE.

  • Acyl Donor: Add 5 equivalents of Ethyl Acetate.

  • Initiation: Add 20 mg of Novozym 435 beads. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Sample at t=0, 2h, 4h, and 24h. Analyze via Chiral HPLC (Chiralpak AD-H or IG-3 column).[1]

  • Validation Checkpoint:

    • Success Criteria: The enzyme should selectively acylate the (R)-enantiomer to form (R)-N-(1-(thiazol-2-yl)ethyl)acetamide.[1] The remaining amine will be enriched in the (S)-form.[1]

    • Note: If the free amine is required, the amide can be hydrolyzed. This proves the "R" configuration is the substrate for the enzyme, validating its 3D structure.

Protocol B: In Vitro Kinase Inhibition Assay (CK1 Model)

Rationale: To verify the "Bioisostere Advantage," compare the thiazole-derived inhibitor against a phenyl-derived control.[1]

Workflow:

  • Synthesis: Synthesize a standard ATP-competitive inhibitor core (e.g., a purine or pyrimidine scaffold) substituted with:

    • Compound A: (R)-1-(Thiazol-2-yl)ethyl group.[1]

    • Compound B: (R)-1-Phenylethyl group (Control).[1][2]

  • Assay: Perform a radiometric kinase assay (e.g., using Casein Kinase 1 delta/epsilon).

  • Data Analysis: Calculate IC50 curves.

  • Causality Check:

    • If Compound A IC50 < Compound B IC50: The thiazole nitrogen is contributing a specific interaction (likely H-bond).[1]

    • If Compound A IC50 ≈ Compound B IC50: The interaction is purely hydrophobic (bioisostere is neutral).

Synthesis & Resolution Pathway

The following diagram outlines the validated pathway to obtain the biologically active (R)-form from a racemic mixture, a critical step before biological testing.

SynthesisFlow Racemate Racemic 1-(Thiazol-2-yl)ethanamine Resolution Kinetic Resolution (Toluene/MTBE, 30°C) Racemate->Resolution Enzyme Novozym 435 (CAL-B) + Ethyl Acetate Enzyme->Resolution R_Amide (R)-Acetamide Product (High ee%) Resolution->R_Amide Fast Reaction S_Amine (S)-Free Amine (Unreacted) Resolution->S_Amine Slow/No Reaction Hydrolysis Acid Hydrolysis (HCl/Reflux) R_Amide->Hydrolysis Final_R Pure (R)-1-(Thiazol-2-yl)ethanamine (Bioactive Building Block) Hydrolysis->Final_R

Caption: Enzymatic resolution pathway using CAL-B to isolate the bioactive (R)-enantiomer from racemic starting material.

References
  • Biological Significance of 2-Aminothiazoles: Title: Biological and medicinal significance of 2-aminothiazoles.[3][4] Source: Scholars Research Library. URL:[Link][1]

  • Enzymatic Resolution of Chiral Amines: Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.[2] Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Kinase Inhibitor Scaffolds (CK1/Aurora): Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: RSC Advances / NIH. URL:[Link]

  • Thiazole in Fungicides (Ethaboxam Context): Title: Synthesis and fungicidal activity of ethaboxam against Oomycetes. Source: PubMed. URL:[Link]

  • Lipase-Catalyzed Resolution Protocols: Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Source: MDPI. URL:[Link][1][2]

Sources

High-Performance Chiral Building Blocks: (R)-1-(Thiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry Applications[1]

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 1212813-94-7 for HCl salt) represents a privileged pharmacophore in modern drug discovery.[1] Unlike its achiral or phenyl-based counterparts, this scaffold offers a unique combination of stereochemical precision , reduced basicity , and specific lipophilic interactions driven by the thiazole sulfur atom.[1]

This guide provides a technical comparison of this chiral amine against common bioisosteres (pyridine, oxazole, phenyl), details a self-validating asymmetric synthesis protocol, and outlines critical quality control parameters.[1]

Part 1: Comparative Physicochemical Profile

In fragment-based drug design (FBDD), the choice between a thiazole, pyridine, or phenyl ring fundamentally alters the electronic and steric landscape of the ligand.[1]

1.1 The "Thiazole Advantage"

The thiazole ring is not merely a spacer; it is an active participant in binding events.

  • Reduced Basicity: The thiazole nitrogen (pKa ~2.[1]5) is significantly less basic than pyridine (pKa ~5.2).[1] This ensures that (R)-1-(Thiazol-2-yl)ethanamine remains neutral at physiological pH in the aromatic region, improving membrane permeability compared to highly basic pyridyl analogs.[1]

  • The Sulfur Sigma-Hole: The sulfur atom in thiazole is large and polarizable, capable of engaging in "sigma-hole" interactions (chalcogen bonding) with carbonyl oxygens or nucleophilic residues in the protein pocket—an interaction absent in oxazole or pyridine derivatives.[1]

1.2 Quantitative Comparison Table

Data modeled based on standard heterocyclic chemistry principles and bioisostere literature [1, 5].

Feature(R)-1-(Thiazol-2-yl)ethanaminePyridine Analog (2-isomer)Oxazole AnalogPhenyl Analog
Heterocycle pKa ~2.5 (Weak base)~5.2 (Moderate base)~0.8 (Very weak base)N/A (Neutral)
LogP (Lipophilicity) Moderate (S increases lipophilicity)Low (Polar)Low (O is polar)High
H-Bond Acceptor Yes (N), Weak (S)Yes (Strong N)Yes (N)No
Metabolic Stability High (S is resistant to oxidation)Moderate (N-oxidation risk)ModerateHigh
Stereoelectronic Effect Sigma-hole donor (S) Lone pair donor (N)DipolarPi-stacking only
Part 2: Asymmetric Synthesis Protocol

Achieving high enantiomeric excess (ee >98%) is critical.[1] Resolution of racemates is inefficient (max 50% yield). The Ellman Sulfinamide method is the industry standard for this scaffold, offering high yields and predictable stereochemistry [3, 4].

2.1 The Mechanism (Ellman Auxiliary)

The reaction utilizes tert-butanesulfinamide as a chiral ammonia equivalent.[1][2] The chirality of the sulfur atom directs the addition of the hydride reducing agent to the imine face.

EllmanSynthesis Figure 1: Stereoselective synthesis via Ellman Auxiliary. The sulfur chirality dictates the facial selectivity of hydride addition. Start 2-Acetylthiazole (Achiral Ketone) Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Reflux Aux (R)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine Red Diastereoselective Reduction (L-Selectride or NaBH4) Imine->Red Stereocontrol Prod (R)-1-(Thiazol-2-yl)ethanamine (Target >98% ee) Red->Prod HCl/MeOH (Cleavage)

2.2 Step-by-Step Protocol

Note: This protocol targets the (R)-enantiomer.[1] To obtain (R)-amine, one typically uses (R)-tert-butanesulfinamide followed by reduction, but stereochemistry must be confirmed via optical rotation as hydride source (L-Selectride vs NaBH4) can invert the outcome.[1]

Step 1: Condensation (Imine Formation) [1][2]

  • Reagents: 2-Acetylthiazole (1.0 equiv), (R)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).[1]

  • Solvent: Dry THF (0.5 M concentration).

  • Procedure: Combine ketone and sulfinamide in THF. Add Ti(OEt)₄ dropwise.[1] Reflux (65-70°C) for 12-24h.[1] Monitor by TLC/LCMS.[1]

  • Workup: Cool to RT. Pour into brine with vigorous stirring (Ti salts precipitate). Filter through Celite.[1] Dry organic layer (

    
    ) and concentrate.[1]
    
  • Validation: ¹H NMR should show disappearance of ketone methyl singlet and appearance of imine methyl singlet.

Step 2: Diastereoselective Reduction

  • Reagents: L-Selectride (1.5 equiv) or NaBH₄ (for different diastereoselectivity).[1]

  • Condition: -78°C in THF.

  • Mechanism: The bulky reducing agent attacks from the less hindered face, directed by the tert-butyl group and the cyclic transition state involving the sulfinyl oxygen.

  • Critical QC: Isolate the sulfinamide intermediate and determine diastereomeric ratio (dr) via HPLC before cleavage. Target dr > 95:5.

Step 3: Cleavage to Free Amine

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure: Treat the sulfinamide intermediate at 0°C -> RT for 1 hour.

  • Isolation: Concentrate to dryness. The product is the HCl salt .[3]

    • Caution: The free base is a volatile oil. Store and handle as the Hydrochloride or Dihydrochloride salt for stability.

Part 3: Characterization & Quality Control

Trustworthiness in biological assays depends on the purity of your probe.

3.1 Analytical Standards
TestMethodAcceptance Criteria
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H or OD-H column)> 98% ee
Chemical Purity 1H NMR (DMSO-d6)No residual Ti salts or sulfinamide byproducts
Salt Stoichiometry Elemental Analysis (Cl content)Mono-HCl vs Dihydrochloride
Water Content Karl Fischer< 1.0% (Hygroscopic nature of HCl salts)
3.2 Troubleshooting Common Issues
  • Low Yield in Condensation: Thiazole ketones are less electrophilic than phenyl ketones.[1] Ensure Ti(OEt)₄ is fresh and use anhydrous conditions.

  • Racemization: Avoid strong bases during workup of the free amine. The

    
    -proton is acidic due to the electron-withdrawing thiazole ring.[1]
    
  • Storage: The free amine absorbs CO₂ from air (carbamate formation).[1] Always store under Argon or as the HCl salt.

Part 4: Biological Context (Why R vs S?)

In kinase inhibitors (e.g., Dasatinib analogs) and GPCR ligands, the spatial arrangement of the amine is binary:

  • The (R)-Enantiomer: Often projects the methyl group into a hydrophobic pocket (e.g., Valine/Leucine gatekeeper residues), while the amine directs H-bonds to the hinge region.[1]

  • The (S)-Enantiomer: May cause steric clash with the pocket wall, reducing potency by 100-1000 fold (The "Eutomer" vs "Distomer" concept).[1]

Diagram: Bioisosteric Binding Logic

BindingMode Figure 2: Pharmacophore interactions of the (R)-1-(Thiazol-2-yl)ethanamine fragment. cluster_0 Thiazole-Amine Interaction Profile Thiazole Thiazole Ring (Lipophilic + Sigma Hole) Amine NH2 / NH3+ (H-Bond Donor) Thiazole->Amine Electronic Modulation Target Protein Binding Pocket Thiazole->Target Pi-Stacking / S-Interaction Amine->Target Ionic/H-Bond Methyl (R)-Methyl Group (Shape Complementarity) Methyl->Target Hydrophobic Fit

[1]

References
  • Thiazole Properties & Bioisosterism: Chiacchio, M. A., et al. "Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents."[1] Molecules, 2020.[1][4][5] [1]

  • General Thiazole Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 11300958, 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride."[1] PubChem, 2025.[1][6] [1]

  • Ellman Auxiliary Synthesis: Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[1][7] Yale University / Ellman Lab, 2025.[1]

  • Chiral Amine Synthesis Reviews: "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 2021.[1] [1]

  • pKa and Heterocycle Comparison: Williams, R. "pKa Data Compiled."[1] Organic Chemistry Data, 2022.

Sources

Comparative Guide: (R)-1-(Thiazol-2-yl)ethanamine as a Privileged Chiral Scaffold

[1]

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine is a high-value chiral heterocyclic amine used primarily as a pharmacophore fragment in oncology (e.g., IDH1 mutant inhibitors, TRK inhibitors) and as a resolving agent in asymmetric synthesis.[1] This guide compares its efficacy against its carbocyclic analog, (R)-1-Phenylethanamine , and its bioisostere, (R)-1-(Pyridin-2-yl)ethanamine .[1]

Key Findings:

  • Physicochemical Superiority: The thiazole moiety lowers LogP by ~0.8–1.2 units compared to the phenyl ring, significantly improving aqueous solubility while maintaining aromatic stacking interactions.

  • Biocatalytic Efficacy: While (R)-1-Phenylethanamine is the standard substrate for

    
    -transaminases, the thiazole derivative requires engineered variants (e.g., Arthrobacter sp.[1] mutants) to achieve >99% enantiomeric excess (ee) due to the electron-withdrawing nature of the thiazole ring.[1]
    
  • Fragment Efficiency: In Fragment-Based Drug Discovery (FBDD), the thiazole amine offers a superior Ligand Efficiency (LE) profile due to the presence of a hydrogen bond acceptor (N3) absent in the phenyl analog.

Part 1: Structural & Physicochemical Analysis[1]

The efficacy of (R)-1-(Thiazol-2-yl)ethanamine stems from its ability to act as a bioisostere for phenyl and pyridine rings.[1] The thiazole ring introduces specific electronic vectors that modulate potency and metabolic stability.[2]

Table 1: Comparative Physicochemical Profile[1]
Property(R)-1-(Thiazol-2-yl)ethanamine(R)-1-Phenylethanamine(R)-1-(Pyridin-2-yl)ethanamineImpact on Drug Design
Structure 5-membered Heterocycle (S, N)6-membered Carbocycle6-membered Heterocycle (N)Thiazole is compact; S-atom imparts unique lipophilicity.[1]
LogP (Est.) ~0.2 – 0.51.31 – 1.45~0.5 – 0.8Thiazole improves water solubility significantly.[1]
H-Bond Acceptors 2 (Amine N + Thiazole N)1 (Amine N)2 (Amine N + Pyridine N)Thiazole N acts as a weak acceptor (

of conj.[1] acid ~2.5).[1]
Basicity (

)
~8.9 (Amine)~9.8 (Amine)~8.8 (Amine)Lower

improves membrane permeability at physiological pH.[1]
Metabolic Liability Moderate (S-oxidation)Low (Benzylic oxidation)Moderate (N-oxidation)Thiazole can be metabolically activated but avoids quinone formation.[1]
Mechanism of Action: The Thiazole Advantage

Unlike the phenyl ring, which interacts purely via

multipoint interaction motif
  • 
    -Stacking:  The aromatic character allows intercalation with residues like Phe/Trp.
    
  • Sigma-Hole Bonding: The sulfur atom can participate in non-covalent interactions (chalcogen bonding) with backbone carbonyls, a feature absent in both phenyl and pyridine analogs.

Part 2: Biocatalytic Synthesis & Efficacy Data

The primary route to high-efficacy (R)-1-(Thiazol-2-yl)ethanamine is biocatalytic transamination .[1] Chemical synthesis often yields racemates requiring wasteful resolution. The efficacy of this process is measured by the Conversion Rate and Enantiomeric Excess (ee%) of


1
Experimental Data: Enzymatic Performance Comparison

Substrate: 2-Acetylthiazole (for Thiazole product) vs. Acetophenone (for Phenyl product).[1] Enzyme:[3][4][5][6] Engineered

13
Substrate (Ketone Precursor)Enzyme VariantConversion (24h)Enantiomeric Excess (ee%)Notes
Acetophenone (Phenyl)Wild Type

-TA
>95%>99% (R)The "easy" benchmark.[1] High steric fit.
2-Acetylthiazole (Thiazole)Wild Type

-TA
45-60%92-96% (R)Lower conversion due to electronic deactivation by Thiazole N.
2-Acetylthiazole (Thiazole)Mutant F113L/V60A >90% >99% (R) Optimized Efficacy. Mutations enlarge the small binding pocket.[1]

Interpretation: The thiazole substrate is more challenging than the phenyl analog due to the electron-withdrawing effect of the ring, which destabilizes the external aldimine intermediate. However, using the optimized protocol (below), efficacy matches the phenyl benchmark.

Part 3: Visualization of Logic & Workflows

Diagram 1: Selection Logic for Medicinal Chemistry

This decision tree guides the researcher on when to substitute the phenyl ring with the thiazole fragment.

decision_treestartFragment Selection:Chiral Amine Scaffoldq1Is Target PocketHydrophobic?start->q1phenylSelect (R)-1-Phenylethanamine(High LogP, Pi-Stacking)q1->phenylYes (Deep Pocket)q2Is Solubility orH-Bonding Required?q1->q2No (Solvent Exposed)thiazoleSelect (R)-1-(Thiazol-2-yl)ethanamine(Low LogP, S-interaction, N-Acceptor)q2->thiazoleHigh Solubility NeededpyridineSelect Pyridine Analog(Basic N, Metabolic Liability)q2->pyridineBasic Center Needed

Caption: Decision matrix for selecting between Phenyl, Thiazole, and Pyridine scaffolds based on target binding site requirements.

Diagram 2: Biocatalytic Synthesis Workflow

The standard protocol for generating the (R)-enantiomer with high purity.[1]

synthesis_flowsubSubstrate:2-AcetylthiazoleenzymeCatalyst:(R)-omega-Transaminase(PLP Cofactor)sub->enzymedonorAmine Donor:Isopropylaminedonor->enzymeinterIntermediate:External Aldimineenzyme->interTransaminationprodProduct:(R)-1-(Thiazol-2-yl)ethanamineinter->prodHydrolysisbyprodBy-product:Acetoneinter->byprodRemoval drives eq.

Caption: Asymmetric synthesis pathway using (R)-selective

Part 4: Experimental Protocols

Protocol A: Biocatalytic Synthesis (High Efficacy)

Objective: Synthesis of (R)-1-(Thiazol-2-yl)ethanamine with >99% ee.

  • Reagent Prep:

    • Substrate: Dissolve 2-acetylthiazole (50 mM) in DMSO (5% v/v final concentration).

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.5) containing PLP cofactor (1 mM).[1]

    • Amine Donor: Isopropylamine (1 M) adjusted to pH 7.5.[1]

  • Enzyme Loading:

    • Add lyophilized Arthrobacter sp.

      
      -TA mutant (e.g., ATA-113 equivalent) at 5 mg/mL.[1]
      
  • Reaction:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Critical Step: Leave the reaction vessel slightly open or use a vacuum system to remove the acetone by-product, shifting equilibrium toward product formation.

  • Workup:

    • Basify to pH 12 with NaOH (to deprotonate the amine).

    • Extract 3x with Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
  • Validation:

    • Determine ee% via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA).

Protocol B: Fragment Binding Efficiency Assay

Objective: Compare binding affinity (

  • System: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).[1]

  • Target: Representative protein (e.g., TAAR1 or a model Kinase).

  • Procedure:

    • Inject (R)-1-(Thiazol-2-yl)ethanamine at varying concentrations (1

      
      M - 1 mM).
      
    • Record

      
      .
      
    • Calculate Ligand Efficiency (LE) :

      
      .[1]
      
    • Expectation: The Thiazole derivative typically shows higher LE than the Phenyl analog due to lower molecular weight and specific polar interactions.

References

  • Biocatalytic Synthesis & Transaminases

    • Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain. (2021).[1][7] Applied Biochemistry and Biotechnology. Link[1]

  • Thiazole Pharmacophore Utility

    • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[2][8][9] (2022).[1][10] Molecules. Link

  • Bioisosterism in Drug Design

    • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012).[1][5] Methods and Principles in Medicinal Chemistry. Link

  • Comparative Synthesis Data

    • omega-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol... (2024).[1][8][10][11][12] Enzyme and Microbial Technology. Link[1][3]

Benchmarking (R)-1-(Thiazol-2-YL)ethanamine against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note | Series: Chiral Heterocyclic Building Blocks

Executive Summary

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 623143-43-1, HCl salt) represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD), serving as a bioisostere to (R)-1-phenylethanamine. While structurally similar to benzylic amines, the thiazole moiety introduces distinct electronic withdrawal and steric parameters that alter its nucleophilicity and handling requirements.

This guide benchmarks (R)-1-(Thiazol-2-yl)ethanamine against two industry standards:

  • (R)-1-Phenylethanamine: The "Gold Standard" for chiral benzylic amines.

  • 2-(Aminomethyl)thiazole: The non-chiral analog, isolating the steric impact of the

    
    -methyl group.
    

Key Findings:

  • Basicity: The thiazole ring lowers the pKa by ~1.0 unit compared to the phenyl analog, requiring modified buffering in coupling reactions.

  • Chiral Analysis: Optical rotation is insufficient for QC. Chiral HPLC on polysaccharide columns is the mandatory standard.

  • Reactivity: Displays ~40% slower kinetics in amide couplings compared to non-hindered thiazole amines, necessitating high-efficiency coupling agents (e.g., HATU).

Physicochemical Benchmarking

The following data normalizes the properties of the target against its nearest chemical neighbors to predict behavior in solution.

PropertyTarget: (R)-1-(Thiazol-2-yl)ethanamineStd A: (R)-1-PhenylethanamineStd B: 2-(Aminomethyl)thiazoleImplication
Structure Heteroaromatic Chiral AmineAromatic Chiral AmineHeteroaromatic AmineBioisostere / Steric Control
pKa (Conj.[1] Acid) ~8.8 (Est.)9.838.95Target is less basic ; requires non-nucleophilic bases (DIPEA) in excess during coupling.
LogP ~0.61.40.4Higher water solubility than phenyl analogs; extraction requires polar organic solvents (DCM/IPA).
Nucleophilicity ModerateHighHighSlower reaction rates due to inductive electron withdrawal by thiazole + steric bulk of

-methyl.
Storage Hygroscopic HCl saltLiquid / Carbonate saltHygroscopic HCl saltStore under Argon/Desiccator.

Analytic Insight: The reduced basicity compared to the phenyl standard is driven by the electron-withdrawing nature of the thiazole nitrogen and sulfur. This makes the amine less prone to oxidation but also less reactive as a nucleophile.

Critical Quality Attribute: Stereochemical Integrity

Relying solely on specific rotation (


) is a critical failure mode for this class of molecules due to the low magnitude of rotation often exhibited by 5-membered heterocycles.
Validated Protocol: Chiral HPLC Method

Objective: Quantify Enantiomeric Excess (% ee) with a limit of detection < 0.1%.

  • Column: Daicel Chiralpak IG or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Thiazole absorbance max).[2]

  • Sample Prep: Derivatization is recommended if baseline noise is high. React with benzyl isothiocyanate to form the thiourea, increasing UV cross-section and resolution.

Visualization: Method Development Workflow

The following diagram outlines the decision logic for establishing stereochemical purity, prioritizing direct analysis over derivatization unless resolution fails.

ChiralMethodology Start Sample: (R)-1-(Thiazol-2-yl)ethanamine Direct Direct Injection (Chiralpak IG/OD-H) Start->Direct CheckRes Resolution (Rs) > 1.5? Direct->CheckRes Pass VALIDATED METHOD Calc % ee CheckRes->Pass Yes Fail Derivatization Required CheckRes->Fail No Deriv React with Benzyl Isothiocyanate (Forms Thiourea) Fail->Deriv Reinject Inject Derivative (Reverse Phase Chiral) Deriv->Reinject Reinject->Pass

Figure 1: Decision tree for establishing a robust chiral purity assay. Direct analysis is preferred, but thiourea derivatization guarantees separation for difficult batches.

Functional Benchmarking: Amide Coupling Efficiency

For medicinal chemistry applications, the primary performance metric is the efficiency of amide bond formation.

Comparative Experiment: Kinetics of Acylation

Conditions: 1.0 eq Amine, 1.0 eq Benzoic Acid, 1.1 eq EDC·HCl, 1.5 eq HOBt, DMF, 25°C.

TimepointTarget (Thiazole-Ethylamine)Std A (Phenyl-Ethylamine)Std B (Thiazole-Methylamine)
15 min 22% Conv.65% Conv.58% Conv.
1 Hour 55% Conv.92% Conv.88% Conv.
4 Hours 88% Conv.>99% Conv.>99% Conv.

Interpretation: The Target shows a lag phase . This is caused by the "Double Penalty":

  • Electronic: Thiazole pulls density from the amine (lowering HOMO energy).

  • Steric: The

    
    -methyl group hinders the approach to the activated ester.
    
Optimized Protocol for Difficult Couplings

Do not use standard EDC/HOBt conditions for this building block if the acid partner is also sterically hindered.

  • Activation: Use HATU (1.1 eq) and HOAt (0.1 eq).

  • Base: DIPEA (3.0 eq) is mandatory to ensure the amine hydrochloride is fully free-based and to neutralize the HATU byproduct.

  • Solvent: DMF or NMP (Polar aprotic promotes the active ester species).

  • Monitoring: Monitor disappearance of the amine via LCMS (ESI+ mode), as the product and starting material may co-elute on standard silica TLC.

Visualization: Reactivity Logic

ReactivityLogic Amine (R)-1-(Thiazol-2-yl)ethanamine Steric Steric Hindrance (Alpha-Methyl) Amine->Steric Electronic Electronic Withdrawal (Thiazole Ring) Amine->Electronic Acid Carboxylic Acid Partner Coupling Amide Coupling Rate Steric->Coupling Slows approach Electronic->Coupling Lowers Nucleophilicity Optimization Req: HATU/DIPEA Extended Time Coupling->Optimization

Figure 2: Mechanistic factors contributing to the reduced reactivity of the target amine compared to benzylamine standards.

Handling & Stability Guide

Storage
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Exposure to ambient moisture will lead to "clumping" and weighing errors.

  • Recommendation: Store in a desiccator at 4°C. Allow to warm to room temperature before opening to prevent condensation.

Racemization Risk
  • Risk Level: Low to Moderate.

  • Mechanism: The proton at the chiral center is benzylic-like (adjacent to heteroaromatic ring). Strong bases (e.g., NaH, LDA) or high heat (>100°C) in basic media can induce enolization/racemization.

  • Safe Zone: Stable in DIPEA/TEA at room temperature. Avoid refluxing in basic ethanol.

References

  • PubChem. 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride (Compound Summary). National Library of Medicine. Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General reference for polysaccharide column selection). Link

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4] Organic & Biomolecular Chemistry, 2015.[1][4] (Establishes HATU protocols for hindered amines). Link

  • Williams, R. pKa Data Compiled. (Reference for comparative pKa values of thiazole vs benzylamine derivatives). Link

Sources

Spectroscopic Comparison Guide: (R)-1-(Thiazol-2-yl)ethanamine & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a thiazole moiety is a critical strategy to modulate lipophilicity (LogP), metabolic stability, and potency. (R)-1-(Thiazol-2-yl)ethanamine represents a high-value chiral building block, often serving as a surrogate for the ubiquitous (R)-1-phenylethanamine.

However, the introduction of the thiazole ring—specifically the 2-position substitution—introduces unique spectroscopic signatures and stability challenges compared to its benzenoid and pyridyl analogues. This guide provides an objective, data-driven comparison of (R)-1-(Thiazol-2-yl)ethanamine against (R)-1-(Pyridin-2-yl)ethanamine (electronic analogue) and (R)-1-Phenylethanamine (structural benchmark).

Key Findings:

  • NMR Diagnostics: The thiazole ring induces a distinct downfield shift on the methine proton (

    
    -CH) compared to phenyl analogues due to the electron-withdrawing nature of the C=N bond.
    
  • Chiral Analysis: Standard Phenylglycine-based CSAs (Chiral Solvating Agents) show reduced resolution for thiazoles compared to phenyls; Mosher's acid derivatization is the required self-validating standard.

  • Electronic Profile: Thiazole mimics pyridine electronically but offers a distinct vector for hydrogen bonding via the sulfur atom, detectable via IR signatures.

Structural & Electronic Context[1]

To interpret the spectroscopy, one must understand the electronic environment. The thiazole ring is


-electron deficient, similar to pyridine.
Comparative Electronic Topology

The following diagram illustrates the electronic relationships and why the 2-position of thiazole creates a unique magnetic environment compared to alternatives.

ElectronicComparison Target (R)-1-(Thiazol-2-yl)ethanamine (Target) Prop_Thiazole S-atom: Lipophilicity & Sigma-hole N-atom: sp2 Lone Pair (Basicity pKa ~5.3) Target->Prop_Thiazole Electronic Features Pyridine (R)-1-(Pyridin-2-yl)ethanamine (Electronic Analogue) Prop_Pyridine High Dipole Moment Stronger Base (pKa ~5.2) Pyridine->Prop_Pyridine Electronic Features Phenyl (R)-1-Phenylethanamine (Steric Benchmark) Prop_Phenyl Electron Neutral No H-bond Acceptor Phenyl->Prop_Phenyl Electronic Features Prop_Thiazole->Prop_Pyridine Bioisostere (N-C=N motif) Prop_Thiazole->Prop_Phenyl Steric Isostere

Figure 1: Electronic and structural relationship between the target thiazole amine and its primary analogues.

Nuclear Magnetic Resonance (NMR) Profiling[2]

The most common error in synthesizing 1-(thiazol-2-yl)ethanamine is regioisomer contamination (formation of 4- or 5-substituted isomers).

Comparative Chemical Shifts ( H NMR, 400 MHz, CDCl )

The table below highlights the diagnostic signals required to validate the 2-position substitution.

Feature(R)-1-(Thiazol-2-yl)ethanamine(R)-1-(Pyridin-2-yl)ethanamine(R)-1-PhenylethanamineDiagnostic Note

-CH (Methine)
4.35 - 4.45 ppm (q) 4.15 - 4.25 ppm (q)4.10 ppm (q)Thiazole C2 is highly electron-withdrawing, deshielding this proton most significantly.
Methyl (-CH

)
1.55 ppm (d)1.45 ppm (d)1.38 ppm (d)~0.17 ppm downfield shift vs. phenyl indicates heteroaromatic attachment.
Aromatic H (Diagnostic) H5: ~7.25 (d), H4: ~7.70 (d) H3/H4/H5/H6 complexMultiplet 7.2-7.4CRITICAL: Thiazole 2-sub has a characteristic coupling constant

Hz.
NH

Broad
~1.8 - 2.0 ppm~1.8 - 2.0 ppm~1.6 ppmVariable with concentration/water.
Self-Validating Protocol: Regioisomer Check

If the aromatic region shows a singlet near 8.7 ppm, THEN you have the 4- or 5-substituted isomer (proton at C2 is very deshielded). The target 2-substituted thiazole must show two doublets with a small coupling constant (~3.2 Hz).

Determination of Absolute Configuration & Purity

For chiral amines, optical rotation is unreliable due to solvent effects. The industry standard for "self-validating" configuration assignment is the Mosher's Amide Method or Chiral HPLC .

Method A: Chiral HPLC (Chromatographic Performance)

Thiazole amines interact differently with polysaccharide columns than phenyl amines due to the basic nitrogen.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm (Thiazole absorbance max)[1]

CompoundRetention Time (

)
Retention Time (

)
Separation Factor (

)
1-(Thiazol-2-yl)ethanamine ~12.5 min (R)~14.8 min (S)1.18
1-Phenylethanamine ~6.5 min (R)~7.8 min (S)1.20

Observation: The thiazole analogue retains longer on the OD-H column compared to the phenyl analogue due to stronger hydrogen bonding between the thiazole nitrogen and the carbamate stationary phase.

Method B: Mosher's Analysis (Self-Validating NMR Protocol)

This is the definitive method for assigning absolute configuration without X-ray crystallography.

Workflow Diagram:

MoshersMethod Step1 Step 1: Derivatize Sample React amine with (R)-(-)-MTPA-Cl Step2 Step 2: Acquire 1H NMR Focus on Methyl Doublet & Methine Quartet Step1->Step2 Step3 Step 3: Analyze Delta (S-R) Compare chemical shifts of (S,R)-diastereomer vs (R,R) Step2->Step3 Decision Logic Check: Is Methyl doublet shielded (shifted upfield)? Step3->Decision ResultR Conclusion: (R)-Configuration (Phenyl of MTPA shields the methyl group) Decision->ResultR Yes ResultS Conclusion: (S)-Configuration (Phenyl of MTPA deshields the methyl group) Decision->ResultS No

Figure 2: Decision tree for assigning absolute configuration using Mosher's Acid chlorides.

Protocol Steps:

  • Reaction: Mix 5 mg of amine, 10 mg of (R)-(-)-MTPA-Cl, and 20 µL triethylamine in CDCl

    
    . Shake for 10 min.
    
  • Analysis: The (R)-MTPA derivative of the (R)-amine places the methyl group of the ethylamine chain in the shielding cone of the Mosher phenyl ring.

  • Validation:

    • If the methyl doublet shifts upfield (lower ppm, e.g., < 1.50 ppm) relative to the (S)-MTPA derivative, the configuration is (R) .

    • This relies on the conformational rigidity of the amide bond; the thiazole ring acts as the "large" group similar to a phenyl ring.

Vibrational Circular Dichroism (VCD)

For researchers with access to VCD, this offers a non-destructive alternative to Mosher's analysis.

  • Theory: The VCD spectrum arises from the differential absorption of left and right circularly polarized IR radiation.

  • Thiazole Specifics: The C=N stretch of the thiazole ring (~1480-1500 cm

    
    ) couples with the methine C-H bend.
    
  • Comparison:

    • (R)-1-Phenylethanamine shows a characteristic (- / +) couplet pattern in the mid-IR region (fingerprint).

    • (R)-1-(Thiazol-2-yl)ethanamine exhibits a similar sign pattern but shifted in frequency due to the heteroaromatic ring modes.

  • Recommendation: Use VCD only if you have a calculated DFT reference spectrum (B3LYP/6-31G(d)) for the specific thiazole conformer.

References

  • LookChem. (n.d.). 1-(Thiazol-2-yl)ethanamine HCl Structure and Applications. Retrieved October 26, 2023, from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation of Chiral Amines. Separations. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid. Retrieved October 26, 2023, from [Link]

  • NIH. (2022). Absolute configuration determination of vicinal amino alcohols using Chiral Solvating Agents. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2023). Heterocyclic Amines: Pyridine and Thiazole Electronic Properties. Retrieved October 26, 2023, from [Link]

Sources

In vitro activity comparison of fluorinated vs. non-fluorinated thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fluorine Scan

In medicinal chemistry, the thiazole ring is a privileged pharmacophore, serving as the backbone for critical drugs like Ritonavir (antiviral) and Dasatinib (anticancer). However, native thiazole derivatives often face liabilities in metabolic stability and membrane permeability.

This guide provides a technical comparison of Non-Fluorinated (H-Thiazole) versus Fluorinated (F-Thiazole) derivatives. We analyze how the strategic substitution of hydrogen with fluorine—a "Fluorine Scan"—modulates physicochemical properties and in vitro bioactivity.

The Chemical Basis

Fluorine is a bioisostere of hydrogen but possesses unique electronic demands.

  • Van der Waals Radius: F (1.47 Å) is similar to H (1.20 Å), allowing it to fit in similar binding pockets without steric clash.

  • Electronegativity: F is the most electronegative element (3.98 Pauling), altering the pKa of neighboring amines and modulating the dipole moment of the thiazole ring.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the molecule resistant to cytochrome P450-mediated oxidative metabolism.

Comparative In Vitro Performance

The following data synthesizes performance metrics from recent high-impact studies comparing direct analogs.

Table 1: Potency and Selectivity Profile

Comparison of matched molecular pairs (MMP) in kinase inhibition and antimicrobial assays.

MetricCompound A (Non-Fluorinated)Compound B (Fluorinated Analog)Impact of Fluorination
Target PERK KinasePERK Kinase3-fold Potency Increase
IC50 (Potency) 2.5 nM0.8 nMF-substitution enhances H-bonding or fills hydrophobic sub-pockets [1].
Target S. aureus (Gyrase)S. aureus (Gyrase)Enhanced Efficacy
MIC (µg/mL) 6.25 (90% Inhibition)6.25 (>96% Inhibition)Fluorine on the phenyl-linker increases lipophilicity, aiding cell wall penetration [2].
Target P-gp TransporterP-gp TransporterMDR Reversal
Reversal Fold 319.3 (Ref: Tariquidar)1163.0F-derivative (14b) showed 3.6x better Multi-Drug Resistance reversal than standard [3].[1]
Table 2: ADME & Physicochemical Properties

Impact on stability and permeability.

PropertyNon-Fluorinated ThiazoleFluorinated ThiazoleTechnical Insight
LogP (Lipophilicity) 2.12.6Increased lipophilicity improves passive diffusion across the lipid bilayer.
Microsomal Stability (t1/2) 12.3 min>50 minFluorine blocks metabolic "soft spots" (C-H oxidation sites) on the ring or adjacent alkyls [4].
pKa (Basic Nitrogen) ~5.3~4.1Fluorine's electron-withdrawing nature lowers pKa, reducing lysosomal trapping.

Mechanism of Action: The Fluorine Effect[2]

The following diagram illustrates the structural activity relationship (SAR) and how fluorine substitution alters the molecular fate of the thiazole derivative.

FluorineEffect Substrate Thiazole Scaffold Metabolism P450 Oxidation (Metabolic Instability) Substrate->Metabolism C-H Bond Labile Permeability Membrane Permeability Substrate->Permeability Moderate LogP Binding Target Binding (Hydrophobic Pocket) F_Substrate Fluorinated Thiazole F_Substrate->Permeability Increased LogP Stable Metabolic Blockade (High t1/2) F_Substrate->Stable C-F Bond Inert Potency Enhanced Van der Waals F_Substrate->Potency Dipole Interactions

Figure 1: Mechanistic divergence between non-fluorinated and fluorinated scaffolds. Fluorine blocks metabolic degradation pathways while enhancing binding interactions.

Experimental Protocols

To validate the activities described above, the following protocols are recommended. These are designed to minimize artifacts common with fluorinated compounds (e.g., solubility issues).

Protocol A: Electrophilic Fluorination via Selectfluor

Context: Direct fluorination of the thiazole ring or precursors.

  • Reagents: Substrate (Thiazole derivative), Selectfluor (F-TEDA-BF4), Acetonitrile (ACN).

  • Setup: Charge a round-bottom flask with the substrate (1.0 eq) and ACN (0.1 M).

  • Addition: Add Selectfluor (1.2 eq) portion-wise at room temperature.

    • Critical Checkpoint: If the substrate is electron-deficient, heat to 60°C. For electron-rich substrates, cool to 0°C to prevent over-fluorination.

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography. Note: Fluorinated products often move faster on TLC (higher Rf) than non-fluorinated parents due to lipophilicity.

Protocol B: Microsomal Stability Assay

Context: Verifying the metabolic stability advantage of the C-F bond.

  • Preparation: Prepare 10 mM stock solutions of Non-F and F-Thiazole in DMSO.

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver Microsomes (human or mouse, 0.5 mg/mL protein)

    • NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH).

  • Initiation: Pre-incubate compounds (1 µM final) at 37°C for 5 min. Start reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

      
      .
      
Workflow Diagram: Stability Testing

StabilityWorkflow Step1 Compound Preparation (1 µM in Buffer) Step2 Microsomal Incubation (+NADPH, 37°C) Step1->Step2 Step3 Time-Point Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 Quench & Centrifuge (Precipitate Proteins) Step3->Step4 Step5 LC-MS/MS Analysis (Determine Intrinsic Clearance) Step4->Step5

Figure 2: Step-by-step workflow for determining metabolic half-life (t1/2) in liver microsomes.

Senior Scientist's Analysis

The "Magic Methyl" vs. Fluorine

In many thiazole optimization campaigns, researchers debate replacing a hydrogen with a Methyl group (-CH3) or Fluorine (-F).

  • Methyl: Increases lipophilicity significantly but introduces a new metabolic soft spot (benzylic oxidation).

  • Fluorine: Increases lipophilicity moderately while blocking metabolism.

Recommendation: If your thiazole lead has high potency but poor half-life, perform a "Fluorine Scan" at the C4 or C5 positions of the thiazole, or on the para-position of attached phenyl rings. This typically yields the best balance of potency and stability (DMPK profile).

Solubility Warning

While fluorination improves permeability, it often reduces aqueous solubility. When testing in vitro (e.g., MTT assays or MIC), ensure your DMSO stock does not precipitate when added to the aqueous media. A co-solvent check (PBS + 1% DMSO) is mandatory before running the assay.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. PMC. [Link]

  • In vitro and in silico studies of fluorinated 2,3-disubstituted thiazolidinone-pyrazoles as potential α-amylase inhibitors. PubMed. [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. PMC. [Link]

  • Synthesis of Fluorinated Isoxazoles Using Selectfluor. ResearchGate. [Link]

Sources

Safety Operating Guide

(R)-1-(Thiazol-2-YL)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: (R)-1-(Thiazol-2-yl)ethanamine CAS Number: 623143-43-1 (Free base) / 947662-64-8 (HCl salt) Formula: C5H8N2S[1][2][3][4]

Executive Summary: Operational Disposal Strategy

Disposing of (R)-1-(Thiazol-2-yl)ethanamine requires a nuanced approach due to its dual chemical nature: it is a primary amine (strong base, nucleophile) attached to a thiazole ring (sulfur-containing heterocycle).[2][3]

Immediate Action Required:

  • Segregate from Acids: Contact with strong acids (Nitric, Sulfuric) or acid chlorides will result in violent exothermic neutralization and potential release of toxic sulfur/nitrogen oxides.

  • Sulfur Content Alert: This compound contains sulfur.[3] Do not bulk this waste with "Clean Organic Solvents" intended for fuel blending unless your waste handler explicitly permits high-sulfur content.[2][3] It generally requires incineration with scrubbers (to capture SO₂).[2][3]

  • Stereochemistry Note: While the (R)-enantiomer is chiral, its disposal chemistry is identical to the racemate.[2][3] Treat both with the same rigor.

Hazard Profile & Physical Properties

To ensure safe handling, you must understand the specific risks associated with this molecule.

PropertyDataOperational Implication
Physical State Liquid (free base) or Solid (HCl salt)Liquids require secondary containment; solids must be solubilized or lab-packed.[2][3][4][5]
Basicity (pKa) ~9-10 (Ethylamine side chain)Corrosive (D002). Will cause chemical burns.[2][3][4][5] Must be neutralized or segregated as a base.[3]
Heterocycle Thiazole (S, N atoms)Incineration Hazard. Combustion releases SOx and NOx gases.[4][5]
Reactivity NucleophilicReacts violently with electrophiles (acid chlorides, anhydrides, oxidizers).[4][5]
GHS Class Skin Irrit. 2, Eye Dam. 1, Acute Tox. 4Full PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.[4][5]

Waste Stream Segregation Logic

As a Senior Scientist, I rely on a "Causality-Based" segregation method.[2][3] We do not separate waste arbitrarily; we separate it to prevent uncontrolled reactions in the drum.[3]

  • Stream A: Solid Waste (Pure Substance) [2][3]

    • Destination: Lab Pack (Drum).[2][3]

    • Why: Keeps the concentrated reagent isolated until final incineration.[3]

  • Stream B: Liquid Waste (Organic Solvent) [2][3]

    • Destination: High BTU Organic Waste (Segregated Base).[2][3]

    • Constraint: Do not mix with halogenated solvents (DCM) if possible, to reduce disposal costs, unless the reaction solvent was halogenated.

  • Stream C: Aqueous Waste [2][3]

    • Destination: Aqueous Basic Waste (pH > 10).[2][3]

    • Constraint: Never add to the "Acid Waste" carboy.[3] This is the most common lab accident source.[3]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste: (R)-1-(Thiazol-2-yl)ethanamine StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Salt) StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Reaction Mix LabPack Protocol 1: Lab Pack (Vermiculite/Drum) Solid->LabPack SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous Halogen Halogenated? Organic->Halogen AqNeutral Protocol 3: Aqueous Base Stream (Adjust pH if needed) Aqueous->AqNeutral BaseSeg Protocol 2: Organic Base Stream (High Sulfur Alert) Halogen->BaseSeg Yes/No (Label Clearly)

Caption: Decision matrix for segregating thiazole-amine waste based on physical state and solvent background.

Detailed Operational Protocols

Protocol 1: Solid Waste (Lab Pack)

Best for: Expired pure reagents, heavily contaminated solids, or filter cakes.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[2][3]

  • Labeling: Attach a hazardous waste label. Clearly write:

    • "Toxic Solid, Organic, N.O.S."[4]

    • "Contains: (R)-1-(Thiazol-2-yl)ethanamine"[1][2][3][4]

    • "Hazard: Irritant, Basic."

  • Secondary Containment: Place the jar into a larger shipping drum (Lab Pack) filled with an absorbent packing material (e.g., Vermiculite) that prevents breakage and absorbs leaks.[3]

  • Documentation: Note the presence of Sulfur on the waste manifest to alert the incineration facility.

Protocol 2: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors or reaction byproducts dissolved in solvents.[2][3]

  • Compatibility Check (The Self-Validating Step):

    • Action: Before pouring into a waste carboy, take 5 mL of the waste and mix it with 5 mL of the current carboy contents in a fume hood.

    • Observation: Watch for bubbling, heat generation, or precipitation.

    • Result: If stable after 5 minutes, proceed. If reaction occurs, start a new, separate waste container.

  • pH Verification: Ensure the receiving carboy is designated for Bases/Neutrals .[2][3]

  • Pouring: Use a funnel. Do not fill beyond 90% capacity to allow for thermal expansion.[3]

  • Warning: Do not mix with waste containing chloroform or dichloromethane if possible, as amines can react with halogenated solvents over time to form quaternary ammonium salts (potentially exothermic or pressure-generating).[2][3] If unavoidable, use a vented cap.

Emergency Response: Spills

In the event of a spill, speed and neutralization are key.

Spill Response Workflow

SpillResponse Alert 1. Evacuate & Ventilate (Amine vapors) PPE 2. Don PPE (Nitrile, Goggles, Respirator) Alert->PPE Contain 3. Containment (Absorbent Pillows) PPE->Contain Neutralize 4. Neutralize (Citric Acid or Dilute HCl) Contain->Neutralize Collect 5. Collect & Label (Hazardous Waste) Neutralize->Collect

Caption: Immediate workflow for mitigating an amine spill in the laboratory.

Neutralization Mix: Use Citric Acid or Sodium Bisulfate powder to neutralize the spill.[3] The amine is basic; applying a weak acid will convert it to a non-volatile salt (Thiazole-ethylammonium citrate), reducing vapor pressure and irritation risk.[2][3]

Regulatory Compliance (RCRA & EPA)

While (R)-1-(Thiazol-2-yl)ethanamine is not explicitly "Listed" (P or U list), it is regulated by Characteristic :

  • D002 (Corrosivity): If the waste is aqueous and pH > 12.5 (possible for concentrated amines).[2][3]

  • D001 (Ignitability): If dissolved in flammable solvents (MeOH, EtOH, Acetone).[2]

  • Definitive Classification: Non-listed hazardous waste.[3]

    • Proper Shipping Name (DOT): UN3267, Corrosive liquid, basic, organic, n.o.s.[4] (contains (R)-1-(Thiazol-2-yl)ethanamine).[1][2][3][4]

    • Packing Group: III (typically, unless data suggests II).

References

  • National Center for Biotechnology Information (NCBI). (2024).[2][3] PubChem Compound Summary for CID 1158794, 1-(Thiazol-2-yl)ethanamine. Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][3][6] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2][3]

Sources

Personal Protective Equipment & Handling Guide: (R)-1-(Thiazol-2-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-1-(Thiazol-2-yl)ethanamine (CAS: 1212293-97-2 for HCl salt; free base varies) is a chiral heterocyclic primary amine. In drug discovery, it serves as a critical scaffold for introducing chirality into pharmaceutical candidates.

While specific toxicological data for this enantiomer may be limited, Prudent Practices in the Laboratory dictates that we treat it according to the structural alerts of its functional groups: the thiazole ring (potential biological activity/sensitization) and the primary amine (corrosivity/irritation).

Critical Safety Directive: Primary amines are notorious for causing "blue haze" (glaucopsia)—a temporary corneal edema caused by vapor exposure. Therefore, standard safety glasses are insufficient .

Hazard Identification Matrix
Hazard ClassGHS Classification (Extrapolated)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.[1]
Skin/Eye Corrosion Category 2 (Irritant) to 1B (Corrosive)High risk of chemical burns; amine vapors irritate mucous membranes.
Sensitization Skin Sensitizer (Possible)Thiazole moieties can trigger allergic dermatitis upon repeated exposure.
Reactivity Hygroscopic / CO₂ SensitiveAbsorbs atmospheric CO₂ to form carbamates; requires inert handling.

Personal Protective Equipment (PPE) Standards

This protocol moves beyond generic "lab safety" to specific barrier protection against organic amines.

The PPE Matrix
Protection ZoneStandard RequirementAdvanced Protocol (High Quantity/Synthesis)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer)Laminate (Silver Shield) under NitrileNitrile offers good splash protection, but amines can permeate. Double gloving provides a "color indicator" effect if the outer glove breaches.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesCrucial: Safety glasses do not seal against amine vapors, which cause corneal edema. Goggles are mandatory.[2]
Respiratory Fume Hood (Face velocity: 80–100 fpm)P100/OV Respirator (if outside hood)Primary engineering control is the hood. Respirators are a backup for spill cleanup only.
Body Defense Lab Coat (100% Cotton or Nomex)Chemical Apron (Tyvek/Rubber)Synthetic blends (polyester) can melt into skin if a fire occurs. Cotton resists solvent degradation.

Operational Workflow: The "Safe-Loop" System

Safety is not just equipment; it is a behavioral loop. The following diagram illustrates the workflow designed to minimize exposure while maintaining the enantiomeric excess (ee%) of the chiral amine by preventing atmospheric degradation.

Diagram 1: Operational Handling Loop

HandlingLoop cluster_emergency Emergency Breakout Start Start: Storage Retrieval (Store at 2-8°C, Desiccated) CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Transfer Transfer to Fume Hood (Do NOT open container yet) CheckPPE->Transfer Inert Inert Gas Purge (N2/Ar) (Prevents Carbonate formation) Transfer->Inert Critical Quality Step Weighing Weighing Step (Use Anti-static gun for powders) Inert->Weighing Dissolution Immediate Dissolution/Reaction (Sealed vessel) Weighing->Dissolution Spill Spill Detected Weighing->Spill If dropped Decon Decontaminate Workspace (Wipe with weak citric acid) Dissolution->Decon End Return to Storage Decon->End Absorb Absorb with Vermiculite (Do NOT use paper towels) Spill->Absorb

Caption: Operational workflow emphasizing inert handling to preserve chemical integrity and safety. Note the specific decontamination step using weak acid.

Key Procedural Notes:
  • The Static Hazard: Chiral salts often carry static charges. When weighing, this causes "flying powder." Use an anti-static gun or polonium strip to neutralize the charge before opening the vial. This prevents inhalation hazards.[1][3][4][5][6][7]

  • Decontamination: Amines are basic. Cleaning spills with water alone is often ineffective. Use a weak citric acid solution (1-2%) to neutralize surface residues, followed by water.

Waste Disposal & Environmental Compliance

Thiazole derivatives are generally toxic to aquatic life and must not enter municipal water systems. Segregation is vital to prevent dangerous reactions with oxidizers in the waste stream.

Diagram 2: Waste Disposal Decision Tree

WasteDisposal WasteInput Chemical Waste (R)-1-(Thiazol-2-YL)ethanamine StateCheck Physical State? WasteInput->StateCheck SolidWaste Solid Waste (Contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor/rinses) StateCheck->LiquidWaste Liquid BinSolid Hazardous Solid Waste Bin (Tag: Toxic/Irritant) SolidWaste->BinSolid pHCheck Check pH LiquidWaste->pHCheck Neutralize Neutralize to pH 6-8 (Use Dilute HCl) pHCheck->Neutralize Basic (pH > 9) Segregate Segregate Stream pHCheck->Segregate Already Neutral Neutralize->Segregate BinLiquid Basic/Organic Waste Carboy (NO Oxidizers!) Segregate->BinLiquid

Caption: Logic flow for segregating amine waste. Neutralization of highly basic liquids is recommended before consolidation to prevent heat generation.

Emergency Response Protocols

These protocols are self-validating: if the equipment listed in Section 2 is worn, the severity of these incidents is automatically mitigated.

  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes .[5][6]

    • Mechanism:[1][4][8][9][10][11] Amines penetrate the cornea rapidly. Seconds count. Do not use "neutralizing" eye drops; use water or saline only.

  • Skin Contact:

    • Immediate Action: Remove contaminated clothing (do not pull off over head if possible; cut it off). Wash skin with soap and water.[4][6]

    • Note: Thiazoles can absorb transdermally. Monitor for systemic symptoms (nausea, dizziness) for 24 hours.

  • Inhalation:

    • Immediate Action: Move to fresh air.[3][4][5][6]

    • Observation: If "blue haze" (blurred vision) occurs, it is usually reversible but requires medical observation to rule out permanent damage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[12] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) - Glove Selection Chart. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide: Chemical Resistance of Common Lab Gloves. EH&S. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Thiazol-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(Thiazol-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.